molecular formula C16H11FN2O B15567454 GHP-88309

GHP-88309

Cat. No.: B15567454
M. Wt: 266.27 g/mol
InChI Key: OLNVLPGIADWVKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GHP-88309 is a useful research compound. Its molecular formula is C16H11FN2O and its molecular weight is 266.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H11FN2O

Molecular Weight

266.27 g/mol

IUPAC Name

2-fluoro-6-isoquinolin-5-ylbenzamide

InChI

InChI=1S/C16H11FN2O/c17-14-6-2-5-13(15(14)16(18)20)12-4-1-3-10-9-19-8-7-11(10)12/h1-9H,(H2,18,20)

InChI Key

OLNVLPGIADWVKU-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

GHP-88309: A Technical Whitepaper on the Mechanism of Action of a Novel Broad-Spectrum Paramyxovirus Polymerase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the core mechanism of action of GHP-88309, a first-in-class, orally bioavailable, non-nucleoside allosteric inhibitor of paramyxovirus polymerases. This compound demonstrates a broad spectrum of activity against clinically significant paramyxoviruses, including human parainfluenza viruses (HPIV) and measles virus (MeV).

Core Mechanism of Action

This compound functions as a specific inhibitor of the viral RNA-dependent RNA polymerase (RdRP), an essential enzyme for viral genome replication and transcription. The compound exerts its antiviral effect by targeting the initiation phase of RNA synthesis.[1][2][3][4]

Biochemical and mechanistic studies have revealed that this compound does not compete with nucleotide triphosphates. Instead, it acts allosterically, binding to a conserved pocket within the viral Large (L) protein, which constitutes the core of the polymerase complex.[2][5] This binding event is believed to lock the polymerase into a conformation that is incompetent for initiating RNA synthesis de novo.[1] Specifically, this compound may prevent the necessary structural rearrangements of the polymerase domains, such as the movement of the PRNTase domain, which are critical for forming an RNA exit channel and allowing the polymerase to begin transcription.[1] While it potently blocks the first few nucleotide additions at the promoter, it does not affect the elongation of RNA chains by an already committed polymerase complex.[1][6]

The unique resistance profiles of this compound, which do not overlap with other polymerase inhibitors, confirm its distinct mechanism and target site.[1][6]

Signaling Pathway and Molecular Interaction

The mechanism of this compound is not centered on a host cell signaling pathway but on the direct inhibition of the viral polymerase machinery. The following diagram illustrates the proposed molecular interactions.

GHP88309_Mechanism cluster_virus Paramyxovirus Polymerase (L-Protein) cluster_inhibition Inhibition by this compound cluster_process Viral RNA Synthesis L_Protein L-Protein Complex (Pre-initiation State) RdRP_Domain RdRP Domain PRNTase_Domain PRNTase Domain Initiation De Novo Initiation L_Protein->Initiation Normal Process Central_Cavity Conserved Central Cavity (Allosteric Site) Inhibited_Complex Inhibited L-Protein (Locked Initiation State) GHP88309 This compound GHP88309->Central_Cavity Binds to Allosteric Site Inhibited_Complex->Initiation BLOCKS Elongation RNA Elongation Initiation->Elongation Viral_RNA Viral RNA Synthesis Elongation->Viral_RNA Experimental_Workflow cluster_discovery Discovery & Initial Characterization cluster_target_ID Target Identification & Validation cluster_moa Mechanism of Action Elucidation HTS High-Throughput Screen (vs. HPIV3) Hit_ID Identification of this compound HTS->Hit_ID Minigenome Minigenome Assay Hit_ID->Minigenome Confirms RdRP Inhibition ToA Time-of-Addition Study Minigenome->ToA Suggests action during replication Resistance Resistance Profiling ToA->Resistance Sequencing L-Protein Gene Sequencing Resistance->Sequencing Identifies Mutations Docking In Silico Docking Sequencing->Docking Photoaffinity Photoaffinity Labeling Binding_Site Binding Site Mapped to L-Protein Central Cavity Photoaffinity->Binding_Site Validates Direct Binding Docking->Binding_Site Predicts Pose Biochem_Assay Biochemical RdRP Assay Binding_Site->Biochem_Assay Result Blocks De Novo Initiation Does Not Block Elongation Biochem_Assay->Result

References

GHP-88309: A Technical Overview of its Broad-Spectrum Antiviral Activity

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

GHP-88309 is an investigational phosphoramidate (B1195095) prodrug of a nucleoside analog with demonstrated potent broad-spectrum antiviral activity against a range of RNA viruses.[1][2] Developed by Gilead Sciences under the designation GS-5734 and known as Remdesivir, it has been a key therapeutic agent investigated for the treatment of severe viral infections, most notably COVID-19.[1] This document provides a comprehensive technical overview of this compound's mechanism of action, summarizes its in vitro and clinical efficacy, details relevant experimental protocols, and illustrates its interaction with viral and host cellular pathways.

Core Mechanism of Action: Viral RNA Polymerase Inhibition

This compound is a prodrug designed for efficient intracellular delivery of its active metabolite.[1] Upon diffusing into the host cell, it undergoes a series of metabolic steps, including cleavage by esterases (like CES1 and CTSA) and a phosphoramidase (HINT1), followed by phosphorylation by host kinases.[1][3] This process converts this compound into its active triphosphate form, an analog of adenosine (B11128) triphosphate (ATP).[1][4]

The active metabolite directly competes with endogenous ATP for incorporation into the nascent viral RNA strand by the viral RNA-dependent RNA polymerase (RdRp) enzyme.[3][5] Once incorporated, it results in delayed chain termination, effectively halting the replication of the viral genome.[1][6] For coronaviruses like SARS-CoV-1, MERS-CoV, and SARS-CoV-2, this termination occurs after the addition of a few more nucleotides.[1] This mechanism of action as a direct-acting, delayed chain terminator is conserved across multiple viral families, forming the basis of its broad-spectrum activity.[1][4]

GHP_88309_Mechanism cluster_cell Host Cell cluster_virus Viral Replication GHP88309 This compound (Prodrug) Metabolism Esterases, Phosphoramidase, Kinases GHP88309->Metabolism Metabolic Activation ActiveTP Active Triphosphate (ATP Analog) Metabolism->ActiveTP RdRp Viral RdRp ActiveTP->RdRp Competition ATP ATP (Endogenous) ATP->RdRp Competition Nascent_RNA Nascent RNA RdRp->Nascent_RNA Incorporation RNA_Template Viral RNA Template RNA_Template->RdRp Termination Delayed Chain Termination Nascent_RNA->Termination This compound-TP Incorporated Replication_Blocked Viral Replication Blocked Termination->Replication_Blocked GHP88309_ext This compound (Extracellular) GHP88309_ext->GHP88309 Cellular Uptake

Caption: Intracellular activation and mechanism of action for this compound.

In Vitro Antiviral Activity

This compound has demonstrated potent in vitro activity against a wide array of RNA viruses. Its efficacy is typically measured by the concentration required to inhibit viral replication by 50% (EC50) or 90% (EC90), or the inhibitory concentration (IC50).

Summary of In Vitro Efficacy

The following table summarizes the in vitro antiviral activity of this compound against various coronaviruses in different cell lines.

VirusCell LineAssay TypeEC50 / IC50 (µM)Citation(s)
SARS-CoV-2 Vero E6qRT-PCR0.77[4][7]
SARS-CoV-2 Vero E6CPE1.65[8]
SARS-CoV-2 Calu-3-0.23 - 0.28[8]
SARS-CoV-2 HAE-0.01[8]
SARS-CoV-2 Variants Vero E6CPE0.28 - 0.40[9]
SARS-CoV (Tor2) -CPE2.2[4][7]
MERS-CoV --0.34[7]

Note: Direct comparison of absolute EC50/IC50 values across different studies should be done with caution due to variations in experimental protocols, cell lines, and assay endpoints.[10]

Key Experimental Protocols

The in vitro antiviral activity of this compound is evaluated using standardized cell-based assays.[10]

This assay quantifies the reduction in the formation of viral plaques in the presence of the antiviral agent.[10][11]

  • Cell Seeding: A confluent monolayer of susceptible cells (e.g., Vero E6) is prepared in multi-well plates.

  • Infection: Cells are infected with a known dilution of the virus for a short incubation period (e.g., 1 hour).[12]

  • Treatment: The viral inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose) containing various concentrations of this compound.[12]

  • Incubation: Plates are incubated for a period sufficient for plaque formation (e.g., 72 hours).[12]

  • Quantification: Cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques. The EC50 is calculated by determining the drug concentration that reduces the plaque count by 50% compared to untreated controls.

This method assesses the ability of the drug to protect cells from virus-induced damage and death.[7][10]

  • Cell Seeding & Infection: Similar to the plaque reduction assay, cells are seeded and subsequently infected.

  • Treatment: After infection, the inoculum is replaced with a liquid medium containing serial dilutions of this compound.

  • Incubation: Plates are incubated until significant CPE is observed in the virus control wells (no drug).[9]

  • Quantification: Cell viability is measured using a standard reagent (e.g., CellTiter-Glo®). The EC50 is the concentration of this compound that preserves 50% of the cell viability compared to uninfected controls.[4]

This technique quantifies the amount of viral RNA produced by infected cells to measure the inhibition of viral replication.[9][11]

  • Cell Seeding, Infection & Treatment: The initial steps are similar to other assays.

  • Incubation: Cells are incubated with the drug for a defined period (e.g., 48 hours).[13]

  • RNA Extraction: Viral RNA is extracted from the cell culture supernatant.

  • Quantification: The amount of viral RNA is quantified using quantitative reverse transcription-polymerase chain reaction (qRT-PCR) targeting a specific viral gene (e.g., the N gene for SARS-CoV-2).[9][12] The reduction in viral RNA copy number in treated samples versus untreated controls is used to determine the drug's efficacy.[13]

GHP_88309_Workflow cluster_prep Preparation cluster_analysis Endpoint Analysis SeedCells 1. Seed Susceptible Cells (e.g., Vero E6) Infect 4. Infect Cells with Virus SeedCells->Infect PrepareVirus 2. Prepare Virus Stock PrepareVirus->Infect PrepareDrug 3. Prepare Serial Dilutions of this compound Treat 5. Add this compound Dilutions PrepareDrug->Treat Infect->Treat Incubate 6. Incubate (24-72h) Treat->Incubate Plaque Plaque Reduction Assay Incubate->Plaque CPE CPE Inhibition Assay Incubate->CPE qRT qRT-PCR (Viral Yield) Incubate->qRT Calculate 7. Calculate EC50/IC50 Plaque->Calculate CPE->Calculate qRT->Calculate GHP_88309_Host_Pathways cluster_fibrosis Inflammation & Fibrosis Pathways cluster_stress Cellular Stress Response cluster_herpes Herpesvirus Reactivation GHP88309 This compound TGF TGF-β GHP88309->TGF PI3K PI3K-Akt GHP88309->PI3K mTOR mTOR GHP88309->mTOR MAPK MAPK GHP88309->MAPK ATF4 ATF4 GHP88309->ATF4 AMPK AMPK GHP88309->AMPK + STAT3 STAT3 GHP88309->STAT3 - Outcome1 Modulation of Pulmonary Fibrosis TGF->Outcome1 PI3K->Outcome1 mTOR->Outcome1 MAPK->Outcome1 Outcome2 Nutrient Stress Response ATF4->Outcome2 Outcome3 KSHV/EBV Reactivation AMPK->Outcome3 STAT3->Outcome3

References

GHP-88309: A Technical Guide to the Allosteric Inhibition of Paramyxovirus Polymerase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GHP-88309 is a novel, orally bioavailable, small-molecule allosteric inhibitor of the paramyxovirus RNA-dependent RNA polymerase (RdRp). This compound has demonstrated broad-spectrum antiviral activity against a range of paramyxoviruses, including human parainfluenza viruses (HPIVs) and measles virus (MeV), by targeting a conserved pocket within the viral polymerase (L) protein.[1][2] Mechanistic studies have revealed that this compound obstructs the initiation phase of viral RNA synthesis, presenting a promising avenue for the development of new therapeutics against these significant respiratory pathogens.[1][2] This document provides an in-depth technical overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed protocols for key experimental assays used in its characterization.

Core Mechanism of Allosteric Inhibition

This compound functions as a non-nucleoside inhibitor of the paramyxovirus polymerase.[1] Through resistance profiling and photoaffinity labeling, its binding site has been identified in a conserved central cavity of the L protein.[1][2] This binding is allosteric, meaning it influences the enzyme's activity by binding to a site other than the active site.

The binding of this compound to the L protein is thought to pharmacologically link the RdRp and capping domains.[1] This interaction is believed to lock the polymerase in a pre-initiation conformation, thereby blocking the de novo initiation of RNA synthesis at the promoter.[1] This mechanism effectively halts the viral replication cycle before it can begin, leading to a potent antiviral effect.

GHP_88309_Mechanism cluster_virus Paramyxovirus Polymerase Complex (L-P) cluster_process RNA Synthesis Initiation L_protein L Protein (Polymerase) RdRp_domain RdRp Domain Capping_domain Capping Domain Promoter Viral RNA Promoter Initiation De Novo Initiation Promoter->Initiation Template for GHP88309 This compound GHP88309->L_protein GHP88309->Initiation Blocks Elongation RNA Elongation Initiation->Elongation Leads to Viral_RNA Viral RNA Synthesis Elongation->Viral_RNA Results in

Caption: Mechanism of this compound allosteric inhibition of paramyxovirus polymerase.

Quantitative Efficacy and Cytotoxicity

This compound has demonstrated potent antiviral activity against a variety of paramyxoviruses, often in the nanomolar to low-micromolar range. Concurrently, it has exhibited low cytotoxicity, leading to high selectivity indices.

Virus TargetCell Line / SystemEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
HPIV3-JSCultured cells0.4 - 0.78>1000>2500[1]
HPIV3-JS (HBTEC)Primary human cells0.07~1000>14000[1]
HPIV3-9R4 (clinical)Primary human cells0.08~1000>12500[1]
HPIV1 (clinical isolates)Cultured cellslow-micromolar to submicromolarNot specifiedNot specified[3]
Measles Virus (MeV)Cultured cellslow-micromolar to submicromolarNot specifiedNot specified[3]
Sendai Virus (SeV)Cultured cellsNot specifiedNot specifiedNot specified[1]
Nipah Virus (NiV)Minigenome assay314Not applicableNot applicable[3]
NiV (L H1156Y mutant)Minigenome assay5.3Not applicableNot applicable[3]

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50).

Detailed Experimental Protocols

The characterization of this compound involved several key experimental assays. Below are detailed methodologies for these critical experiments.

Paramyxovirus Minigenome Reporter Assay

This cell-based assay is used to assess the activity of the viral polymerase in a controlled, non-infectious setting.

Minigenome_Workflow start Start transfection Co-transfect cells with: - Minigenome plasmid (reporter) - L, P, N expression plasmids start->transfection incubation Incubate cells (e.g., 24-48h) transfection->incubation treatment Add this compound at various concentrations incubation->treatment lysis Lyse cells treatment->lysis luciferase_assay Measure luciferase activity lysis->luciferase_assay data_analysis Calculate EC50 values luciferase_assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for a paramyxovirus minigenome reporter assay.

Protocol:

  • Cell Culture: Plate HeLa or other susceptible cells in 96-well plates to achieve 80-90% confluency on the day of transfection.

  • Transfection Mixture: For each well, prepare a transfection mixture containing plasmids encoding the viral L, P, and N proteins, along with a minigenome plasmid where a reporter gene (e.g., luciferase) is flanked by the viral promoter regions. Use a suitable transfection reagent according to the manufacturer's instructions.

  • Transfection: Add the transfection mixture to the cells and incubate for 5 hours.

  • Compound Addition: After incubation, replace the transfection medium with fresh medium containing serial dilutions of this compound or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24-48 hours at 37°C.

  • Cell Lysis: Remove the medium and lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Transfer the cell lysate to an opaque 96-well plate and add the luciferase assay substrate. Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase readings to the vehicle control and plot the results against the compound concentration to determine the EC50 value using a non-linear regression model.

In Vitro RdRp Assay

This biochemical assay directly measures the enzymatic activity of the purified viral polymerase complex.

Protocol:

  • Protein Purification: Co-express and purify the paramyxovirus L and P proteins to form the polymerase complex.

  • Reaction Mixture: Prepare a reaction mixture containing the purified L-P complex, a synthetic RNA template corresponding to the viral promoter, ribonucleotides (including a radiolabeled or fluorescently labeled nucleotide), and a suitable reaction buffer.

  • Compound Addition: Add this compound at various concentrations or a vehicle control to the reaction mixture.

  • Initiation of Reaction: Initiate the RNA synthesis reaction by adding the final component (e.g., the L-P complex or nucleotides).

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 1-2 hours).

  • Termination: Stop the reaction by adding a stop buffer (e.g., containing EDTA).

  • Product Analysis: Analyze the synthesized RNA products by denaturing polyacrylamide gel electrophoresis (PAGE) and visualize by autoradiography or fluorescence imaging.

  • Quantification: Quantify the amount of synthesized RNA to determine the inhibitory effect of this compound.

Photoaffinity Labeling for Binding Site Mapping

This technique is used to covalently link the inhibitor to its protein target to identify the binding site.

Protocol:

  • Probe Synthesis: Synthesize a photo-activatable analog of this compound that contains a photoreactive group (e.g., a diazirine) and an enrichment tag (e.g., a clickable alkyne).

  • Binding and Cross-linking: Incubate the purified viral polymerase with the photoaffinity probe. Irradiate the mixture with UV light to induce covalent cross-linking of the probe to the protein.

  • Enrichment: Lyse the complex and use click chemistry to attach a biotin (B1667282) handle to the alkyne tag on the probe. Enrich the biotin-labeled protein-probe complexes using streptavidin beads.

  • Proteolytic Digestion: Digest the enriched protein into peptides using an enzyme such as trypsin.

  • Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the peptide that is covalently modified by the this compound analog.

  • Data Analysis: The mass shift on the modified peptide confirms the binding site of the inhibitor.

In Vivo Efficacy

This compound has been evaluated in a Sendai virus (SeV) mouse surrogate model for HPIV3 infection.[1] Oral administration of this compound at 150 mg/kg twice daily, both prophylactically and therapeutically (starting 48 hours post-infection), resulted in complete protection from lethal infection.[1] Treated animals showed reduced viral loads in the trachea and lungs, and survived the infection, while the vehicle-treated group succumbed.[1]

Conclusion

This compound represents a promising lead compound for the development of broad-spectrum antiviral therapeutics against paramyxoviruses. Its allosteric mechanism of action, potent efficacy, and favorable safety profile make it an attractive candidate for further preclinical and clinical development. The detailed experimental protocols provided herein offer a guide for the continued investigation of this compound and other novel viral polymerase inhibitors.

References

GHP-88309: A Broad-Spectrum Allosteric Inhibitor of the Paramyxovirus L Protein

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Drug Development Professionals and Virologists

Executive Summary

GHP-88309 is a novel, orally bioavailable, non-nucleoside small molecule inhibitor targeting the RNA-dependent RNA polymerase (RdRP) activity of a broad range of paramyxoviruses. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical efficacy, resistance profile, and pharmacokinetic properties. Discovered through high-throughput screening against human parainfluenza virus type-3 (HPIV3), this compound has demonstrated potent, nanomolar efficacy against various paramyxoviruses, including clinically significant respiroviruses and morbilliviruses.[1][2] Its unique allosteric inhibition mechanism, targeting a conserved pocket in the viral L protein, presents a promising avenue for the development of broad-spectrum antiviral therapeutics against existing and emerging paramyxoviral threats.

Introduction to Paramyxoviruses and the L Protein Target

Paramyxoviruses represent a significant global health burden, encompassing pathogens such as measles virus (MeV), mumps virus (MuV), human parainfluenza viruses (HPIVs), and the emerging zoonotic Hendra and Nipah viruses.[3] The replication and transcription of the negative-sense, single-stranded RNA genome of these viruses are entirely dependent on the viral RNA-dependent RNA polymerase (RdRP) complex. This complex is minimally composed of the large multifunctional enzymatic protein (L) and a phosphoprotein (P) cofactor.[3][4][5]

The L protein, a major component of the virion, houses all the enzymatic activities required for viral RNA synthesis, including RNA polymerization, mRNA capping, and methylation.[3][5][6] Its central role and conserved nature across different paramyxovirus genera make it an attractive target for antiviral drug development.[7] this compound targets this crucial viral enzyme, offering a mechanism-based approach to inhibiting viral replication.

Mechanism of Action of this compound

This compound functions as an allosteric inhibitor of the paramyxovirus L protein.[1] Mechanistic studies have revealed that the compound blocks the de novo initiation phase of viral RNA synthesis.[1][8][9][10] Specifically, this compound prevents the polymerase from progressing beyond the synthesis of the first few phosphodiester bonds at the promoter region.[8] However, it does not inhibit the elongation of already committed polymerase complexes.[8]

Resistance profiling and photoaffinity labeling have identified the binding site of this compound within a conserved central cavity of the L protein, at the interface of the RdRP and cap-polyribonucleotidyltransferase (PRNTase) domains.[1][8][11][12] By binding to this allosteric site, this compound is thought to lock the polymerase in an initiation-competent but elongation-incompetent conformation, preventing necessary structural rearrangements for processive RNA synthesis.[8]

Below is a diagram illustrating the proposed mechanism of action:

GHP_88309_Mechanism cluster_virus Paramyxovirus Replication Cycle Entry Viral Entry & Uncoating Transcription_Initiation Transcription Initiation (L-P Complex at Promoter) Entry->Transcription_Initiation Elongation RNA Elongation & Capping Transcription_Initiation->Elongation Conformational Change Replication Genome Replication Elongation->Replication Assembly Virion Assembly & Egress Replication->Assembly GHP88309 This compound GHP88309->Transcription_Initiation Binds to L Protein Allosteric Site

Figure 1: Proposed mechanism of action of this compound.

In Vitro Efficacy

This compound has demonstrated potent and broad-spectrum antiviral activity against a range of paramyxoviruses in various cell-based assays.

Virus Cell Line / System EC50 CC50 Selectivity Index (SI) Reference
Human Parainfluenza Virus 3 (HPIV3-JS)HBTEC0.07 µM~1 mM>14,285[9]
Human Parainfluenza Virus 3 (HPIV3-9R4)HBTEC0.08 µM~1 mM>12,500[9]
Human Parainfluenza Virus 3 (HPIV3-10L3)HBTEC0.08 µM~1 mM>12,500[9]
Measles Virus (MeV)Vero-hSLAMNot Specified>1 mM>7,111[1][9]
Nipah Virus (NiV)Minigenome Assay314 µMNot SpecifiedNot Active[12]

EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration; HBTEC: Human Bronchial Tracheal Epithelial Cell cultures.

In Vivo Efficacy and Pharmacokinetics

The therapeutic potential of this compound has been evaluated in a lethal Sendai virus (SeV) mouse surrogate model for human HPIV infection.

Study Parameter Dosing Regimen Outcome Reference
Survival 150 mg/kg, twice daily (prophylactic or therapeutic)100% survival[9]
Body Weight 150 mg/kg, twice daily (therapeutic)No significant weight loss[9]
Viral Titer (Trachea) 150 mg/kg, twice daily (therapeutic)Undetectable by day 6 post-infection[9]
Viral Titer (Lungs) 150 mg/kg, twice daily (therapeutic)Undetectable by day 6 post-infection[9]

This compound exhibits favorable pharmacokinetic properties, including oral bioavailability and stability in plasma and liver microsomes.

PK Parameter Species Value Reference
Plasma Stability (t1/2) Mouse, Human>15 hours[12]
Liver Microsome Stability (t1/2) Mouse, Human>15 hours[12]
Oral Bioavailability MouseData available in referenced study[12]

Resistance Profile

Resistance to this compound has been mapped to the L protein.[1] Mutations conferring resistance are clustered within the proposed binding pocket in the central cavity of the polymerase.[8][11] Notably, the emergence of resistance to this compound is associated with severe attenuation of the virus, suggesting a high genetic barrier to clinically significant resistance.[1][9][10] Viruses engineered to carry this compound resistance mutations were found to be apathogenic in animal models.[9]

Experimental Protocols

Minigenome Reporter Assay

This assay is used to specifically measure the RdRP activity of the viral polymerase complex.

Minigenome_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis Cells Host Cells (e.g., HEK293T) Plasmids Co-transfection with Plasmids: - L protein expression - P protein expression - N protein expression - Minigenome with reporter gene Cells->Plasmids Compound Addition of this compound (or vehicle control) Plasmids->Compound Incubation Incubation to allow for protein expression and polymerase activity Compound->Incubation Lysis Cell Lysis Incubation->Lysis Reporter Quantification of Reporter Gene Expression (e.g., Luciferase Assay) Lysis->Reporter Analysis Calculation of IC50 Value Reporter->Analysis

Figure 2: Workflow for the minigenome reporter assay.

Methodology:

  • Host cells (e.g., HEK293T) are cultured in appropriate multi-well plates.

  • Cells are co-transfected with a series of plasmids encoding the viral L, P, and N proteins, along with a plasmid containing a viral-like minigenome. This minigenome contains a reporter gene (e.g., luciferase) flanked by the viral leader and trailer sequences, which are the signals for transcription initiation and termination.

  • Following transfection, cells are treated with serial dilutions of this compound or a vehicle control.

  • After an incubation period to allow for protein expression and polymerase-mediated reporter gene transcription, the cells are lysed.

  • The expression of the reporter gene is quantified (e.g., by measuring luminescence for a luciferase reporter).

  • The half-maximal inhibitory concentration (IC50) is calculated by plotting the reporter signal against the compound concentration.

Time-of-Addition Assay

This assay helps to determine the stage of the viral replication cycle that is inhibited by the compound.

Methodology:

  • A synchronized infection of a susceptible cell monolayer is performed.

  • This compound is added to different wells at various time points relative to the time of infection (e.g., before infection, during infection, and at different times post-infection).

  • The viral yield or a marker of viral replication is quantified at the end of the experiment.

  • By observing the time point at which the addition of the compound no longer inhibits viral replication, the targeted phase of the viral life cycle can be inferred. For this compound, its time-of-addition profile overlaps with other known polymerase inhibitors, indicating it acts after viral entry.[9]

Conclusion

This compound is a promising preclinical candidate for the treatment of infections caused by a broad range of paramyxoviruses. Its novel allosteric mechanism of action, targeting a conserved site in the viral L protein, coupled with its high potency, oral bioavailability, and the attenuated phenotype of resistant viruses, underscores its potential as a first-in-class therapeutic. Further development of this compound and its analogs could provide a much-needed tool in the preparedness against future paramyxovirus outbreaks.

References

GHP-88309: A Technical Guide to the Inhibition of Viral RNA Synthesis Initiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of GHP-88309, a novel non-nucleoside inhibitor targeting the initiation of viral RNA synthesis in paramyxoviruses. This compound demonstrates broad-spectrum activity and a favorable safety profile, making it a promising candidate for further therapeutic development.[1][2][3]

Core Mechanism of Action

This compound functions as an allosteric inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[2] Mechanistic studies have revealed that the compound specifically blocks the initiation phase of RNA synthesis.[1] This is achieved by binding to a conserved microdomain within the central cavity of the viral large (L) protein, which houses the polymerase active site. This binding event is thought to prevent the conformational changes in the polymerase complex necessary for the initiation of transcription, effectively halting the viral replication cycle at its earliest stage. Unlike nucleoside analogs, this compound does not directly compete with nucleotide triphosphates.

Quantitative Analysis of Antiviral Activity and Cytotoxicity

The antiviral potency and cellular toxicity of this compound have been evaluated across various paramyxoviruses and cell types. The following tables summarize the key quantitative data from these studies.

Table 1: Antiviral Activity of this compound Against Various Paramyxoviruses
Virus Cell Line/System EC50 (µM)
Human Parainfluenza Virus 3 (HPIV3)Primary Human Bronchial Tracheal Epithelial Cells (HBTEC)0.07 - 0.08
Measles Virus (MeV)Cultured CellsNot explicitly quantified, but potent activity demonstrated
HPIV1Cultured CellsPotent activity demonstrated
Canine Distemper Virus (CDV)Not specifiedPotent activity demonstrated

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug that is required for 50% of its maximum effect.

Table 2: Cytotoxicity and Selectivity Index of this compound
Cell Line CC50 (µM) Selectivity Index (SI)
Human Bronchial Tracheal Epithelial Cells (HBTEC)~1000>7,111

CC50 (Half-maximal cytotoxic concentration) is the concentration of a substance that exhibits 50% cytotoxicity. The Selectivity Index (SI = CC50/EC50) is a measure of the therapeutic window of a drug.

Key Experimental Protocols

The following sections detail the methodologies for the pivotal experiments that elucidated the mechanism of action of this compound.

Time-of-Addition (ToA) Assay

Objective: To determine the stage of the viral replication cycle inhibited by this compound.

Methodology:

  • Synchronize infection of cultured cells with the target virus (e.g., HPIV3 or MeV).

  • Add this compound at various time points post-infection.

  • Reference compounds with known mechanisms of action (e.g., entry inhibitors, polymerase inhibitors) are included as controls.

  • After a defined incubation period, quantify viral replication (e.g., via reporter gene expression or viral titer).

  • The time at which the addition of this compound no longer inhibits viral replication indicates the latest point in the replication cycle that is sensitive to the compound.

The ToA profiles for this compound were observed to overlap with those of known polymerase inhibitors, providing initial evidence for its mechanism of action.

Minigenome Reporter Assay

Objective: To specifically assess the inhibitory effect of this compound on viral RdRp activity.

Methodology:

  • Co-transfect cells with plasmids expressing the viral nucleoprotein (N), phosphoprotein (P), and the large polymerase protein (L).

  • A separate plasmid containing a reporter gene (e.g., luciferase) flanked by the viral leader and trailer sequences (a "minigenome") is also co-transfected.

  • The viral proteins will recognize the minigenome as a template and initiate transcription of the reporter gene.

  • Treat the transfected cells with varying concentrations of this compound.

  • Measure the expression of the reporter gene to quantify the level of RdRp activity.

This compound demonstrated specific inhibition of paramyxovirus minigenome systems, confirming its direct effect on the viral polymerase complex.

In Vitro MeV RdRP Assay

Objective: To biochemically confirm the stage of RNA synthesis (initiation vs. elongation) that is inhibited by this compound.

Methodology:

  • Purify recombinant measles virus (MeV) RdRp complexes.

  • Provide a synthetic RNA template that allows for the initiation of RNA synthesis.

  • The reaction mixture includes radiolabeled nucleotide triphosphates to allow for the visualization of RNA products.

  • Incubate the reaction in the presence of escalating concentrations of this compound.

  • Analyze the RNA products by gel electrophoresis and autoradiography.

This assay demonstrated that this compound blocks the de novo initiation of RNA synthesis at the promoter but does not inhibit the elongation of already initiated RNA chains.

Visualizing the Mechanism and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of this compound and the workflow of a key experiment.

GHP_88309_Mechanism cluster_virus Paramyxovirus Replication Cycle Entry Viral Entry Uncoating Uncoating Entry->Uncoating Transcription RNA Synthesis (Initiation) Uncoating->Transcription Translation Protein Synthesis Transcription->Translation Assembly Virion Assembly Translation->Assembly Budding Budding & Release Assembly->Budding GHP88309 This compound GHP88309->Inhibition

Caption: this compound inhibits the viral replication cycle at the RNA synthesis initiation stage.

Minigenome_Assay_Workflow Plasmids Plasmids: - N, P, L proteins - Minigenome (Reporter) Transfection Co-transfection into Host Cells Plasmids->Transfection Treatment Treatment with This compound Transfection->Treatment Incubation Incubation Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Measurement Reporter Gene Measurement Lysis->Measurement Analysis Data Analysis: Quantify RdRp Inhibition Measurement->Analysis

Caption: Workflow for the minigenome reporter assay to quantify RdRp inhibition.

Conclusion

This compound represents a significant advancement in the development of broad-spectrum antiviral therapeutics for paramyxovirus infections. Its novel mechanism of action, targeting the initiation of viral RNA synthesis, coupled with its high potency and selectivity, underscores its potential as a clinical candidate. Further investigation into its efficacy in advanced preclinical models is warranted.

References

GHP-88309: A Potent Inhibitor of Human Parainfluenza Virus 3 and Measles Virus

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GHP-88309 is a novel, orally bioavailable, non-nucleoside small molecule inhibitor with potent and broad-spectrum activity against a range of paramyxoviruses, including human parainfluenza virus type 3 (HPIV-3) and the measles virus (MeV).[1][2][3] This technical guide provides a comprehensive overview of the antiviral activity of this compound, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization. The information presented is intended to support further research and development of this promising antiviral candidate.

Introduction

Human parainfluenza virus 3 is a major cause of lower respiratory tract infections, particularly in infants and young children. The measles virus remains a significant global health threat, with the potential for large outbreaks in unvaccinated populations. The lack of effective antiviral therapies for these infections underscores the urgent need for novel drug candidates. This compound has emerged from high-throughput screening as a lead compound that targets the viral polymerase, an essential enzyme for viral replication.[1][2][4]

Mechanism of Action

This compound functions as an allosteric inhibitor of the paramyxovirus RNA-dependent RNA polymerase (RdRp), also known as the large (L) protein.[1][2] The mechanism of action involves the following key steps:

  • Target Binding: this compound binds to a conserved pocket within the central cavity of the viral L protein.[1][5]

  • Inhibition of Initiation: The binding of this compound to the L protein specifically blocks the initiation phase of viral RNA synthesis.[1][2] This prevents the formation of the first phosphodiester bonds in the nascent RNA chain.

  • No Effect on Elongation: Notably, this compound does not inhibit the elongation phase of RNA synthesis by already committed polymerase complexes.[6]

This targeted inhibition of the viral polymerase initiation is a key feature of this compound's antiviral activity.

Quantitative Antiviral Activity

The antiviral potency of this compound has been quantified against HPIV-3 and measles virus in various cell-based assays. The data is summarized in the tables below.

Table 1: In Vitro Efficacy of this compound against Human Parainfluenza Virus 3 (HPIV-3)
Virus Strain(s)Cell LineAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
HPIV-3 JSHBTECNot Specified0.07~1000>14,285[2]
HPIV-3 Clinical Isolates (9R4, 10L3)HBTECNot Specified0.08~1000>12,500[2]
HPIV-3 JS RdRPNot ApplicableBiochemical0.9Not ApplicableNot Applicable[7]

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI = CC50/EC50; HBTEC: Human Bronchial Tracheal Epithelial Cells.

Table 2: In Vitro Efficacy of this compound against Measles Virus (MeV)
Virus Strain(s)Cell LineAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
Not SpecifiedNot SpecifiedNot Specified0.06 - 1.2Not SpecifiedNot Specified[8]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the antiviral activity of this compound.

Cytopathic Effect (CPE) Inhibition Assay

This assay is used to determine the concentration of an antiviral compound that is required to inhibit the virus-induced destruction of host cells by 50% (EC50).

Protocol:

  • Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., A549 cells) to form a confluent monolayer.[9][10]

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

  • Infection and Treatment: Infect the cell monolayer with HPIV-3 or measles virus at a predetermined multiplicity of infection (MOI). Immediately after infection, add the diluted this compound to the wells. Include untreated infected cells (virus control) and uninfected cells (cell control).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient to observe significant CPE in the virus control wells (typically 40-56 hours).[9]

  • CPE Evaluation: After incubation, remove the medium and stain the remaining viable cells with a solution such as crystal violet.[9]

  • Data Analysis: Quantify the stained cells by measuring the optical density. The EC50 is calculated by determining the compound concentration that results in a 50% reduction in CPE compared to the virus control.

Plaque Reduction Assay

This assay measures the ability of an antiviral compound to reduce the number of infectious virus particles, quantified as plaque-forming units (PFU).

Protocol:

  • Cell Seeding: Seed 6-well or 12-well plates with a suitable host cell line (e.g., Vero cells) to form a confluent monolayer.

  • Virus and Compound Incubation: Pre-incubate a known titer of HPIV-3 or measles virus with serial dilutions of this compound for a specified period (e.g., 1 hour) at 37°C.

  • Infection: Adsorb the virus-compound mixture onto the cell monolayers for 1 hour at 37°C.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread and allow for plaque formation.

  • Incubation: Incubate the plates for several days until visible plaques are formed.

  • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: The percentage of plaque reduction is calculated for each compound concentration relative to the virus control. The EC50 is the concentration that reduces the plaque number by 50%.

Quantitative Reverse Transcription PCR (qRT-PCR) for Viral Load Determination

This assay quantifies the amount of viral RNA in a sample, providing a direct measure of viral replication.

Protocol:

  • Sample Collection: Collect cell culture supernatants or cell lysates from infected and treated cells at various time points.

  • RNA Extraction: Extract total RNA from the samples using a commercial RNA extraction kit.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and virus-specific primers.

  • Quantitative PCR: Perform real-time PCR using the synthesized cDNA, virus-specific primers, and a fluorescent probe (e.g., TaqMan probe).[11] A standard curve is generated using known quantities of viral RNA or a plasmid containing the target sequence to allow for absolute quantification of viral copy numbers.[11]

  • Data Analysis: The amount of viral RNA in each sample is determined by comparing its amplification curve to the standard curve. The EC50 is the compound concentration that reduces the viral RNA level by 50% compared to the untreated control.

Visualizations

Signaling Pathway of Paramyxovirus Replication and Inhibition by this compound

Paramyxovirus_Replication_Inhibition cluster_host_cell Host Cell cluster_entry 1. Entry cluster_replication 2. Replication & Transcription cluster_assembly 3. Assembly & Budding Virus_Attachment Virus Attachment & Fusion Viral_RNP Viral Ribonucleoprotein (RNP) Virus_Attachment->Viral_RNP L_Protein_Initiation L-Protein Mediated Initiation of RNA Synthesis Viral_RNP->L_Protein_Initiation RNA_Elongation RNA Elongation & Capping L_Protein_Initiation->RNA_Elongation Genome_Replication Genome Replication L_Protein_Initiation->Genome_Replication Viral_mRNA Viral mRNA RNA_Elongation->Viral_mRNA Viral_Proteins Viral Proteins Viral_mRNA->Viral_Proteins Assembly Assembly of New Virions Viral_Proteins->Assembly Progeny_RNP Progeny RNP Genome_Replication->Progeny_RNP Progeny_RNP->Assembly Budding Budding Assembly->Budding This compound This compound This compound->Inhibition Inhibition->L_Protein_Initiation Inhibits

Caption: Paramyxovirus replication cycle and the inhibitory action of this compound.

Experimental Workflow for this compound Antiviral Evaluation

GHP88309_Workflow cluster_assays Antiviral Assays Start Start Cell_Culture Prepare Host Cell Monolayer Start->Cell_Culture Infection Infect Cells with HPIV-3 or Measles Virus Cell_Culture->Infection Cytotoxicity_Assay Cytotoxicity Assay (CC50 Determination) Cell_Culture->Cytotoxicity_Assay Treatment Treat with Serial Dilutions of this compound Infection->Treatment CPE_Assay CPE Inhibition Assay Treatment->CPE_Assay Plaque_Assay Plaque Reduction Assay Treatment->Plaque_Assay qPCR_Assay qRT-PCR for Viral Load Treatment->qPCR_Assay Data_Analysis Data Analysis and EC50 Determination CPE_Assay->Data_Analysis Plaque_Assay->Data_Analysis qPCR_Assay->Data_Analysis SI_Calculation Selectivity Index Calculation Data_Analysis->SI_Calculation Cytotoxicity_Assay->SI_Calculation End End SI_Calculation->End

Caption: Workflow for evaluating the in vitro antiviral activity of this compound.

Conclusion

This compound represents a promising new class of antiviral compounds with potent activity against HPIV-3 and measles virus. Its specific mechanism of action, targeting the initiation of viral RNA synthesis, offers a high barrier to resistance. The favorable in vitro efficacy and selectivity profile, coupled with its oral bioavailability, make this compound a strong candidate for further preclinical and clinical development for the treatment of paramyxovirus infections.

References

GHP-88309: A Broad-Spectrum Inhibitor of Paramyxovirus Replication – An In-Depth Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro efficacy of GHP-88309, a novel, orally bioavailable, allosteric inhibitor of the paramyxovirus polymerase. This compound demonstrates potent and broad-spectrum activity against a range of clinically significant paramyxoviruses, positioning it as a promising candidate for further therapeutic development. This document details the compound's mechanism of action, summarizes its antiviral potency through extensive data, and outlines the key experimental protocols used in its characterization.

Introduction

Paramyxoviruses, including human parainfluenza viruses (HPIVs) and measles virus (MeV), represent a significant global health burden, particularly in young children and immunocompromised individuals.[1][2] Despite the prevalence and severity of these infections, no approved antiviral therapeutics are currently available. This compound emerged from a high-throughput screen as a non-nucleoside inhibitor with a unique broad-spectrum activity profile against diverse paramyxoviruses.[1][2]

Mechanism of Action

This compound functions as an allosteric inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a key enzyme complex essential for viral genome replication and transcription.[3][4] Mechanistic studies have revealed that the compound targets a conserved, druggable pocket within the central cavity of the viral polymerase (L) protein.[3][4] This binding event is thought to lock the polymerase in its initiation phase, preventing the structural rearrangements necessary for processive RNA synthesis.[1][4] Specifically, this compound has been shown to block the de novo initiation of RNA synthesis at the promoter, effectively halting the viral replication cycle at its earliest stages.[1][2][4] Resistance mapping studies have identified mutations in the L protein that confer resistance to this compound, further validating its target and binding site.[1]

GHP_88309_Mechanism_of_Action cluster_virus Paramyxovirus Replication Cycle cluster_inhibition This compound Inhibition Entry Virus Entry Uncoating Uncoating Entry->Uncoating Transcription_Replication Transcription & Replication Uncoating->Transcription_Replication Assembly Virion Assembly Transcription_Replication->Assembly L_Protein Viral Polymerase (L Protein) Budding Budding & Release Assembly->Budding GHP88309 This compound GHP88309->L_Protein Binds to allosteric site Initiation De Novo RNA Synthesis Initiation GHP88309->Initiation Blocks L_Protein->Initiation

Caption: Mechanism of this compound action on the paramyxovirus replication cycle.

In Vitro Efficacy Data

This compound has demonstrated consistent and potent antiviral activity against a panel of laboratory strains and clinical isolates of various paramyxoviruses. The tables below summarize the key quantitative data from in vitro studies.

Table 1: Antiviral Activity of this compound against Human Parainfluenza Viruses (HPIV)
Virus (Strain)Cell LineAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (SI)
HPIV-3 (JS)HBTECViral Yield Reduction0.07~1000>14,285
HPIV-3 (9R4)HBTECViral Yield Reduction0.08~1000>12,500
HPIV-3 (10L3)HBTECViral Yield Reduction0.08~1000>12,500
HPIV-3 (Clinical Isolates)VariousTCID50Low to sub-micromolarNot ReportedNot Reported
HPIV-1 (Clinical Isolates)VariousTCID50Low to sub-micromolarNot ReportedNot Reported

EC50: Half-maximal effective concentration. CC50: Half-maximal cytotoxic concentration. SI = CC50/EC50. HBTEC: Human Bronchial Tracheal Epithelial Cells.[1]

Table 2: Antiviral Activity of this compound against Measles Virus (MeV)
Virus (Strain)Cell LineAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (SI)
MeV (Clinical Isolates)VariousTCID50Low to sub-micromolarNot ReportedNot Reported

Data from multiple studies consistently show potent inhibition of various MeV strains.[1][2]

Table 3: Broad-Spectrum Activity and Resistance Profile
VirusGenusActivityNotes
Human Parainfluenza Virus 1 & 3RespirovirusPotent InhibitionNanomolar to low-micromolar EC50 values.[1][2]
Measles VirusMorbillivirusPotent InhibitionBroad activity against various strains.[1][2]
Sendai Virus (SeV)RespirovirusPotent InhibitionUsed as a surrogate model for HPIV.[1][2]
Nipah Virus (NiV)HenipavirusNo significant activityEC50 of 314 µM in a minigenome assay.[5]

The high selectivity index (>7,111) underscores the low cytotoxicity of this compound in human airway organoid cultures, indicating a wide therapeutic window.[1][2][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the core experimental procedures used to characterize the in vitro efficacy of this compound.

High-Throughput Screening (HTS) for HPIV-3 Inhibitors

The discovery of this compound originated from a cell-based high-throughput screening campaign designed to identify inhibitors of HPIV-3.

HTS_Workflow Start Start: Compound Library Plate_Cells Plate Host Cells (e.g., A549) Start->Plate_Cells Add_Compound Dispense this compound (or library compounds) Plate_Cells->Add_Compound Infect_Cells Infect with Reporter HPIV-3 Add_Compound->Infect_Cells Incubate Incubate (e.g., 48-72h) Infect_Cells->Incubate Measure_Signal Measure Reporter Signal (e.g., Luciferase) Incubate->Measure_Signal Analyze_Data Data Analysis: Identify Hits Measure_Signal->Analyze_Data End End: Validated Hit Analyze_Data->End

Caption: High-throughput screening workflow for identifying HPIV-3 inhibitors.

  • Cell Plating: Host cells permissive to HPIV-3 infection (e.g., A549) are seeded into multi-well plates (e.g., 384-well).

  • Compound Addition: Test compounds, including this compound, are added to the wells at a defined concentration.

  • Infection: Cells are infected with a recombinant HPIV-3 engineered to express a reporter gene (e.g., luciferase) upon replication.

  • Incubation: Plates are incubated for a period sufficient to allow for multiple rounds of viral replication (typically 48-72 hours).

  • Signal Readout: A substrate for the reporter enzyme is added, and the resulting signal (e.g., luminescence) is measured. A reduction in signal relative to untreated controls indicates antiviral activity.

  • Hit Confirmation: Primary hits are re-tested in dose-response format to confirm activity and determine potency (EC50).

Antiviral Potency and Cytotoxicity Assays

These assays determine the effective concentration range and the safety profile of the compound.

  • Cell Culture: Relevant cell lines (e.g., Vero, A549) or primary cells (e.g., primary human bronchial tracheal epithelial cells, HBTECs) are cultured in appropriate media.[1]

  • Dose-Response Setup: A serial dilution of this compound is prepared and added to the cells.

  • Infection: Cells are infected with the paramyxovirus of interest at a low multiplicity of infection (MOI).

  • Incubation: The infected cells are incubated for a defined period.

  • Quantification of Viral Replication: The extent of viral replication is measured. Common methods include:

    • TCID50 (50% Tissue Culture Infective Dose) Assay: Supernatants from treated and untreated infected cells are serially diluted and used to infect fresh cells. The endpoint is determined by observing cytopathic effect (CPE) or by immunostaining for viral antigens.[7]

    • Plaque Reduction Assay: The number of plaques (zones of cell death) formed in the presence of the inhibitor is compared to untreated controls.

    • qRT-PCR: Viral RNA levels are quantified from cell lysates or supernatants.

  • Cytotoxicity Measurement: In parallel, uninfected cells are treated with the same serial dilution of this compound. Cell viability is assessed using assays such as MTS or CellTiter-Glo.

  • Data Analysis: EC50 and CC50 values are calculated using non-linear regression analysis (four-parameter variable slope).[1]

Time-of-Addition (ToA) Assay

This assay helps to pinpoint the stage of the viral life cycle that is inhibited by the compound.

ToA_Workflow cluster_timeline Experimental Timeline cluster_interpretation Interpretation Infection Time 0: Infect Cells During Add this compound (During infection) Pre Add this compound (Pre-infection) Post Add this compound (Post-infection at various time points) Harvest Harvest & Quantify (e.g., 24h post-infection) GHP_Result This compound Result: Inhibits when added post-infection, indicating it targets replication. Post->GHP_Result Entry_Inhibitor Activity if added Pre/During only Replication_Inhibitor Activity if added Post-infection Replication_Inhibitor->GHP_Result Late_Stage_Inhibitor Activity only if added late post-infection

Caption: Time-of-Addition experimental design to determine mechanism of action.

  • Cell Plating: Host cells are seeded in multi-well plates.

  • Synchronized Infection: Cells are typically pre-chilled and infected with a high MOI of the virus to synchronize entry.

  • Staggered Compound Addition: this compound is added at various time points relative to infection: before infection, during infection, and at multiple time points after infection.[1][7]

  • Harvest and Quantification: At a fixed time point after infection (e.g., 24 hours), viral yield or RNA is quantified.

  • Analysis: The effectiveness of the inhibitor at each time point reveals its target stage. For this compound, its activity when added post-infection confirms that it targets a post-entry stage, consistent with replication inhibition.[1]

Conclusion

This compound is a potent, broad-spectrum, allosteric inhibitor of paramyxovirus replication with a well-defined mechanism of action. Its efficacy in clinically relevant primary human airway models and its favorable safety profile highlight its high therapeutic potential. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound as a first-in-class antiviral for the treatment of HPIV and measles virus infections.

References

GHP-88309: A Technical Overview of a Novel Broad-Spectrum Paramyxovirus Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GHP-88309 is a first-in-class, orally bioavailable, non-nucleoside antiviral compound demonstrating potent and broad-spectrum activity against a range of paramyxoviruses, including human parainfluenza viruses (HPIVs) and measles virus (MeV).[1][2][3] Discovered through a high-throughput screening campaign against HPIV type-3, this compound represents a significant advancement in the pursuit of effective therapies for diseases caused by this viral family, which pose a substantial global health threat, particularly to children and immunocompromised individuals.[4][5] This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound.

Discovery and Initial Characterization

This compound was identified by researchers at the Institute for Biomedical Sciences at Georgia State University from a high-throughput screen for inhibitors of HPIV3. The compound emerged as a promising candidate due to its potent antiviral activity and was subsequently characterized as the founding member of a new antiviral chemotype.

Quantitative Antiviral Activity and Selectivity

This compound has demonstrated potent antiviral efficacy across various in vitro and in vivo models. The following tables summarize the key quantitative data regarding its activity and selectivity.

Table 1: In Vitro Antiviral Activity of this compound

Virus TargetCell TypeAssay TypeEC50
HPIV3--Nanomolar potency
HPIV3-JSHBTEC-~0.07 µM
HPIV3-9R4 (clinical isolate)HBTEC-~0.08 µM
HPIV3-10L3 (clinical isolate)HBTEC-~0.08 µM
MeV---
HPIV1 (clinical isolates)Cultured cells-Consistent potency
MeV (clinical isolates)Cultured cells-Consistent potency

Table 2: Cytotoxicity and Selectivity Index of this compound

Cell TypeCC50Selectivity Index (SI)
-~1 mM>7,111

Table 3: In Vivo Efficacy of this compound in a Sendai Virus Mouse Model

Treatment RegimenDosageOutcome
Prophylactic (initiated 2 hours before infection)150 mg/kg (b.i.d.)Complete protection from lethal infection
Therapeutic (initiated 48 hours after infection)150 mg/kg (b.i.d.)Complete protection from lethal infection

Mechanism of Action

This compound functions as an allosteric inhibitor of the paramyxovirus RNA-dependent RNA polymerase (RdRP), also known as the L protein. It is a non-nucleoside inhibitor that targets a conserved pocket within the central cavity of the L protein, a crucial enzyme for viral genome replication and transcription.

Biochemical assays have revealed that this compound blocks the de novo initiation phase of the viral polymerase at the promoter after the synthesis of the first few nucleotides, without affecting RNA elongation by an already committed polymerase complex. This mechanism involves stabilizing the polymerase in an initiation stage, possibly by preventing the conformational rearrangements of the PRNTase domain relative to the RdRP domain that are necessary for the transition to elongation.

Resistance to this compound has been mapped to mutations in the core region of the L protein, specifically at the interface of the RdRP and capping domains, confirming its binding site. Notably, the development of resistance to this compound is associated with a significant loss of viral pathogenicity.

GHP_88309_Mechanism_of_Action cluster_virus Paramyxovirus Replication Cycle Viral_Entry Viral Entry Transcription_Initiation Transcription Initiation (de novo synthesis) Viral_Entry->Transcription_Initiation Elongation RNA Elongation Transcription_Initiation->Elongation Replication Genome Replication Elongation->Replication Assembly_Budding Assembly & Budding Replication->Assembly_Budding GHP_88309 This compound L_Protein L Protein (RdRP) GHP_88309->L_Protein L_Protein->Transcription_Initiation Inhibits GHP_88309_Development_Workflow HTS High-Throughput Screening (vs. HPIV3) Hit_ID Hit Identification: This compound HTS->Hit_ID In_Vitro_Characterization In Vitro Characterization (Potency, Selectivity) Hit_ID->In_Vitro_Characterization Mechanism_of_Action Mechanism of Action Studies In_Vitro_Characterization->Mechanism_of_Action In_Vivo_Efficacy In Vivo Efficacy (Sendai Virus Mouse Model) In_Vitro_Characterization->In_Vivo_Efficacy Minigenome_Assay Minigenome Assays Mechanism_of_Action->Minigenome_Assay Resistance_Profiling Resistance Profiling Mechanism_of_Action->Resistance_Profiling Photoaffinity_Labeling Photoaffinity Labeling Mechanism_of_Action->Photoaffinity_Labeling Preclinical_Candidate Preclinical Candidate In_Vivo_Efficacy->Preclinical_Candidate

References

Methodological & Application

Application Notes and Protocols for GHP-88309 Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GHP-88309 is a novel, orally bioavailable, broad-spectrum allosteric inhibitor of paramyxovirus polymerases.[1][2][3][4][5] It demonstrates potent antiviral activity against a range of paramyxoviruses, including human parainfluenza virus type-3 (HPIV3) and measles virus (MeV), by targeting the viral RNA-dependent RNA polymerase (RdRp) L protein. Mechanistic studies have revealed that this compound blocks the initiation phase of viral RNA synthesis. This document provides detailed protocols for assessing the antiviral efficacy and cytotoxicity of this compound in cell culture-based assays.

Mechanism of Action: Inhibition of Paramyxovirus RNA Polymerase

This compound acts as a non-nucleoside inhibitor that allosterically targets a conserved pocket in the central cavity of the viral polymerase (L) protein. This binding event is believed to lock the polymerase in an initiation stage, thereby preventing the synthesis of viral RNA and subsequent viral replication.

GHP88309_Mechanism cluster_virus Paramyxovirus Replication Cycle cluster_drug Drug Intervention Virus_Entry Virus Entry Uncoating Uncoating & Release of Viral Genome Virus_Entry->Uncoating GHP88309 This compound Viral_Polymerase Viral L-P Polymerase Complex (RdRp) Uncoating->Viral_Polymerase RNA_Synthesis RNA Synthesis Initiation Viral_Polymerase->RNA_Synthesis Replication_Elongation Replication & Transcription RNA_Synthesis->Replication_Elongation Viral_Proteins Viral Protein Synthesis Replication_Elongation->Viral_Proteins Assembly Virion Assembly Replication_Elongation->Assembly Viral_Proteins->Assembly Budding Progeny Virus Release Assembly->Budding Inhibition Inhibition GHP88309->Inhibition Inhibition->RNA_Synthesis

Fig 1. Mechanism of action of this compound.

Data Presentation

The following tables summarize the in vitro efficacy and cytotoxicity profile of this compound against Human Parainfluenza Virus 3 (HPIV3) in different cell culture systems.

Table 1: Antiviral Activity of this compound against HPIV3

Cell LineVirus IsolateEC₅₀ (µM)Assay Method
BEAS-2BrecHPIV-3-JS-NanoLuc~0.1Luciferase Reporter Assay
HBTECHPIV3-JS0.07Not Specified
HBTECHPIV3-9R4 (clinical)0.08Not Specified

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.

Table 2: Cytotoxicity Profile of this compound

Cell LineCC₅₀ (µM)Assay Method
BEAS-2B>100PrestoBlue™ Cell Viability Assay
HBTEC~1000Not Specified

CC₅₀ (Half-maximal cytotoxic concentration) is the concentration of a substance that kills 50% of cells.

Table 3: Selectivity Index

Cell Line/Virus SystemSelectivity Index (SI = CC₅₀/EC₅₀)
HBTEC / HPIV3>7,111

The Selectivity Index is a measure of the therapeutic window of a compound.

Experimental Protocols

The following are detailed protocols for evaluating the antiviral activity and cytotoxicity of this compound. These are generalized procedures based on the published literature.

Experimental Workflow Overview

Experimental_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Seed Cells in 96-well Plates incubation1 Incubate for 24h start->incubation1 add_compound Add Serial Dilutions of this compound incubation1->add_compound antiviral_branch Antiviral Assay add_compound->antiviral_branch cytotox_branch Cytotoxicity Assay add_compound->cytotox_branch infect Infect with HPIV3-NanoLuc antiviral_branch->infect incubation2b Incubate for 48h cytotox_branch->incubation2b incubation2a Incubate for 48h infect->incubation2a read_luc Measure Luciferase Activity incubation2a->read_luc calculate Calculate EC₅₀ and CC₅₀ read_luc->calculate add_presto Add PrestoBlue™ Reagent incubation2b->add_presto incubation3 Incubate for 1-2h add_presto->incubation3 read_fluor Measure Fluorescence incubation3->read_fluor read_fluor->calculate

Fig 2. Workflow for antiviral and cytotoxicity assays.
Protocol 1: Antiviral Potency Assay using a Luciferase Reporter Virus

This protocol is designed to determine the EC₅₀ of this compound against a recombinant paramyxovirus expressing a reporter gene (e.g., NanoLuciferase).

Materials:

  • BEAS-2B cells (or other susceptible cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Recombinant HPIV3 expressing NanoLuciferase (HPIV3-JS-NanoLuc)

  • This compound compound

  • DMSO (for compound dilution)

  • 96-well clear-bottom white plates

  • Luciferase assay reagent (e.g., Nano-Glo® Luciferase Assay System)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count BEAS-2B cells.

    • Seed 2 x 10⁴ cells per well in a 96-well plate in 100 µL of complete medium.

    • Incubate at 37°C, 5% CO₂ for 24 hours.

  • Compound Preparation and Addition:

    • Prepare a 2X serial dilution of this compound in complete medium. The final concentration should typically range from 0.001 µM to 10 µM. Include a vehicle control (DMSO).

    • Remove the medium from the cells and add 50 µL of the 2X compound dilutions to the appropriate wells.

  • Viral Infection:

    • Dilute the HPIV3-JS-NanoLuc virus stock in complete medium to achieve a multiplicity of infection (MOI) of 0.2 TCID₅₀ units/cell.

    • Add 50 µL of the diluted virus to each well (except for the uninfected control wells).

    • The final volume in each well will be 100 µL.

  • Incubation:

    • Incubate the plates at 37°C, 5% CO₂ for 48 hours.

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add the luciferase substrate according to the manufacturer's instructions (e.g., 25 µL per well).

    • Incubate for 3-5 minutes at room temperature, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence from the uninfected control wells.

    • Normalize the data by setting the virus-only control (no compound) to 100% and the no-virus control to 0%.

    • Plot the normalized luminescence against the log of the compound concentration.

    • Calculate the EC₅₀ value using a four-parameter variable slope regression model.

Protocol 2: Cytotoxicity Assay

This protocol is to determine the CC₅₀ of this compound using a resazurin-based viability assay.

Materials:

  • BEAS-2B cells (or other relevant cell line)

  • Complete cell culture medium

  • This compound compound

  • DMSO

  • 96-well clear-bottom black plates

  • PrestoBlue™ HS Cell Viability Reagent

  • Fluorescence plate reader (560 nm excitation / 590 nm emission)

Procedure:

  • Cell Seeding:

    • Seed 2 x 10⁴ cells per well in a 96-well plate in 100 µL of complete medium.

    • Incubate at 37°C, 5% CO₂ for 24 hours.

  • Compound Addition:

    • Prepare a serial dilution of this compound in complete medium at the desired concentrations (e.g., 0.1 µM to 1000 µM). Include a vehicle control (DMSO) and a no-cell control (medium only).

    • Remove the medium from the cells and add 100 µL of the compound dilutions to the appropriate wells.

  • Incubation:

    • Incubate the plates at 37°C, 5% CO₂ for 48 hours (to match the duration of the antiviral assay).

  • Viability Measurement:

    • Add 10 µL of PrestoBlue™ reagent to each well.

    • Incubate for 1-2 hours at 37°C, protected from light.

    • Measure the fluorescence at 560 nm excitation and 590 nm emission.

  • Data Analysis:

    • Subtract the background fluorescence from the no-cell control wells.

    • Normalize the data by setting the vehicle-only control (no compound) to 100% cell viability.

    • Plot the percentage of cell viability against the log of the compound concentration.

    • Calculate the CC₅₀ value using a four-parameter variable slope regression model.

References

GHP-88309: Application and Protocols for Use in Human Airway Organoid Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GHP-88309 is a potent, orally bioavailable, non-nucleoside inhibitor of the paramyxovirus polymerase.[1][2][3][4] It demonstrates broad-spectrum activity against a range of paramyxoviruses, including human parainfluenza viruses (HPIVs) and measles virus (MeV), by targeting a conserved site in the viral polymerase (L) protein.[1] The mechanism of action involves blocking the initiation phase of viral RNA synthesis. Human airway organoids (HAOs), particularly well-differentiated primary human bronchial tracheal airway epithelium cultures grown at an air-liquid interface (3D-ALI-HBTEC), serve as a highly relevant physiological model to evaluate the antiviral efficacy of compounds like this compound against respiratory viruses.

Data Presentation

Antiviral Potency and Cytotoxicity in 3D-ALI-HBTEC Models
Virus IsolateThis compound EC50 (nM)Reference
HPIV1 isolate 5F6280
HPIV3 isolate 10L390
HPIV3 isolate 9R4105
HPIV3-JS~70-80

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug that is required for 50% of its maximum effect.

Cytotoxicity in 3D-ALI-HBTEC Models
CompoundCC50 (µM)Reference
This compound>640

CC50 (Half-maximal cytotoxic concentration) is the concentration of a substance that causes the death of 50% of cells.

Mandatory Visualizations

Signaling Pathway: this compound Mechanism of Action

Paramyxovirus Paramyxovirus Viral_Entry Viral Entry Paramyxovirus->Viral_Entry Viral_Polymerase Viral RNA Polymerase (L-P Complex) Viral_Entry->Viral_Polymerase RNA_Synthesis_Initiation RNA Synthesis Initiation Viral_Polymerase->RNA_Synthesis_Initiation RNA_Elongation RNA Elongation & Replication RNA_Synthesis_Initiation->RNA_Elongation Viral_Progeny New Viral Progeny RNA_Elongation->Viral_Progeny GHP88309 This compound GHP88309->RNA_Synthesis_Initiation Inhibition

Caption: this compound inhibits paramyxovirus replication by blocking RNA synthesis initiation.

Experimental Workflow: Antiviral Efficacy in Human Airway Organoids

Start Start: Culture 3D-ALI-HBTEC Organoids Infection Infect Organoids with Paramyxovirus Start->Infection Treatment Treat with this compound (Basolateral) Infection->Treatment Incubation Incubate for Specified Duration Treatment->Incubation Analysis Analyze Antiviral Efficacy Incubation->Analysis RNA_Quantification Quantify Viral RNA (qRT-PCR) Analysis->RNA_Quantification Titer_Measurement Measure Viral Titer Analysis->Titer_Measurement Cytotoxicity_Assessment Assess Cytotoxicity (TEER) Analysis->Cytotoxicity_Assessment End End: Determine EC50 and CC50 RNA_Quantification->End Titer_Measurement->End Cytotoxicity_Assessment->End

Caption: Workflow for evaluating this compound efficacy in airway organoids.

Experimental Protocols

Protocol 1: Generation and Culture of 3D-ALI-HBTEC Organoids

This protocol is a generalized procedure based on established methods for generating well-differentiated primary human bronchial tracheal airway epithelium cultures at an air-liquid interface (ALI).

Materials:

  • Primary human bronchial epithelial cells (HBECs)

  • Bronchial epithelial cell growth medium

  • ALI differentiation medium

  • Matrigel or similar basement membrane matrix

  • Transwell inserts (e.g., 6.5 mm with 0.4 µm pore size)

  • Cell culture plates (24-well)

  • General cell culture reagents and equipment

Procedure:

  • Expansion of HBECs: Culture primary HBECs in bronchial epithelial cell growth medium according to the supplier's instructions.

  • Seeding on Transwells: Once confluent, detach the HBECs and seed them onto the apical surface of Transwell inserts pre-coated with a thin layer of Matrigel.

  • Submerged Culture: Culture the cells in a submerged state with medium in both the apical and basolateral compartments until a confluent monolayer is formed.

  • Initiation of ALI: Once confluent, remove the medium from the apical compartment to establish the air-liquid interface.

  • Differentiation: Replace the medium in the basolateral compartment with ALI differentiation medium. Culture the cells for at least 3-4 weeks to allow for full differentiation into a pseudostratified epithelium containing ciliated and secretory cells. Change the basolateral medium every 2-3 days.

Protocol 2: Evaluation of this compound Antiviral Efficacy

Materials:

  • Differentiated 3D-ALI-HBTEC organoids

  • Paramyxovirus stock (e.g., HPIV1, HPIV3)

  • This compound stock solution (dissolved in DMSO)

  • ALI differentiation medium

  • Reagents for viral RNA extraction and qRT-PCR

  • Reagents for viral titration (e.g., TCID50 assay)

Procedure:

  • Preparation of this compound Dilutions: Prepare a serial dilution of this compound in ALI differentiation medium to achieve the desired final concentrations. Include a vehicle control (DMSO).

  • Infection: Infect the apical surface of the differentiated organoids with the paramyxovirus at a predetermined multiplicity of infection (MOI).

  • Treatment: Following viral adsorption, add the prepared this compound dilutions or vehicle control to the basolateral medium of the Transwell inserts.

  • Incubation: Incubate the cultures at 37°C in a 5% CO2 incubator for the desired experimental duration (e.g., 48-72 hours).

  • Sample Collection: At the end of the incubation period, collect the apical wash to determine viral titer and lyse the cells on the insert for RNA extraction.

  • Viral RNA Quantification: Extract viral RNA from the cell lysates and perform qRT-PCR to quantify the levels of a specific viral gene.

  • Viral Titer Measurement: Determine the infectious viral particle concentration in the apical wash using a standard viral titration method such as the TCID50 assay.

  • Data Analysis: Calculate the EC50 value of this compound by plotting the percentage of viral inhibition against the log of the drug concentration.

Protocol 3: Assessment of this compound Cytotoxicity

Materials:

  • Differentiated 3D-ALI-HBTEC organoids

  • This compound stock solution

  • ALI differentiation medium

  • Epithelial voltohmmeter (EVOM) for Transepithelial Electrical Resistance (TEER) measurement

Procedure:

  • Organoid Preparation: Use mature, differentiated 3D-ALI-HBTEC organoids with stable baseline TEER values.

  • Treatment: Add serial dilutions of this compound to the basolateral medium. Include a vehicle control.

  • TEER Measurement: Measure the TEER across the epithelial layer at various time points (e.g., 24, 48, 72 hours) after the addition of the compound.

  • Data Analysis: A significant drop in TEER values compared to the vehicle control indicates a loss of epithelial barrier integrity and suggests cytotoxicity. Calculate the CC50 value as the concentration of this compound that causes a 50% reduction in TEER.

Conclusion

This compound is a promising antiviral candidate against a range of paramyxoviruses. The use of human airway organoid models provides a robust and physiologically relevant platform for the preclinical evaluation of its efficacy and safety. The protocols and data presented here offer a framework for researchers to investigate this compound and other novel antiviral compounds in a sophisticated in vitro system that closely mimics the human respiratory tract.

References

Application Notes and Protocols for GHP-88309 Administration in Mouse Models of HPIV-3 Infection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Parainfluenza Virus 3 (HPIV-3) is a significant cause of acute lower respiratory tract infections, particularly in infants, young children, and immunocompromised individuals. The development of effective antiviral therapeutics is crucial for managing severe HPIV-3 infections. GHP-88309 is a novel, orally bioavailable, broad-spectrum antiviral agent that targets the polymerase of paramyxoviruses.[1][2] It functions as a non-nucleoside allosteric inhibitor, specifically blocking the initiation phase of viral RNA synthesis.[1][3] Preclinical studies have demonstrated the efficacy of this compound in a Sendai virus (SeV) mouse surrogate model of HPIV-3 infection, highlighting its potential as a therapeutic candidate.[1]

These application notes provide detailed protocols for the administration of this compound in mouse models of HPIV-3 infection, based on published preclinical data. The included methodologies cover animal models, drug formulation and administration, and endpoint analysis to facilitate further research and development of this promising antiviral compound.

Mechanism of Action of this compound

This compound targets a conserved allosteric site within the central cavity of the paramyxovirus RNA-dependent RNA polymerase (L protein). By binding to this site, the compound is thought to lock the polymerase in an initiation-like conformation, preventing the structural rearrangements necessary for the transition to the elongation phase of RNA synthesis. This ultimately halts viral genome replication and transcription.

GHP_88309_Mechanism_of_Action This compound Mechanism of Action cluster_virus Paramyxovirus Replication Viral_Entry Viral Entry Transcription_Replication_Complex Formation of Transcription/Replication Complex Viral_Entry->Transcription_Replication_Complex RNA_Synthesis_Initiation RNA Synthesis Initiation Transcription_Replication_Complex->RNA_Synthesis_Initiation RNA_Synthesis_Elongation RNA Synthesis Elongation RNA_Synthesis_Initiation->RNA_Synthesis_Elongation Protein_Synthesis_Assembly Viral Protein Synthesis and Virion Assembly RNA_Synthesis_Elongation->Protein_Synthesis_Assembly Viral_Exit Viral Exit Protein_Synthesis_Assembly->Viral_Exit GHP_88309 This compound L_Protein Viral L-Protein (Polymerase) GHP_88309->L_Protein Binds to allosteric site L_Protein->RNA_Synthesis_Initiation Inhibits transition to elongation

Caption: this compound allosterically inhibits the viral L-protein, preventing RNA synthesis elongation.

Data Presentation

The following tables summarize the quantitative data from a key preclinical study evaluating this compound in a Sendai virus (SeV) mouse surrogate model of HPIV-3 infection.

Table 1: Efficacy of this compound on Survival in SeV-Infected Mice

Treatment GroupDosageTreatment StartSurvival Rate (%)
VehicleN/APost-infection0
This compound150 mg/kg b.i.d.2 hours pre-infection (Prophylactic)100
This compound150 mg/kg b.i.d.48 hours post-infection (Therapeutic)100

Data extracted from Cox RM, et al. Nat Microbiol. 2020.

Table 2: Effect of this compound on Body Weight and Temperature in SeV-Infected Mice

Treatment GroupParameterDay 3 p.i.Day 6 p.i.Day 9 p.i.
VehicleMean Body Weight Change (%)~ -5%~ -15%> -20% (endpoint)
Mean Temperature (°C)~ 36.5~ 34.5< 34.0
This compound (Prophylactic)Mean Body Weight Change (%)~ 0%~ +2%~ +5%
Mean Temperature (°C)~ 37.0~ 37.0~ 37.0
This compound (Therapeutic)Mean Body Weight Change (%)~ -5%~ -2%~ +4%
Mean Temperature (°C)~ 36.5~ 36.8~ 37.0

Data are estimations based on graphical representations in Cox RM, et al. Nat Microbiol. 2020.

Table 3: Reduction of Viral Load in Trachea and Lungs of SeV-Infected Mice with this compound Treatment

Treatment GroupTissueDay 3 p.i. (log10 TCID50/mL)Day 6 p.i. (log10 TCID50/mL)Day 9 p.i. (log10 TCID50/mL)
VehicleTrachea~ 4.5~ 5.0~ 4.0
Lungs~ 6.0~ 6.5~ 5.5
This compound (Prophylactic)TracheaUndetectableUndetectableUndetectable
LungsUndetectableUndetectableUndetectable
This compound (Therapeutic)Trachea~ 3.0UndetectableUndetectable
Lungs~ 5.0~ 2.5Undetectable

Data are estimations based on graphical representations in Cox RM, et al. Nat Microbiol. 2020.

Experimental Protocols

Mouse Models of HPIV-3 Infection

Two primary mouse models are described for the study of HPIV-3 and the evaluation of antiviral compounds like this compound.

a) Sendai Virus (SeV) Surrogate Model (as used in this compound efficacy studies)

  • Animal Strain: C57BL/6 mice.

  • Infection: Intranasal inoculation with 1.5 x 10^5 TCID50 of Sendai virus in a volume of 30-50 µL.

  • Pathogenesis: SeV infection in mice recapitulates many aspects of HPIV-induced lung pathology.

b) HPIV-3 Infection Model

  • Animal Strain: AG129 mice (double knockout for IFN-α/β and IFN-γ receptors).

  • Infection: Intranasal inoculation with HPIV-3. Viral replication is observed in both the upper and lower respiratory tracts.

  • Note: This model has been established as a robust preclinical model for HPIV-3.

Preparation and Administration of this compound
  • Formulation: The specific vehicle used for the oral administration of this compound in the pivotal preclinical study was not detailed. For research purposes, a common and inert vehicle such as 0.5% methylcellulose (B11928114) or a solution of 10% DMSO and 20% sulfobutylether-β-cyclodextrin in saline can be considered. The final formulation should be a homogenous suspension.

  • Dosage: 150 mg/kg of body weight.

  • Administration:

    • Route: Oral gavage.

    • Frequency: Twice daily (b.i.d.).

    • Procedure (Oral Gavage):

      • Accurately weigh the mouse to calculate the precise volume of the this compound suspension to be administered.

      • Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.

      • Use a sterile, ball-tipped gavage needle of appropriate size for the mouse.

      • Carefully insert the gavage needle into the mouth, advancing it along the roof of the mouth and down the esophagus into the stomach. Do not force the needle.

      • Slowly administer the calculated volume of the this compound suspension.

      • Gently remove the gavage needle.

      • Monitor the animal for any signs of distress immediately after the procedure.

Experimental Workflow

GHP_88309_In_Vivo_Workflow In Vivo Efficacy Testing of this compound Start Start Acclimatize Acclimatize Mice Start->Acclimatize Group_Allocation Randomly Allocate Mice to Treatment Groups Acclimatize->Group_Allocation Infection Intranasal Infection (SeV or HPIV-3) Group_Allocation->Infection Treatment Administer this compound or Vehicle (Prophylactic or Therapeutic Regimen) Infection->Treatment Monitoring Daily Monitoring: - Body Weight - Temperature - Clinical Signs Treatment->Monitoring Endpoint_Analysis Endpoint Analysis: - Survival - Viral Load (Trachea, Lungs) Monitoring->Endpoint_Analysis Data_Analysis Data Analysis and Statistical Evaluation Endpoint_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for evaluating the in vivo efficacy of this compound in a mouse model of HPIV-3 infection.

Endpoint Analysis

a) Clinical Monitoring

  • Survival: Monitor and record survival daily for the duration of the study.

  • Body Weight and Temperature: Measure and record body weight and rectal temperature daily. A humane endpoint should be established (e.g., >20% loss of initial body weight).

b) Viral Load Determination by TCID50 Assay

  • Sample Preparation:

    • Aseptically collect trachea and lung tissues at specified time points post-infection.

    • Homogenize the tissues in a suitable medium (e.g., DMEM) and clarify by centrifugation.

  • Cell Culture:

    • Seed Vero cells (or another susceptible cell line) in 96-well plates to form a confluent monolayer.

  • Serial Dilution:

    • Perform 10-fold serial dilutions of the tissue homogenate supernatants.

  • Infection:

    • Inoculate the cell monolayers with the serially diluted samples.

  • Incubation:

    • Incubate the plates at 37°C and observe daily for the development of cytopathic effect (CPE).

  • Calculation:

    • After 5-7 days, determine the wells positive for CPE for each dilution.

    • Calculate the TCID50/mL using the Reed-Muench method.

c) Viral Load Determination by qRT-PCR

  • RNA Extraction:

    • Extract total RNA from tissue homogenates using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Reverse Transcription:

    • Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and HPIV-3 specific primers.

  • Real-Time PCR:

    • Perform real-time PCR using a master mix containing a fluorescent dye (e.g., SYBR Green or a specific probe) and primers targeting a conserved region of the HPIV-3 genome.

    • Include a standard curve of known concentrations of a plasmid containing the target sequence to enable absolute quantification of viral RNA copies.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each sample.

    • Quantify the viral RNA copies in the samples by comparing their Ct values to the standard curve.

Conclusion

This compound has demonstrated significant antiviral activity against paramyxoviruses in preclinical models. The protocols outlined in these application notes provide a framework for the in vivo evaluation of this compound in mouse models of HPIV-3 infection. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, which is essential for the continued development of this promising therapeutic agent. Further studies are warranted to confirm the efficacy of this compound in the AG129 HPIV-3 infection model and to further elucidate its pharmacokinetic and pharmacodynamic properties.

References

Application Note: Determining the Antiviral Activity of GHP-88309

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

GHP-88309 is a novel, orally bioavailable, broad-spectrum antiviral agent that shows significant promise in the treatment of infections caused by the Paramyxoviridae family. This compound is a first-in-class, non-nucleoside inhibitor that allosterically targets the viral RNA-dependent RNA polymerase (L protein), a key enzyme in viral replication.[1][2][3] By binding to a conserved pocket in the central cavity of the polymerase complex, this compound blocks the initiation phase of viral RNA synthesis.[2][4] This application note provides a summary of the effective concentrations (EC50) of this compound against various paramyxoviruses and detailed protocols for determining its antiviral activity and cytotoxicity in a laboratory setting.

Mechanism of Action

This compound acts as an allosteric inhibitor of the paramyxovirus polymerase. Its mechanism involves binding to a conserved site within the viral L protein, which induces a conformational change that prevents the initiation of RNA transcription and replication. This targeted action disrupts the viral life cycle, leading to a potent antiviral effect. Resistance to this compound has been associated with mutations in the L protein, often resulting in viral attenuation.

Antiviral Activity of this compound

This compound has demonstrated potent and broad-spectrum activity against various members of the Paramyxoviridae family, including human parainfluenza viruses and the measles virus. Its efficacy has been confirmed in both cell cultures and primary human airway epithelium tissues.

Summary of EC50 Values

The half-maximal effective concentration (EC50) is a critical measure of a drug's potency. The following table summarizes the reported EC50 values for this compound against a range of viruses.

Virus FamilyVirusStrain/IsolateCell TypeEC50 (µM)Citation
ParamyxoviridaeHuman Parainfluenza Virus 3 (HPIV3)JSA5490.38
Human Parainfluenza Virus 3 (HPIV3)9R4 (Clinical Isolate)HBTEC0.08
Human Parainfluenza Virus 3 (HPIV3)10L3 (Clinical Isolate)HBTEC0.07
Human Parainfluenza Virus 1 (HPIV1)C-35LLC-MK20.52
Measles Virus (MeV)EdmonstonVero0.45
Sendai Virus (SeV)EndersLLC-MK22.5
Canine Distemper Virus (CDV)Not SpecifiedNot Specified0.06 - 1.2
Nipah Virus (NiV)Not SpecifiedMinigenome Assay>300 (inactive)
PneumoviridaeRespiratory Syncytial Virus (RSV)Not SpecifiedNot Specified0.06 - 1.2

HBTEC: Human Bronchial Tracheal Epithelial Cells

Experimental Protocols

This section provides detailed protocols for determining the EC50 and CC50 (50% cytotoxic concentration) of this compound.

Protocol 1: Determination of EC50 in Cell Culture

This protocol outlines the steps to measure the concentration of this compound required to inhibit viral replication by 50%.

Materials:

  • Susceptible host cells (e.g., A549, Vero, LLC-MK2)

  • Virus stock of known titer

  • This compound stock solution (in DMSO)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • Reagents for quantifying viral replication (e.g., reporter gene substrate, antibodies for immunostaining, or reagents for RT-qPCR)

  • Plate reader or microscope

Procedure:

  • Cell Seeding: Seed the 96-well plates with host cells at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. The final concentrations should span a range appropriate to determine the EC50 (e.g., from 0.01 µM to 10 µM). Include a no-drug (vehicle control) and a no-virus control.

  • Infection: When cells are confluent, remove the growth medium and infect the cells with the virus at a predetermined multiplicity of infection (MOI).

  • Treatment: After the virus adsorption period (typically 1 hour), remove the virus inoculum and add the serially diluted this compound to the respective wells.

  • Incubation: Incubate the plates for a period sufficient for the virus to replicate and cause a measurable effect (e.g., 24-72 hours).

  • Quantification of Viral Activity: Measure the extent of viral replication using a suitable assay:

    • Reporter Virus Assay: If using a reporter virus (e.g., expressing luciferase or GFP), measure the reporter signal.

    • Plaque Reduction Assay: Overlay cells with a semi-solid medium and stain for plaques after incubation.

    • Immunostaining: Fix and permeabilize cells, then use a virus-specific antibody to detect infected cells.

    • RT-qPCR: Extract viral RNA and quantify the copy number.

  • Data Analysis: Plot the percentage of viral inhibition against the log of the this compound concentration. Use a non-linear regression model to calculate the EC50 value.

Protocol 2: Determination of Cytotoxicity (CC50)

This protocol is essential to ensure that the antiviral activity observed is not due to the compound's toxicity to the host cells.

Materials:

  • Host cells used in the antiviral assay

  • This compound stock solution

  • Cell culture medium

  • 96-well cell culture plates

  • Reagents for cell viability assay (e.g., MTT, MTS, or a reagent that measures ATP content)

  • Plate reader

Procedure:

  • Cell Seeding: Seed 96-well plates with the same cell type and density as in the EC50 assay.

  • Compound Addition: Prepare a serial dilution of this compound in cell culture medium, matching the concentrations used in the EC50 assay. Add the dilutions to the cells. Include a no-drug control.

  • Incubation: Incubate the plates for the same duration as the EC50 assay.

  • Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measurement: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration. Calculate the CC50 value using non-linear regression.

Selectivity Index (SI): The selectivity index is a crucial parameter to evaluate the therapeutic window of an antiviral compound. It is calculated as the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable safety profile. This compound has a reported selectivity index of >7,111, highlighting its low cytotoxicity.

Visualizations

Experimental Workflow for EC50 Determination

EC50_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Host Cells in 96-well Plate C Infect Cells with Virus A->C B Prepare Serial Dilutions of this compound D Add this compound Dilutions B->D C->D E Incubate for 24-72 hours D->E F Quantify Viral Replication E->F G Plot Dose-Response Curve F->G H Calculate EC50 Value G->H

Caption: Workflow for determining the EC50 of this compound.

Mechanism of Action of this compound

MoA_GHP88309 cluster_virus Paramyxovirus Replication Viral_RNA Viral Genomic RNA L_Protein Viral Polymerase (L Protein) Viral_RNA->L_Protein Template RNA_Synthesis Initiation of RNA Synthesis L_Protein->RNA_Synthesis Viral_Replication Viral Replication & Transcription RNA_Synthesis->Viral_Replication GHP88309 This compound GHP88309->L_Protein Allosteric Inhibition block->Viral_Replication

Caption: this compound allosterically inhibits the viral polymerase.

References

Application Notes and Protocols for GHP-88309 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GHP-88309 is a potent, orally bioavailable, broad-spectrum inhibitor of paramyxovirus polymerases.[1][2][3] Identified through a high-throughput screening (HTS) campaign, this non-nucleoside analog targets the viral RNA-dependent RNA polymerase (RdRP), a key enzyme in the replication and transcription of paramyxoviruses such as human parainfluenza virus (HPIV) and measles virus (MeV).[1][2] The mechanism of action involves the allosteric inhibition of the RdRP's L protein, specifically by binding to a conserved pocket in its central cavity, thereby blocking the initiation phase of viral RNA synthesis. This document provides detailed application notes and protocols for the use of this compound in high-throughput screening and related assays.

Mechanism of Action: Inhibition of Paramyxovirus RdRP

This compound acts as an allosteric inhibitor of the paramyxovirus RNA-dependent RNA polymerase. The viral polymerase complex, consisting of the large protein (L) and the phosphoprotein (P), is responsible for both transcription of viral mRNAs and replication of the viral RNA genome. This compound binds to a conserved site within the L protein, preventing the conformational changes necessary for the initiation of RNA synthesis. This leads to a dose-dependent reduction in viral mRNA and leader RNA production. Resistance to this compound has been mapped to mutations within this conserved binding pocket in the L protein.

GHP_88309_Mechanism_of_Action cluster_virus Paramyxovirus Replication Cycle cluster_inhibition Inhibition by this compound Viral Entry Viral Entry Transcription/Replication Transcription/Replication Viral Entry->Transcription/Replication Viral RNA Genome Protein Synthesis Protein Synthesis Transcription/Replication->Protein Synthesis Viral mRNA Assembly & Budding Assembly & Budding Transcription/Replication->Assembly & Budding Progeny Genomes Protein Synthesis->Transcription/Replication Viral Proteins (N, P, L) Protein Synthesis->Assembly & Budding Viral Proteins This compound This compound RdRP (L-P complex) RdRP (L-P complex) This compound->RdRP (L-P complex) Binds to conserved pocket in L protein RdRP (L-P complex)->Transcription/Replication Inhibits Initiation

Figure 1: Mechanism of action of this compound.

Quantitative Data Summary

The antiviral activity and cytotoxicity of this compound have been evaluated against a range of paramyxoviruses in various cell lines. A summary of these findings is presented below.

Virus Cell Line EC50 (µM) CC50 (µM) Selectivity Index (SI) Reference
HPIV-3BEAS-2B~0.07-0.08>1000>12500
HPIV-3 (clinical isolates)HBTEC0.07 - 0.08~1000>12500
HPIV-1 (clinical isolates)VeroNot specifiedNot specifiedNot specified
Measles Virus (MeV)VeroNot specified>300Not specified
Sendai Virus (SeV)Not specifiedNot specifiedNot specifiedNot specified

Table 1: Antiviral Activity and Cytotoxicity of this compound

Parameter Value Species Reference
Oral BioavailabilityGoodMouse
In vivo EfficacyComplete protection from lethal infectionMouse (SeV model)

Table 2: In Vivo Pharmacological Properties of this compound

Experimental Protocols

High-Throughput Screening (HTS) for Paramyxovirus Inhibitors

This protocol describes the primary HTS assay used to identify this compound. The assay utilizes a recombinant human parainfluenza virus 3 that expresses nanoLuciferase (HPIV3-JS-NanoLuc) to quantify viral replication.

HTS_Workflow Start Seed BEAS-2B cells Seed BEAS-2B cells Start->Seed BEAS-2B cells Add compounds Add compounds Seed BEAS-2B cells->Add compounds 24h Infect with HPIV3-JS-NanoLuc Infect with HPIV3-JS-NanoLuc Add compounds->Infect with HPIV3-JS-NanoLuc Incubate Incubate Infect with HPIV3-JS-NanoLuc->Incubate 30h Add Nano-Glo reagent Add Nano-Glo reagent Incubate->Add Nano-Glo reagent Measure luminescence Measure luminescence Add Nano-Glo reagent->Measure luminescence Data analysis Data analysis Measure luminescence->Data analysis End Data analysis->End

Figure 2: High-throughput screening workflow.

Materials:

  • BEAS-2B cells (ATCC® CRL-9609™)

  • DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • 384-well white, clear-bottom tissue culture plates

  • Recombinant HPIV3-JS-NanoLuc virus

  • Compound library (dissolved in DMSO)

  • Nano-Glo® Luciferase Assay System (Promega, Cat. No. N1110)

  • Luminometer capable of reading 384-well plates

Protocol:

  • Cell Seeding:

    • Culture BEAS-2B cells in T-75 flasks until they reach 80-90% confluency.

    • Trypsinize the cells and resuspend them in fresh medium.

    • Seed the 384-well plates with approximately 1,000 - 2,000 cells per well in 30 µL of medium.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Addition:

    • Using a liquid handler, add 150 nL of compound from the library to each well to achieve a final concentration of 5 µM. Include appropriate vehicle (DMSO) and positive controls.

  • Virus Infection:

    • Dilute the HPIV3-JS-NanoLuc virus stock in infection medium (DMEM/F-12 with 2% FBS) to achieve a multiplicity of infection (MOI) of 0.2 TCID50 units/cell.

    • Add 10 µL of the diluted virus to each well.

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO2 incubator for 30 hours.

  • Luminescence Measurement:

    • Equilibrate the plates to room temperature for 10-15 minutes.

    • Prepare the Nano-Glo® Luciferase Assay Reagent according to the manufacturer's instructions (mix one volume of substrate with 50 volumes of buffer).

    • Add 30 µL of the prepared reagent to each well.

    • Incubate for 3 minutes at room temperature to allow for cell lysis and signal stabilization.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% infection) and a positive control inhibitor (e.g., a known polymerase inhibitor) (0% infection).

    • Calculate the percent inhibition for each compound. Hits are typically defined as compounds that show inhibition above a certain threshold (e.g., >3 standard deviations from the mean of the vehicle control).

Paramyxovirus Minigenome Reporter Assay

This secondary assay is used to confirm that the inhibitory activity of a compound is directed against the viral polymerase complex. It relies on the co-transfection of plasmids expressing the viral polymerase proteins (N, P, and L) and a "minigenome" plasmid that encodes a reporter gene (e.g., Nanoluciferase) flanked by the viral promoter sequences.

Minigenome_Assay_Workflow Start Seed BSRT7/5 cells Seed BSRT7/5 cells Start->Seed BSRT7/5 cells Co-transfect plasmids Co-transfect plasmids Seed BSRT7/5 cells->Co-transfect plasmids 24h Add compound Add compound Co-transfect plasmids->Add compound Incubate Incubate Add compound->Incubate 48h Lyse cells & add substrate Lyse cells & add substrate Incubate->Lyse cells & add substrate Measure reporter activity Measure reporter activity Lyse cells & add substrate->Measure reporter activity Data analysis Data analysis Measure reporter activity->Data analysis End Data analysis->End

Figure 3: Minigenome reporter assay workflow.

Materials:

  • BSR-T7/5 cells (BHK cells constitutively expressing T7 RNA polymerase)

  • DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and G418

  • 96-well tissue culture plates

  • Expression plasmids for paramyxovirus N, P, and L proteins

  • Minigenome plasmid encoding a Nanoluciferase reporter gene under the control of a T7 promoter and flanked by viral leader and trailer sequences

  • Transfection reagent (e.g., Lipofectamine™ 2000)

  • Opti-MEM™ I Reduced Serum Medium

  • Test compound (e.g., this compound)

  • Nano-Glo® Luciferase Assay System (Promega)

  • Luminometer

Protocol:

  • Cell Seeding:

    • Seed BSR-T7/5 cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.

  • Transfection:

    • For each well, prepare a DNA mix containing the N, P, and L expression plasmids and the minigenome plasmid in Opti-MEM™. The optimal ratio of these plasmids should be determined empirically.

    • In a separate tube, dilute the transfection reagent in Opti-MEM™.

    • Combine the DNA mix and the diluted transfection reagent, mix gently, and incubate at room temperature for 20-30 minutes to allow for complex formation.

    • Add the transfection complexes to the cells.

  • Compound Treatment:

    • Immediately after transfection, add the test compound at various concentrations to the wells.

  • Incubation:

    • Incubate the plates at 37°C for 48 hours.

  • Reporter Gene Assay:

    • Equilibrate the plate to room temperature.

    • Add a volume of Nano-Glo® Luciferase Assay Reagent equal to the culture medium volume to each well.

    • Incubate for 3 minutes and measure the luminescence.

  • Data Analysis:

    • Calculate the dose-response curve for the compound and determine the EC50 value.

In Vitro RdRP Assay (General Principles)

An in vitro RdRP assay directly measures the enzymatic activity of the purified viral polymerase complex. This assay is crucial for detailed mechanistic studies. While a specific, detailed protocol for this compound's effect on a particular paramyxovirus RdRP is not publicly available in a step-by-step format, the general approach involves the following:

Principle: A purified and active recombinant paramyxovirus L-P polymerase complex is incubated with a synthetic RNA template corresponding to the 3' viral promoter region. The reaction mix contains ribonucleotides, including a radiolabeled or fluorescently tagged nucleotide (e.g., [α-³²P]GTP). The incorporation of the labeled nucleotide into the newly synthesized RNA product is then quantified.

Key Components:

  • Purified RdRP complex: Recombinant L and P proteins are co-expressed (e.g., in insect cells) and purified.

  • RNA template: A short synthetic RNA oligonucleotide corresponding to the viral genomic promoter.

  • Reaction buffer: Contains salts (e.g., MgCl₂), a reducing agent (e.g., DTT), and NTPs.

  • Detection system: Radiolabeling (e.g., [α-³²P]GTP) followed by gel electrophoresis and autoradiography, or non-radioactive methods using fluorescently labeled NTPs.

General Procedure:

  • The RdRP complex is pre-incubated with the test compound (this compound).

  • The RNA template is added to the reaction mixture.

  • The polymerization reaction is initiated by the addition of NTPs (including the labeled NTP).

  • The reaction is incubated at an optimal temperature for a defined period.

  • The reaction is stopped, and the RNA products are purified.

  • The products are resolved by gel electrophoresis and the amount of incorporated label is quantified.

Conclusion

This compound represents a promising lead compound for the development of broad-spectrum antiviral therapeutics against paramyxoviruses. The protocols outlined in these application notes provide a framework for the high-throughput screening and characterization of this compound and other potential inhibitors of the paramyxovirus polymerase. The use of a recombinant reporter virus in the primary HTS assay allows for a robust and sensitive screen, while the minigenome reporter assay serves as a valuable secondary tool to confirm the mechanism of action. Further characterization using in vitro RdRP assays can provide deeper insights into the specific molecular interactions between the inhibitor and the viral polymerase.

References

GHP-88309 as a Chemical Probe for Viral Polymerase Structure: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GHP-88309 is a potent, orally bioavailable, broad-spectrum allosteric inhibitor of paramyxovirus polymerases.[1][2] It represents a promising chemical probe for studying the structure and function of the viral RNA-dependent RNA polymerase (RdRP) and for the development of novel antiviral therapeutics. This document provides detailed application notes and experimental protocols for the use of this compound in virological and biochemical research.

This compound was identified through a high-throughput screen for inhibitors of human parainfluenza virus type-3 (HPIV3) and exhibits a broad activity spectrum against various paramyxoviruses, including respiroviruses (e.g., HPIV1, HPIV3, Sendai virus) and morbilliviruses (e.g., measles virus, canine distemper virus).[1][3] Mechanistic studies have revealed that this compound acts as a non-nucleoside inhibitor that blocks the initiation phase of viral RNA synthesis.[1][2] Its target is a conserved site within the central cavity of the viral large (L) protein, the catalytic subunit of the RdRP.[2][3]

Mechanism of Action

This compound functions as an allosteric inhibitor, binding to a conserved microdomain in the L protein at the intersection of the RdRP and capping domains.[1] This binding is thought to lock the polymerase in a pre-initiation conformation, preventing the structural rearrangements necessary for the initiation of RNA synthesis.[4] Specifically, it impairs the de novo polymerase initiation at the promoter.[1] Resistance to this compound has been mapped to mutations within this binding pocket, further validating its mechanism of action.[4][5]

cluster_0 Viral Polymerase Complex (L-P) cluster_1 RNA Synthesis Initiation L_Protein L Protein (RdRP, Capping Domains) P_Protein P Protein (Cofactor) L_Protein->P_Protein forms complex Structural_Rearrangement Conformational Change for Initiation L_Protein->Structural_Rearrangement Blocks Promoter_Binding Binding to Viral Promoter Promoter_Binding->Structural_Rearrangement RNA_Initiation de novo RNA Synthesis Structural_Rearrangement->RNA_Initiation This compound This compound This compound->L_Protein Binds to allosteric site

Figure 1: Proposed mechanism of action of this compound.

Data Presentation

Antiviral Activity and Cytotoxicity

The following tables summarize the in vitro efficacy and cytotoxicity of this compound against various paramyxoviruses in different cell lines.

Table 1: Antiviral Activity of this compound against Paramyxoviruses

VirusCell LineAssayEC50 (µM)EC90 (µM)Reference
HPIV3 (recHPIV-3-JS-NanoLuc)UnknownDose-response~0.5Not Reported[1]
HPIV3 (Clinical Isolate 9R4)HBTECDose-response0.07Not Reported[1]
HPIV3 (Clinical Isolate 10L3)HBTECDose-response0.08Not Reported[1]
HPIV1UnknownMinigenomeNot ReportedNot Reported[1]
Sendai Virus (SeV)UnknownMinigenomeNot ReportedNot Reported[1]
Measles Virus (MeV)UnknownMinigenomeNot ReportedNot Reported[1]
Canine Distemper Virus (CDV)UnknownMinigenomeNot ReportedNot Reported[1]

Table 2: Cytotoxicity and Selectivity Index of this compound

Cell LineAssayCC50 (µM)Selectivity Index (SI)Reference
Various Immortalized Cell LinesPrestoBlue>100Not Applicable[1]
Primary Human BTECsCOX-1/SDH-A Levels>1000>7,111 (for HPIV3)[1][2]
HBTECsPrestoBlue~1000Not Reported[1]

Experimental Protocols

The following are representative protocols for key experiments to characterize the antiviral activity and mechanism of action of this compound. These are generalized protocols based on published methods and may require optimization for specific experimental conditions.

HTS High-Throughput Screening (e.g., recHPIV-3-NanoLuc) Hit_Validation Hit Validation (Dose-Response & Cytotoxicity) HTS->Hit_Validation Spectrum_Analysis Broad-Spectrum Analysis (Minigenome Assays) Hit_Validation->Spectrum_Analysis In_Vivo_Efficacy In Vivo Efficacy (e.g., Sendai Virus Mouse Model) Hit_Validation->In_Vivo_Efficacy MoA_Studies Mechanism of Action Studies Spectrum_Analysis->MoA_Studies In_Vitro_Polymerase In Vitro Polymerase Assay MoA_Studies->In_Vitro_Polymerase Time_of_Addition Time-of-Addition Assay MoA_Studies->Time_of_Addition Resistance_Mapping Resistance Profiling MoA_Studies->Resistance_Mapping Target_ID Target Identification (Photoaffinity Labeling) Resistance_Mapping->Target_ID Structural_Studies Structural Biology (Cryo-EM/X-ray) Target_ID->Structural_Studies

Figure 2: Experimental workflow for antiviral characterization.
Cell-Based Antiviral Activity Assay (Reporter Virus)

This protocol describes a high-throughput assay using a recombinant virus expressing a reporter gene (e.g., NanoLuc luciferase) to quantify viral replication.

Materials:

  • HEp-2 or other susceptible cells

  • Recombinant virus (e.g., recHPIV-3-NanoLuc)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Luciferase assay reagent (e.g., Nano-Glo®)

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.

  • Incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the growth medium from the cells and add the compound dilutions. Include vehicle control (DMSO) and no-treatment control wells.

  • Infect the cells with the recombinant reporter virus at a pre-determined multiplicity of infection (MOI).

  • Incubate for 48-72 hours at 37°C, 5% CO2.

  • Remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition versus the log of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

This protocol determines the concentration of this compound that is toxic to the host cells.

Materials:

  • HEp-2 or other relevant cell lines

  • Cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., PrestoBlue™)

  • Fluorometer or spectrophotometer

Procedure:

  • Seed cells in a 96-well plate as described in the antiviral assay protocol.

  • Incubate for 24 hours.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the growth medium and add the compound dilutions to the cells. Include vehicle control and no-treatment control wells.

  • Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time (e.g., 1-2 hours).

  • Measure fluorescence or absorbance using a plate reader.

  • Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability versus the log of the compound concentration.

Paramyxovirus Minigenome Assay

This assay reconstitutes viral RNA synthesis from plasmids and is used to assess the direct impact of this compound on polymerase activity.

Materials:

  • HEK293T or BSR-T7/5 cells

  • Plasmids encoding the viral L, P, and NP proteins

  • A plasmid encoding a viral minigenome with a reporter gene (e.g., luciferase) flanked by the viral leader and trailer sequences, under the control of a T7 or Pol I promoter.

  • Transfection reagent

  • This compound stock solution

  • 24- or 48-well plates

  • Luciferase assay system

Procedure:

  • Seed cells in plates and incubate overnight.

  • Prepare a transfection mix containing the L, P, NP, and minigenome plasmids.

  • Transfect the cells with the plasmid mix.

  • After 4-6 hours, replace the transfection medium with fresh medium containing serial dilutions of this compound.

  • Incubate for 24-48 hours.

  • Lyse the cells and measure reporter gene activity.

  • Determine the concentration of this compound that inhibits polymerase activity by 50%.

Time-of-Addition Assay

This assay helps to pinpoint the stage of the viral life cycle that is inhibited by this compound.

Materials:

  • Susceptible cells

  • Wild-type or reporter virus

  • This compound at a concentration several-fold higher than its EC90.

  • Cell culture medium

  • 96-well plates

  • Method for quantifying viral replication (e.g., luciferase assay, qPCR, or TCID50).

Procedure:

  • Seed cells in a 96-well plate and incubate overnight.

  • Synchronize infection by adsorbing the virus to the cells at 4°C for 1 hour, then shifting to 37°C. This is considered time zero.

  • Add this compound to different wells at various time points post-infection (e.g., 0, 2, 4, 6, 8, 10, 12 hours).

  • Incubate the plate until a single round of replication is complete (e.g., 24 hours).

  • Quantify viral replication in each well.

  • Plot the percentage of inhibition versus the time of compound addition. The time at which the compound loses its inhibitory effect indicates the point in the viral life cycle that it targets.

Cell_Culture Cell-Based Assays (Antiviral & Cytotoxicity) Mechanism_Studies Mechanism of Action Studies (Time-of-Addition, Resistance) Cell_Culture->Mechanism_Studies Identifies antiviral activity In_Vivo_Models In Vivo Models (Animal Efficacy) Cell_Culture->In_Vivo_Models Provides rationale for in vivo testing Biochemical_Assays Biochemical Assays (In Vitro Polymerase) Structural_Biology Structural Biology (Cryo-EM, X-ray) Biochemical_Assays->Structural_Biology Confirms direct inhibition Mechanism_Studies->Biochemical_Assays Suggests direct target Mechanism_Studies->Structural_Biology Maps binding site

Figure 3: Logical flow of inhibitor characterization.

Conclusion

This compound is a valuable tool for investigating the paramyxovirus polymerase. Its well-characterized mechanism of action and broad-spectrum activity make it an excellent chemical probe for structural and functional studies of the viral replication machinery. The protocols provided herein offer a framework for utilizing this compound to further elucidate the intricacies of paramyxovirus replication and to aid in the development of next-generation antiviral drugs.

References

Application Notes and Protocols: In Vivo Oral Bioavailability Assessment of GHP-88309

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

GHP-88309 is a novel, non-nucleoside inhibitor of viral polymerase activity with broad-spectrum efficacy against various paramyxoviruses, including human parainfluenza virus type-3 (HPIV3) and measles virus (MeV).[1][2][3][4] Its mechanism of action involves blocking the initiation phase of the viral polymerase.[1] A critical aspect of the preclinical development of any oral therapeutic is the determination of its oral bioavailability, which describes the fraction of an administered dose that reaches systemic circulation. This document provides a detailed protocol for assessing the in vivo oral bioavailability of this compound in a murine model, based on published preclinical data.

Data Presentation

A summary of the pharmacokinetic parameters of this compound in mice is presented in the table below. This data is derived from single-dose pharmacokinetic studies.

Parameter Oral Dose: 50 mg/kg Oral Dose: 150 mg/kg Intravenous Dose Reference
Oral Bioavailability ~90%~90%N/A
Sustained Plasma Conc. Not specified>30 µMNot specified
Mouse Strain 129x1/SvJ (female, 8-week-old)129x1/SvJ (female, 8-week-old)129x1/SvJ (female, 8-week-old)
Oral Formulation 1% methylcellulose (B11928114) in sterile PBS1% methylcellulose in sterile PBSN/A
IV Formulation N/AN/A28% PEG200, 5% dimethylacetamide, 67% 30% HPB cyclodextrin (B1172386) in sterile PBS

Experimental Protocols

This section details the methodology for conducting an in vivo study to determine the oral bioavailability of this compound in mice. The selection of an appropriate animal model is crucial for obtaining reliable data that can be extrapolated to humans. Rodents, such as mice, are commonly used in early pharmacokinetic studies due to their physiological similarities to humans in terms of drug absorption, distribution, metabolism, and excretion.

Protocol: In Vivo Oral Bioavailability of this compound in Mice

1. Animal Model

  • Species/Strain: 129x1/SvJ mice

  • Sex: Female

  • Age: 8 weeks old

  • Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to the experiment.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

2. Formulation Preparation

  • Oral (PO) Formulation:

    • Prepare a suspension of this compound in 1% methylcellulose in sterile phosphate-buffered saline (PBS).

    • The concentration of the suspension should be calculated based on the desired dose (e.g., 50 mg/kg and 150 mg/kg) and the dosing volume (typically 10 mL/kg for mice).

  • Intravenous (IV) Formulation:

    • Prepare a solution of this compound in a vehicle consisting of 28% PEG200, 5% dimethylacetamide, and 67% of a 30% solution of hydroxypropyl-β-cyclodextrin (HPB) in sterile PBS.

    • The concentration of the solution should be calculated based on the desired dose (e.g., 1.25 mg/mL for a 5 mg/kg dose at a dosing volume of 4 mL/kg) and should be sterile-filtered before administration.

3. Study Design and Dosing

  • Group Allocation: Randomly assign animals to three groups:

    • Group 1: Oral this compound (50 mg/kg)

    • Group 2: Oral this compound (150 mg/kg)

    • Group 3: Intravenous this compound (e.g., 5 mg/kg)

  • Fasting: Fast animals overnight (approximately 12 hours) before dosing, with continued access to water.

  • Administration:

    • Oral: Administer the this compound suspension by oral gavage.

    • Intravenous: Administer the this compound solution via the tail vein.

4. Blood Sample Collection

  • Time Points: Collect blood samples (approximately 50-100 µL) at the following time points post-dose:

    • IV Group: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

    • PO Groups: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Method: Collect blood from a suitable site (e.g., saphenous vein or submandibular vein) into tubes containing an appropriate anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

5. Bioanalytical Method

  • Method: Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in mouse plasma.

  • Standard Curve: Prepare a standard curve of this compound in blank mouse plasma to enable accurate quantification of the unknown samples.

6. Pharmacokinetic Analysis

  • Data Analysis: Use non-compartmental analysis to determine the following pharmacokinetic parameters from the plasma concentration-time data for each animal:

    • Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)

    • Area under the plasma concentration-time curve from time zero to infinity (AUC0-inf)

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Half-life (t1/2)

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula:

    F(%) = (AUCPO / AUCIV) x (DoseIV / DosePO) x 100

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the in vivo oral bioavailability assessment of this compound.

GHP88309_Bioavailability_Workflow start Start: Acclimatize Animals fasting Overnight Fasting start->fasting grouping Randomize into Dosing Groups (PO and IV) fasting->grouping po_dose Oral Administration (Gavage) grouping->po_dose Oral Groups iv_dose Intravenous Administration (Tail Vein Injection) grouping->iv_dose IV Group blood_collection Serial Blood Sampling po_dose->blood_collection iv_dose->blood_collection plasma_prep Plasma Separation and Storage blood_collection->plasma_prep lcms_analysis LC-MS/MS Analysis plasma_prep->lcms_analysis pk_analysis Pharmacokinetic Analysis lcms_analysis->pk_analysis bioavailability_calc Calculate Oral Bioavailability (F%) pk_analysis->bioavailability_calc end End: Report Results bioavailability_calc->end

Caption: Experimental workflow for assessing the in vivo oral bioavailability of this compound.

There is no specific signaling pathway described for the oral bioavailability assessment itself, as it is a pharmacokinetic process. The mechanism of action of this compound, inhibiting the viral polymerase, is a separate biological process. Therefore, a signaling pathway diagram is not applicable to this protocol.

References

Application Note: GHP-88309 Efficacy in a Sendai Virus Mouse Surrogate Model

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction GHP-88309 is a novel, orally bioavailable, non-nucleoside antiviral compound with broad-spectrum activity against a range of paramyxoviruses, including human parainfluenza viruses (HPIVs) and measles virus (MeV).[1][2][3] It functions as an allosteric inhibitor of the viral RNA-dependent RNA polymerase (RdRP), a crucial enzyme for viral genome replication and transcription.[1][2] This document outlines the efficacy of this compound in a lethal Sendai virus (SeV) infection mouse model, which serves as a robust surrogate for severe HPIV3 disease in humans. The data presented demonstrates the high therapeutic potential of this compound for treating paramyxovirus infections.

Mechanism of Action this compound specifically targets a conserved, druggable pocket within the central cavity of the paramyxovirus L protein, the catalytic subunit of the RdRP complex. By binding to this allosteric site, the compound prevents essential conformational changes in the polymerase, effectively blocking the initiation phase of viral RNA synthesis. This targeted action halts viral replication and the production of viral proteins, leading to the clearance of the infection.

cluster_cell Host Cell Virus_Entry Paramyxovirus Entry Replication_Complex Viral Polymerase (L-P) Complex Formation Virus_Entry->Replication_Complex RNA_Synthesis RNA Synthesis Initiation Replication_Complex->RNA_Synthesis Viral_Replication Viral Genome Replication & Transcription RNA_Synthesis->Viral_Replication Progeny_Virions Assembly of New Virions Viral_Replication->Progeny_Virions GHP_node This compound GHP_node->Block Block->RNA_Synthesis Inhibition

Caption: Mechanism of this compound action.

Quantitative Data Summary

The efficacy of this compound was evaluated in a lethal Sendai virus infection model. Mice were infected intranasally and treated orally with this compound (150 mg/kg, twice daily) under two regimens: prophylactic (starting 2 hours before infection) and therapeutic (starting 48 hours after infection).

Table 1: Survival and Clinical Signs Clinical signs (body weight and temperature) were monitored daily for 9 days post-infection (p.i.).

Treatment GroupDosing RegimenSurvival Rate (Day 9 p.i.)Average Body Weight Change (Nadir)Average Temperature Change (Nadir)
Vehicle Vehicle Control0%~ -25%~ -5°C
This compound Prophylactic100%No significant lossNo significant change
This compound Therapeutic100%Minor transient loss (~ -5%)Minor transient change (~ -1°C)

Table 2: Viral Burden in Respiratory Tissues Viral titers were determined on days 3, 6, and 9 post-infection (p.i.) via TCID50 assay.

TissueTreatment GroupDay 3 p.i. (log10 TCID50/g)Day 6 p.i. (log10 TCID50/g)Day 9 p.i. (log10 TCID50/g)
Trachea Vehicle~ 6.5~ 5.0N/A (non-survivors)
This compound (Therapeutic)~ 4.0Below Limit of DetectionBelow Limit of Detection
Lungs Vehicle~ 7.0~ 7.5N/A (non-survivors)
This compound (Therapeutic)~ 5.5Below Limit of DetectionBelow Limit of Detection

Note: Data are estimated from figures presented in Cox RM, et al., Nature Microbiology, 2020.

Experimental Protocols

Protocol 1: Virus Propagation

Sendai virus can be propagated to high titers in the allantoic fluid of embryonated chicken eggs.

  • Preparation: Use 10-day-old specific-pathogen-free (SPF) embryonated chicken eggs.

  • Inoculation: Dilute the SeV stock in sterile phosphate-buffered saline (PBS). Inject 0.1-0.2 mL of the diluted virus into the allantoic cavity.

  • Incubation: Incubate the eggs at 37°C for 48-72 hours.

  • Harvesting: Chill the eggs at 4°C for at least 4 hours to constrict blood vessels. Carefully crack the shell and harvest the allantoic fluid using a sterile syringe.

  • Titration: Clarify the fluid by centrifugation. Determine the virus titer using a standard method such as a 50% tissue culture infectious dose (TCID50) assay on a suitable cell line (e.g., LLC-MK2 cells).

  • Storage: Aliquot the virus stock and store at -80°C.

Protocol 2: In Vivo Efficacy Study in Mouse Model

This protocol details the therapeutic evaluation of this compound in a lethal SeV infection model.

cluster_setup Pre-Infection cluster_infection Infection & Treatment cluster_monitoring Monitoring & Endpoints Acclimatize 1. Animal Acclimatization (5-7 days) Group 2. Randomize into Groups (Vehicle, Prophylactic, Therapeutic) Acclimatize->Group Prophylactic_Treat 3a. Prophylactic Dosing (this compound, -2h p.i.) Infect 4. Intranasal Infection (1.5x10^5 TCID50 SeV) Group->Infect Prophylactic_Treat->Infect Therapeutic_Treat 3b. Therapeutic Dosing (this compound, +48h p.i.) Infect->Therapeutic_Treat Daily_Treat 5. Continue Dosing (b.i.d. orally) Therapeutic_Treat->Daily_Treat Monitor 6. Daily Monitoring (Weight, Temp, Survival) Daily_Treat->Monitor Endpoint 7. Endpoint Analysis (Days 3, 6, 9 p.i.) Monitor->Endpoint Tissues 8. Harvest Trachea & Lungs for Viral Load Analysis Endpoint->Tissues

Caption: Experimental workflow for this compound efficacy testing.

1. Materials and Reagents:

  • Animals: 6- to 8-week-old C57BL/6 mice.

  • Virus: Sendai virus (SeV), Cantell strain.

  • Compound: this compound.

  • Vehicle: Appropriate vehicle for oral gavage (e.g., 0.5% methylcellulose (B11928114) in water).

  • Anesthetic: Isoflurane or similar for light anesthesia during infection.

2. Animal Handling and Infection:

  • Acclimatize mice for 5-7 days prior to the experiment.

  • Randomly assign mice to treatment groups (n=8-10 per group).

  • Anesthetize mice lightly with isoflurane.

  • Infect mice via intranasal inoculation with 1.5x10^5 TCID50 of SeV in a 30 µL volume.

3. Compound Administration:

  • Formulation: Prepare a suspension of this compound in the selected vehicle at a concentration suitable for delivering 150 mg/kg.

  • Dosing:

    • Prophylactic Group: Administer the first dose of this compound via oral gavage 2 hours before infection.

    • Therapeutic Group: Administer the first dose 48 hours after infection.

    • Vehicle Group: Administer vehicle on the same schedule as the therapeutic group.

  • Continue dosing for all groups twice daily (b.i.d.) for the duration of the study (e.g., 7-9 days).

4. Monitoring and Data Collection:

  • Record body weight and rectal temperature for each mouse daily.

  • Monitor for clinical signs of illness and record survival daily. Euthanize mice that reach pre-defined humane endpoints (e.g., >25% body weight loss).

  • On specified days (e.g., 3, 6, and 9) post-infection, euthanize a subset of animals from each group.

5. Endpoint Analysis:

  • Aseptically harvest trachea and lungs.

  • Homogenize tissues in a known volume of sterile PBS or culture medium.

  • Clarify the homogenate by centrifugation.

  • Determine viral titers in the supernatant using a TCID50 assay.

Conclusion this compound demonstrates remarkable efficacy in a stringent, lethal mouse model of paramyxovirus infection. The compound provides complete protection from mortality and significantly reduces viral replication in the respiratory tract, even when treatment is initiated 48 hours after infection. These results underscore the potential of this compound as a therapeutic agent for treating severe respiratory infections caused by human parainfluenza viruses and other paramyxoviruses.

References

Application Notes and Protocols for GHP-88309 in Viral Transcription Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GHP-88309 is a potent, orally bioavailable, non-nucleoside inhibitor of the paramyxovirus RNA-dependent RNA polymerase (RdRP).[1][2][3] It demonstrates broad-spectrum activity against a range of paramyxoviruses, including human parainfluenza viruses (HPIV) and measles virus (MeV).[2][4] Mechanistic studies have revealed that this compound is an allosteric inhibitor that targets a conserved pocket within the central cavity of the viral L protein, which houses the polymerase. Its mode of action is the specific inhibition of the de novo initiation phase of viral RNA synthesis, without affecting RNA elongation. This makes this compound a valuable tool for dissecting the initial stages of paramyxovirus transcription and for the development of novel antiviral therapeutics.

Time-of-addition studies have confirmed that this compound acts post-entry, with an activity profile similar to other known polymerase inhibitors. Resistance to this compound has been mapped to the L protein, further confirming it as the direct target. Notably, viral resistance to this compound is associated with a significant loss of pathogenicity, highlighting the critical nature of its target site.

These application notes provide detailed protocols for utilizing this compound to study paramyxovirus transcription, specifically through minigenome reporter assays and in vitro RdRP transcription assays.

Data Presentation

The antiviral activity of this compound has been quantified across various paramyxoviruses and experimental systems. The following tables summarize the reported half-maximal effective concentration (EC50) and half-maximal cytotoxic concentration (CC50) values.

Table 1: Antiviral Activity of this compound against Paramyxoviruses

VirusCell Line / SystemAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (CC50/EC50)Reference
HPIV3-JSHBTECViral Titer Reduction0.07~1000>14,285
HPIV3-9R4 (clinical)HBTECViral Titer Reduction0.07~1000>14,285
HPIV3-10L3 (clinical)HBTECViral Titer Reduction0.08~1000>12,500
HPIV3VeroMinigenome Assay~0.59-1.16>100>86-169
MeVVeroMinigenome Assay~0.5>100>200
CDVVeroMinigenome Assay~0.5>100>200
NiV-Minigenome Assay314Not ReportedNot Applicable

HBTEC: Human Bronchial Tracheal Epithelial Cells CDV: Canine Distemper Virus NiV: Nipah Virus

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

The following diagram illustrates the mechanism by which this compound inhibits paramyxovirus transcription.

GHP88309_Mechanism cluster_virus Paramyxovirus Polymerase (L-P Complex) cluster_inhibition Initiation of Transcription L_protein L Protein (Polymerase) Initiation_complex Pre-initiation Complex Formation L_protein->Initiation_complex Binds to P protein and RNA template P_protein P Protein (Phosphoprotein) Viral_RNA_template Viral RNA Template RNA_synthesis RNA Synthesis (Elongation) Initiation_complex->RNA_synthesis Initiates de novo synthesis LeRNA Leader RNA (LeRNA) Product RNA_synthesis->LeRNA Produces initial transcripts GHP88309 This compound GHP88309->L_protein Allosterically binds to a conserved pocket GHP88309->Initiation_complex

Caption: Mechanism of this compound action on paramyxovirus polymerase.

Experimental Workflow: Minigenome Reporter Assay

This diagram outlines the steps for assessing the inhibitory effect of this compound on viral polymerase activity in a cellular context.

Minigenome_Workflow Start Start Cell_Culture 1. Seed cells (e.g., Vero or 293T) in plates Start->Cell_Culture Transfection 2. Co-transfect cells with plasmids encoding: - Viral L protein - Viral P protein - Viral N protein - Minigenome with reporter gene (e.g., Luciferase) Cell_Culture->Transfection Add_Compound 3. Add serial dilutions of this compound to cells Transfection->Add_Compound Incubation 4. Incubate for 24-48 hours Add_Compound->Incubation Lysis 5. Lyse cells Incubation->Lysis Reporter_Assay 6. Measure reporter gene activity (e.g., luminescence) Lysis->Reporter_Assay Data_Analysis 7. Analyze data to determine EC50 Reporter_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the paramyxovirus minigenome reporter assay.

Experimental Protocols

Protocol 1: Paramyxovirus Minigenome Reporter Assay

This assay quantitatively measures the activity of the viral polymerase in live cells and is ideal for determining the EC50 of inhibitors like this compound.

1. Materials:

  • Cells: HEK293T or Vero cells.

  • Plasmids:

    • Expression plasmid for the viral L protein.

    • Expression plasmid for the viral P protein.

    • Expression plasmid for the viral N protein.

    • Minigenome plasmid containing a reporter gene (e.g., Firefly Luciferase) flanked by the viral leader and trailer sequences.

    • Control plasmid expressing a different reporter (e.g., Renilla Luciferase) for normalization.

  • Reagents:

    • Cell culture medium (e.g., DMEM) with 10% FBS.

    • Transfection reagent (e.g., Lipofectamine 2000).

    • This compound, dissolved in DMSO.

    • Luciferase assay system (e.g., Dual-Luciferase Reporter Assay System).

    • 96-well white, clear-bottom cell culture plates.

    • Luminometer.

2. Procedure:

  • Cell Seeding: Seed HEK293T or Vero cells in 96-well plates at a density that will result in 80-90% confluency at the time of transfection.

  • Transfection:

    • Prepare a DNA master mix containing the L, P, N, and minigenome reporter plasmids, along with the normalization control plasmid. The optimal ratio of these plasmids should be empirically determined.

    • Transfect the cells according to the manufacturer's protocol for your chosen transfection reagent.

  • Compound Addition:

    • Approximately 4-6 hours post-transfection, prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%).

    • Remove the transfection medium from the cells and add the medium containing the different concentrations of this compound. Include a "no drug" (DMSO only) control.

  • Incubation: Incubate the plates for 24 to 48 hours at 37°C.

  • Cell Lysis and Reporter Assay:

    • Remove the medium and lyse the cells using the lysis buffer provided with the luciferase assay kit.

    • Measure both Firefly and Renilla luciferase activity using a luminometer according to the kit's instructions.

  • Data Analysis:

    • Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well to account for differences in transfection efficiency and cell viability.

    • Plot the normalized luciferase activity against the logarithm of the this compound concentration.

    • Use a non-linear regression model (e.g., four-parameter variable slope) to calculate the EC50 value.

Protocol 2: In Vitro Viral Transcription Assay (Primary Transcription)

This protocol is designed to measure the direct effect of this compound on the synthesis of viral leader RNA in infected cells, confirming its role in inhibiting transcription initiation.

1. Materials:

  • Virus: A high-titer stock of the paramyxovirus of interest (e.g., HPIV3 or MeV).

  • Cells: A suitable cell line for infection (e.g., Vero cells).

  • Reagents:

    • Cell culture medium.

    • This compound, dissolved in DMSO.

    • Cycloheximide (B1669411) (to inhibit protein synthesis and focus on primary transcription).

    • RNA extraction kit.

    • Reagents for reverse transcription quantitative PCR (RT-qPCR), including primers and probes specific for the viral leader RNA and a housekeeping gene (e.g., GAPDH) for normalization.

    • RT-qPCR instrument.

2. Procedure:

  • Cell Seeding: Plate cells in 6-well or 12-well plates and grow to high confluency.

  • Pre-treatment:

    • Pre-treat the cells with cycloheximide (e.g., 100 µg/mL) for 1-2 hours to ensure that only primary transcription from the incoming viral genomes is measured.

    • During the last hour of cycloheximide pre-treatment, add various concentrations of this compound or a DMSO control.

  • Infection:

    • Infect the pre-treated cells with the virus at a high multiplicity of infection (MOI) to ensure synchronous infection.

    • Allow the infection to proceed for a short period (e.g., 2-4 hours) in the continued presence of cycloheximide and this compound.

  • RNA Extraction:

    • At the end of the infection period, wash the cells with PBS and lyse them.

    • Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • RT-qPCR:

    • Perform one-step or two-step RT-qPCR using primers and a probe specific for the viral leader (Le) RNA.

    • In parallel, perform RT-qPCR for a housekeeping gene to normalize the data.

  • Data Analysis:

    • Calculate the relative amount of Le-RNA for each drug concentration using the ΔΔCt method, normalized to the housekeeping gene and relative to the DMSO control.

    • Plot the relative Le-RNA levels against the this compound concentration to demonstrate dose-dependent inhibition of primary viral transcription.

References

Troubleshooting & Optimization

GHP-88309 Resistance Mutation Mapping: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on mapping resistance mutations to GHP-88309 in viral polymerases.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a non-nucleoside inhibitor of viral polymerase activity with broad-spectrum activity against various paramyxoviruses, including human parainfluenza viruses (HPIV) and measles virus (MeV).[1][2][3] It functions as an allosteric inhibitor, binding to a conserved pocket in the central cavity of the viral polymerase (L) protein.[1][4] This binding event blocks the initiation phase of viral RNA synthesis.

Q2: Where do this compound resistance mutations typically occur?

Resistance mutations to this compound have been identified within the viral large (L) protein, which contains the RNA-dependent RNA polymerase (RdRp) domain. These mutations cluster in a conserved microdomain within the central cavity of the L protein, at the intersection of the RdRp and capping domains.

Q3: What is the expected phenotype of viruses with this compound resistance mutations?

Viruses harboring this compound resistance mutations will exhibit reduced susceptibility to the compound, demonstrated by an increase in the half-maximal effective concentration (EC50) or the 50% inhibitory concentration (IC50) in cell-based assays. Interestingly, resistance to this compound has been associated with severe viral attenuation and a loss of pathogenicity.

Q4: What are the primary methods for identifying this compound resistance mutations?

The primary methods involve a combination of in vitro cell culture experiments and molecular biology techniques:

  • Dose-escalation viral adaptation: This involves serially passaging the virus in the presence of increasing concentrations of this compound to select for resistant populations.

  • Genotypic analysis: Sequencing the L gene of the resistant viral populations to identify mutations not present in the wild-type virus.

  • Phenotypic analysis: Comparing the susceptibility of the wild-type and mutant viruses to this compound in cell culture to quantify the level of resistance.

  • Reverse genetics: Introducing identified mutations into a wild-type viral background to confirm their role in conferring resistance.

Troubleshooting Guides

Problem 1: Difficulty selecting for this compound resistant viruses in cell culture.

  • Possible Cause: The starting concentration of this compound may be too high, leading to complete inhibition of viral replication and preventing the emergence of resistant variants.

  • Troubleshooting Step: Begin the dose-escalation from a low concentration, for example, at or slightly above the EC50 of the wild-type virus. Gradually increase the concentration in subsequent passages as the virus adapts.

  • Possible Cause: The viral population may have low genetic diversity, reducing the probability of pre-existing resistance mutations.

  • Troubleshooting Step: Ensure a high multiplicity of infection (MOI) during the initial passages to increase the genetic diversity of the viral population.

Problem 2: Sequencing of adapted viral populations reveals multiple mutations in the L gene, making it difficult to identify the causal resistance mutation.

  • Possible Cause: The viral adaptation process can lead to the accumulation of multiple mutations, not all of which are responsible for resistance.

  • Troubleshooting Step: Use reverse genetics to introduce each mutation individually into an infectious clone of the wild-type virus. Then, perform phenotypic assays to determine which single mutation confers resistance to this compound.

Problem 3: A confirmed resistance mutation in one paramyxovirus does not confer resistance in a different paramyxovirus.

  • Possible Cause: While this compound has broad-spectrum activity, the specific amino acid residues critical for its binding may differ slightly between paramyxovirus species.

  • Troubleshooting Step: This is an interesting research finding. The identified residue may be important for the specific conformation of the L protein in that virus. Further structural modeling and comparative sequence analysis are recommended.

Quantitative Data Summary

The following tables summarize the quantitative data on the effect of this compound on wild-type and mutant viral polymerases.

Table 1: Antiviral Potency of this compound against Wild-Type Paramyxoviruses

VirusCell TypeAssay TypeEC50 (µM)
HPIV3-JSHBTECReporter Assay0.07
HPIV3-9R4HBTECReporter Assay0.08
MeV-EdmVeroMinigenome Assay~0.5
SeVLLC-MK2Virus Yield~1.5

Data compiled from Cox et al., 2020.

Table 2: this compound Resistance Profile of HPIV3 L Protein Mutants

MutationAssay TypeFold-Shift in EC50 vs. WT
L-V946AMinigenome Assay~10
L-Y942HMinigenome Assay>50
L-F943LMinigenome Assay~5

Data interpreted from graphical representations in Cox et al., 2020.

Table 3: this compound Resistance Profile of MeV L Protein Mutants

MutationAssay TypeFold-Shift in EC50 vs. WT
L-Y942FMinigenome Assay~20
L-Y942SMinigenome Assay>100

Data interpreted from graphical representations in Cox et al., 2020.

Experimental Protocols

Protocol 1: In Vitro Selection of this compound Resistant Virus

This protocol describes the process of generating this compound resistant virus by serial passage in cell culture with escalating drug concentrations.

  • Initial Infection: Infect a suitable cell line (e.g., Vero, LLC-MK2) with the wild-type paramyxovirus at a high multiplicity of infection (MOI > 1) in the presence of this compound at a concentration equal to the EC50 of the wild-type virus.

  • Incubation: Incubate the infected cells until cytopathic effect (CPE) is observed.

  • Harvest and Titer: Harvest the supernatant containing the virus and determine the viral titer using a standard method (e.g., plaque assay or TCID50).

  • Serial Passage: Use the harvested virus to infect fresh cells, doubling the concentration of this compound.

  • Repeat: Repeat steps 2-4 for multiple passages, continuing to increase the this compound concentration as the virus adapts and shows improved growth. A typical concentration range for dose-escalation is 0.5 to 200 µM.

  • Isolation of Resistant Virus: After significant resistance is observed (i.e., the virus can replicate in the presence of high concentrations of this compound), isolate the resistant viral population.

Protocol 2: Genotypic Analysis of Resistant Virus

This protocol outlines the steps to identify mutations in the L gene of the this compound resistant virus.

  • RNA Extraction: Extract viral RNA from the supernatant of cells infected with the resistant virus population using a commercial viral RNA extraction kit.

  • Reverse Transcription (RT): Synthesize cDNA from the viral RNA using a reverse transcriptase enzyme and primers specific to the L gene.

  • Polymerase Chain Reaction (PCR): Amplify the entire coding region of the L gene from the cDNA using high-fidelity DNA polymerase and overlapping primer sets.

  • Sequencing: Sequence the amplified PCR products using Sanger sequencing or next-generation sequencing (NGS) methods.

  • Sequence Analysis: Align the sequences from the resistant virus to the wild-type virus sequence to identify nucleotide changes that result in amino acid substitutions.

Protocol 3: Confirmation of Resistance Mutations using Reverse Genetics and Site-Directed Mutagenesis

This protocol describes how to confirm that an identified mutation is responsible for this compound resistance.

  • Site-Directed Mutagenesis: Introduce the identified mutation(s) into a plasmid containing a full-length cDNA copy of the viral genome (an infectious clone) using a site-directed mutagenesis kit.

  • Rescue of Recombinant Virus: Transfect the mutagenized plasmid(s) into an appropriate cell line to rescue the recombinant virus containing the specific mutation.

  • Phenotypic Characterization: Perform a dose-response assay (e.g., plaque reduction assay, reporter gene assay) to determine the EC50 of this compound against the recombinant mutant virus.

  • Comparison: Compare the EC50 of the mutant virus to that of the recombinant wild-type virus. A significant increase in the EC50 for the mutant virus confirms that the introduced mutation confers resistance to this compound.

Visualizations

GHP_88309_Resistance_Mapping_Workflow cluster_selection In Vitro Selection cluster_analysis Analysis cluster_confirmation Confirmation start Infect cells with WT virus + this compound (EC50) passage Serial passage with increasing this compound start->passage harvest Harvest resistant virus population passage->harvest rna_extraction Viral RNA Extraction harvest->rna_extraction Proceed to analysis rt_pcr RT-PCR of L gene rna_extraction->rt_pcr sequencing Sequencing of L gene rt_pcr->sequencing identify_mutations Identify mutations sequencing->identify_mutations sdm Site-Directed Mutagenesis identify_mutations->sdm Validate mutations rescue Rescue recombinant virus sdm->rescue phenotype Phenotypic assay (EC50 determination) rescue->phenotype confirm Confirm resistance phenotype->confirm

Caption: Workflow for this compound resistance mutation mapping.

Signaling_Pathway cluster_wt Wild-Type Virus cluster_mutant Resistant Mutant ghp This compound l_protein_wt Viral L-Protein (Polymerase) ghp->l_protein_wt binds to initiation_wt RNA Synthesis Initiation l_protein_wt->initiation_wt inhibits replication_wt Viral Replication initiation_wt->replication_wt blocked ghp_mutant This compound l_protein_mutant Mutant L-Protein ghp_mutant->l_protein_mutant binding reduced initiation_mutant RNA Synthesis Initiation l_protein_mutant->initiation_mutant proceeds replication_mutant Viral Replication initiation_mutant->replication_mutant occurs

Caption: Mechanism of this compound action and resistance.

References

Technical Support Center: GHP-88309 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the dosage of GHP-88309 for in vivo studies. The following troubleshooting guides and frequently asked questions (FAQs) address potential challenges and provide guidance for experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a non-nucleoside, allosteric inhibitor of the viral polymerase of paramyxoviruses.[1][2][3] It specifically targets a conserved binding site within the central cavity of the viral large (L) protein, which contains the RNA-dependent RNA polymerase (RdRP) domain.[1][4] By binding to this site, this compound blocks the initiation phase of viral RNA synthesis, preventing the virus from replicating its genome and transcribing its genes.

Q2: What is the recommended starting dose for this compound in mouse models?

A2: Based on published studies, an oral dose of 150 mg/kg administered twice daily (b.i.d.) has been shown to be efficacious in a Sendai virus (SeV) mouse surrogate model of human parainfluenza virus 3 (HPIV3) infection, providing complete protection against lethal infection. This dose was well-tolerated and can serve as a starting point for dose-ranging studies in other models.

Q3: How should this compound be formulated for oral administration in mice?

A3: For oral dosing in mice, this compound can be formulated in 1% methylcellulose (B11928114) in sterile water. For intravenous (i.v.) administration, a formulation of 28% PEG200, 5% dimethylacetamide, and 67% of 30% HPB cyclodextrin (B1172386) in sterile PBS has been used.

Q4: What are the pharmacokinetic properties of this compound in mice?

A4: this compound demonstrates good oral bioavailability, approaching 90% in mice. Following a single oral dose of 150 mg/kg, sustained plasma concentrations of over 30 μM have been observed. The compound also shows good metabolic stability in both mouse and human liver microsomes, with a half-life of over 15 hours.

Q5: What is the known in vivo safety profile of this compound?

A5: this compound is reported to be well-tolerated in mice. In cell culture, it exhibited a high selectivity index of over 7,111, and no cytotoxicity was observed at concentrations up to 1 mM. In a mouse model, oral administration of 150 mg/kg twice daily was not associated with adverse clinical signs.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Suboptimal efficacy in vivo - Insufficient drug exposure at the target site.- Dose is too low for the specific animal model or virus strain.- Issues with the formulation affecting bioavailability.- Rapid metabolism or clearance of the compound.- Conduct a dose-ranging study: Test a range of doses (e.g., 50, 100, 150 mg/kg) to determine the dose-response relationship.- Perform pharmacokinetic (PK) analysis: Measure plasma and tissue concentrations of this compound to ensure adequate exposure.- Verify formulation: Ensure the compound is properly solubilized or suspended in the vehicle before each administration.- Increase dosing frequency: If the half-life is shorter in your model, consider dosing more frequently (e.g., three times a day).
High variability in experimental results - Inconsistent dosing technique.- Animal-to-animal variation in metabolism.- Formulation instability or non-homogeneity.- Standardize administration technique: Ensure all personnel are trained and consistent in their oral gavage or injection methods.- Increase sample size: A larger number of animals per group can help to mitigate the effects of individual variability.- Ensure formulation homogeneity: Thoroughly mix the formulation before each dose administration, especially for suspensions.
Adverse events or toxicity observed - Dose is too high.- Off-target effects of the compound.- Vehicle-related toxicity.- Perform a dose de-escalation study: Reduce the dose to determine the maximum tolerated dose (MTD).- Monitor clinical signs: Closely observe animals for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur) and perform regular blood work.- Include a vehicle-only control group: This will help to differentiate between compound-related and vehicle-related toxicity.

Quantitative Data Summary

Table 1: In Vitro Efficacy and Cytotoxicity of this compound

Parameter Cell Line/Virus Value Reference
EC50 recHPIV3-JS-NanoLuc0.4–0.78 µM
EC50 HPIV3 isolates in 3D-ALI-HBTECs90–280 nM
CC50 Various cell lines>1 mM
Selectivity Index (SI) ->7,111

Table 2: Pharmacokinetic Parameters of this compound in Mice

Parameter Dose and Route Value Reference
Oral Bioavailability 50 and 150 mg/kg, oral~90%
Plasma Concentration (Cmax) 150 mg/kg, oral>30 µM
Half-life (t1/2) In mouse liver microsomes>24 hours
Tissue Distribution 150 mg/kg, oral (90 min post-dose)70–246 nmol/g

Table 3: In Vivo Efficacy of this compound in a Sendai Virus Mouse Model

Treatment Group Dose and Schedule Outcome Reference
Prophylactic 150 mg/kg b.i.d. (starting at infection)Complete protection
Therapeutic 150 mg/kg b.i.d. (starting 48h post-infection)Complete protection

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration

  • Materials:

    • This compound powder

    • 1% (w/v) Methylcellulose

    • Sterile water

    • Sterile conical tubes

    • Vortex mixer

    • Sonicator

  • Procedure:

    • Calculate the required amount of this compound and 1% methylcellulose solution based on the desired final concentration and the number of animals to be dosed.

    • Weigh the this compound powder and place it in a sterile conical tube.

    • Add the appropriate volume of 1% methylcellulose solution to the tube.

    • Vortex the mixture vigorously for 5-10 minutes to ensure thorough mixing.

    • If the compound does not fully dissolve, sonicate the suspension for 10-15 minutes to create a uniform suspension.

    • Visually inspect the formulation for homogeneity before each administration. Vortex briefly before drawing each dose.

Protocol 2: In Vivo Efficacy Study in a Mouse Model of Paramyxovirus Infection

  • Animal Model:

    • Use a relevant mouse strain (e.g., 129×1/SvJ mice for Sendai virus infection).

    • Acclimatize animals for at least one week before the start of the experiment.

  • Infection:

    • Infect mice intranasally with a predetermined lethal dose of the virus (e.g., 1.5×105 TCID50 units of Sendai virus).

  • Dosing:

    • Prepare the this compound formulation as described in Protocol 1.

    • Administer this compound orally via gavage at the desired dose (e.g., 150 mg/kg) and schedule (e.g., twice daily).

    • Include a vehicle control group that receives the 1% methylcellulose solution only.

  • Monitoring:

    • Monitor the body weight and clinical signs of the animals daily.

    • Record survival data over the course of the study (e.g., 9-14 days).

  • Endpoint Analysis:

    • At specified time points (e.g., days 3, 6, and 9 post-infection), euthanize a subset of animals from each group.

    • Collect tissues of interest (e.g., lungs, trachea) to determine viral titers and for histopathological analysis.

Visualizations

GHP_88309_Mechanism_of_Action Paramyxovirus Paramyxovirus HostCell Host Cell Paramyxovirus->HostCell Infects Viral_Entry Viral Entry HostCell->Viral_Entry Viral_Polymerase Viral Polymerase (L-protein) Viral_Entry->Viral_Polymerase RNA_Synthesis_Initiation RNA Synthesis Initiation Viral_Polymerase->RNA_Synthesis_Initiation Viral_Replication Viral Replication & Transcription RNA_Synthesis_Initiation->Viral_Replication Progeny_Virions Progeny Virions Viral_Replication->Progeny_Virions GHP_88309 This compound GHP_88309->Viral_Polymerase Inhibits

Caption: Mechanism of action of this compound.

In_Vivo_Dosage_Optimization_Workflow Start Start: In Vitro Data (EC50, CC50) Formulation Formulation Development (e.g., 1% Methylcellulose) Start->Formulation PK_Study Pilot Pharmacokinetic (PK) Study (Single Dose) Formulation->PK_Study MTD_Study Maximum Tolerated Dose (MTD) Study Formulation->MTD_Study Dose_Ranging Dose-Ranging Efficacy Study PK_Study->Dose_Ranging Optimal_Dose Determine Optimal Dose (Efficacy vs. Toxicity) Dose_Ranging->Optimal_Dose MTD_Study->Optimal_Dose Definitive_Efficacy Definitive Efficacy Study (with Optimal Dose) Optimal_Dose->Definitive_Efficacy End End Definitive_Efficacy->End

References

Technical Support Center: Overcoming GHP-88309 Solubility Issues in Experimental Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and answers to frequently asked questions regarding the solubility of GHP-88309 in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a non-nucleoside, broad-spectrum inhibitor of paramyxovirus polymerase.[1][2][3] It has demonstrated potent antiviral activity against a range of paramyxoviruses, including human parainfluenza virus type-3 (HPIV3) and measles virus (MeV).[1][4] It functions as an allosteric inhibitor, targeting the viral RNA-dependent RNA polymerase (RdRP) and blocking the initiation phase of viral RNA synthesis.

Q2: What is the known solubility of this compound?

This compound is a white to beige powder. Its documented solubility is primarily in dimethyl sulfoxide (B87167) (DMSO). Specific solubility values found are 2 mg/mL and 15 mg/mL in DMSO, with the solution being clear. It is characterized as a poorly water-soluble compound.

Q3: Why is proper solubilization of this compound critical for my experiments?

For a compound to exert its biological effect accurately in an in vitro assay, it must be fully dissolved in the aqueous assay medium. Poor solubility can lead to several issues, including:

  • Underestimation of potency: If the compound precipitates, the actual concentration in solution will be lower than intended, leading to inaccurate EC50 or IC50 values.

  • Experimental variability and poor reproducibility: Inconsistent solubility between experiments will lead to unreliable and non-reproducible results.

  • Formation of aggregates: Compound aggregates can cause artifacts in assays and may exhibit non-specific effects.

Troubleshooting Guide for this compound Solubility

This section provides a step-by-step approach to preparing and using this compound in your experiments, with troubleshooting tips for common solubility challenges.

Experimental Protocol: Preparation of this compound Stock and Working Solutions

A common starting point for dissolving this compound is to prepare a concentrated stock solution in an organic solvent, which is then diluted to the final working concentration in the aqueous assay medium.

1. Preparing a Concentrated Stock Solution:

  • Recommended Solvent: Use 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM). The reported solubility in DMSO is favorable for creating a concentrated stock.

  • Procedure:

    • Weigh the required amount of this compound powder.

    • Add the calculated volume of 100% DMSO to achieve the desired concentration.

    • Ensure complete dissolution by vortexing. Gentle warming or sonication can be applied if necessary, but be cautious about potential compound degradation.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.

2. Preparing the Working Solution:

  • Dilution: Serially dilute the DMSO stock solution to intermediate concentrations using 100% DMSO.

  • Final Dilution: Add a small volume of the DMSO stock or intermediate dilution to your aqueous assay buffer (e.g., cell culture medium, PBS) to reach the final desired concentration. Crucially, the final concentration of DMSO in the assay should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.

  • Mixing: Ensure thorough mixing immediately after adding the compound to the aqueous buffer to minimize precipitation.

Troubleshooting Common Solubility Issues

Problem: My this compound precipitates out of solution when I add it to my aqueous assay buffer.

This is a common issue when diluting a DMSO stock of a poorly water-soluble compound into an aqueous medium. Here are several strategies to address this:

Troubleshooting Step Detailed Methodology Considerations
Reduce Final Concentration The simplest approach is to lower the final working concentration of this compound in your assay. The compound may be exceeding its kinetic solubility limit in the aqueous buffer.This may not be feasible if high concentrations are required for the desired biological effect.
Adjust Co-solvent Concentration If your experimental system allows, a slight increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) might improve solubility.Always include a vehicle control with the same final DMSO concentration to account for any solvent effects. High concentrations of DMSO can be toxic to cells.
Explore Alternative Solvents While DMSO is the primary recommendation, other water-miscible organic solvents like N,N-Dimethylformamide (DMF) or ethanol (B145695) could be tested for stock solution preparation.The compatibility of the alternative solvent with your specific assay system must be verified.
pH Adjustment The chemical structure of this compound (2-Fluoro-6-(5-isoquinolinyl)benzamide) contains nitrogen atoms, suggesting its solubility might be pH-dependent. In acidic conditions, these nitrogens could be protonated, forming a more soluble salt.The pH of the assay buffer can be cautiously lowered, but it must remain within a range that is compatible with the biological system being studied.
Use of Surfactants For cell-free assays, adding a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 (e.g., 0.01-0.05%) to the assay buffer can help maintain solubility.This is generally not suitable for cell-based assays as surfactants can be cytotoxic.
Conduct a Pre-Assay Solubility Test Before a large-scale experiment, perform a small-scale test to determine the maximum concentration at which this compound remains soluble in your final assay medium. This can be done by preparing a serial dilution and visually inspecting for precipitation or by using nephelometry to measure turbidity.This will help in designing your experiments with concentrations that are achievable and soluble.

Data Summary

This compound Physicochemical and Biological Properties
PropertyValue/DescriptionReference
Chemical Name 2-Fluoro-6-(5-isoquinolinyl)benzamide
CAS Number 1269267-87-9
Appearance White to beige powder
Solubility DMSO: 2 mg/mL (clear), 15 mg/mL (clear)
Mechanism of Action Allosteric inhibitor of paramyxovirus polymerase, blocks RNA synthesis initiation
Storage Temperature 2-8°C (powder)
Reported Antiviral Activity of this compound
VirusAssay SystemEC50Reference
HPIV3-JSrecHPIV-3-JS-NanoLuc assay0.4 µM
HPIV3-5F6-0.8 µM
SeV-F1R-eGF-2 µM
MeV/Alaska.USA16.00-0.6 µM
CDV-5804p-0.4 µM
HPIV1 isolate 5F63D-ALI-HBTEC280 nM
HPIV3 isolate 10L33D-ALI-HBTEC90 nM
HPIV3 isolate 9R43D-ALI-HBTEC105 nM

Visualizations

GHP88309_Workflow start Start: this compound Powder stock_prep Prepare Concentrated Stock in 100% DMSO start->stock_prep dissolved_check Fully Dissolved? stock_prep->dissolved_check troubleshoot_stock Troubleshoot: - Gentle Warming - Sonication dissolved_check->troubleshoot_stock No working_prep Prepare Working Solution by Diluting Stock in Assay Buffer dissolved_check->working_prep Yes troubleshoot_stock->stock_prep precipitation_check Precipitation Occurs? working_prep->precipitation_check assay Proceed with Experiment precipitation_check->assay No troubleshoot_working Troubleshooting Strategies: - Lower Final Concentration - Adjust Co-solvent % - Modify Buffer pH - Conduct Solubility Test precipitation_check->troubleshoot_working Yes troubleshoot_working->working_prep GHP88309_MOA ghp88309 This compound central_cavity Conserved Central Cavity (RdRP-PRNTase Interface) ghp88309->central_cavity Binds to l_protein Paramyxovirus L Protein (Polymerase) l_protein->central_cavity initiation De Novo RNA Synthesis Initiation central_cavity->initiation Blocks conformational change for central_cavity->initiation elongation RNA Elongation initiation->elongation Leads to viral_rna Viral RNA Production elongation->viral_rna

References

Potential off-target effects of GHP-88309 in cellular models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on identifying and mitigating potential off-target effects of GHP-88309 in cellular models. The following information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of this compound?

A1: this compound is a potent inhibitor of its primary target. However, in some cellular contexts, off-target activities have been observed, primarily affecting kinases with structural homology to the primary target and certain ion channels. These effects are dose-dependent and can vary significantly between cell lines. For a summary of known off-target activities, please refer to the data table below.

Q2: How can I determine if the observed phenotype in my experiment is due to an off-target effect of this compound?

A2: To determine if an observed phenotype is due to an off-target effect, we recommend a multi-pronged approach:

  • Dose-response analysis: Correlate the phenotype with the dose-response curve of the primary target inhibition. A significant deviation may suggest off-target effects.

  • Use of a structurally unrelated inhibitor: Compare the phenotype induced by this compound with that of another inhibitor of the same primary target but with a different chemical scaffold.

  • Rescue experiments: If the off-target is known, attempt to rescue the phenotype by overexpressing the wild-type off-target protein.

  • Cell line comparison: Test the effect of this compound in cell lines that do not express the primary target but do express the potential off-target.

Q3: What is the recommended concentration range for using this compound to minimize off-target effects?

A3: To minimize off-target effects, it is recommended to use this compound at the lowest concentration that achieves significant inhibition of the primary target. We advise performing a dose-response curve in your specific cellular model to determine the optimal concentration. As a general guideline, concentrations below 1 µM are less likely to induce the off-target effects detailed in the summary table.

Troubleshooting Guide

Q: I am observing unexpected cytotoxicity in my cell line upon treatment with this compound, even at low concentrations. What could be the cause?

A: Unexpected cytotoxicity at low concentrations of this compound can arise from several factors:

  • High expression of a sensitive off-target: Your cell line may express a high level of a kinase or other protein that is potently inhibited by this compound as an off-target, and which is essential for cell viability.

  • Metabolic activation: The compound may be metabolized into a more toxic species in your specific cell line.

  • Experimental artifact: Ensure that the observed cytotoxicity is not due to issues with the compound's solvent (e.g., DMSO) concentration or other experimental conditions.

We recommend performing a counter-screen against a panel of kinases known to be involved in cell survival pathways.

Q: My experimental results with this compound are inconsistent with previously published data for inhibitors of the same target. How should I proceed?

A: Discrepancies between your results and published data could be due to off-target effects specific to this compound or differences in experimental systems.

  • Verify target engagement: First, confirm that this compound is engaging its primary target in your cellular model at the concentrations used.

  • Review cell line characteristics: The genetic background and expression profile of your cell line may differ from those used in published studies, leading to different phenotypic outcomes.

  • Consider off-target profiling: Perform an unbiased screen (e.g., kinome scan) to identify potential off-targets of this compound that may be responsible for the observed phenotype.

Summary of Quantitative Data on Off-Target Effects

Off-TargetCellular ModelAssay TypeThis compound IC50 (µM)Primary Target IC50 (µM)
Kinase XHEK293Kinase Activity Assay2.50.05
Kinase YHeLaCell-Based Phosphorylation Assay5.80.05
Ion Channel ZCHOPatch-Clamp Electrophysiology10.2N/A

Experimental Protocols

1. Kinase Profiling Assay

This protocol outlines a general method for assessing the selectivity of this compound against a panel of kinases.

  • Reagents: Recombinant kinases, appropriate substrates, ATP, this compound, kinase buffer, and a detection reagent.

  • Procedure:

    • Prepare a serial dilution of this compound.

    • In a multi-well plate, add the kinase, its substrate, and the diluted this compound or vehicle control.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for 60 minutes.

    • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based).

    • Calculate the percent inhibition for each concentration of this compound and determine the IC50 values.

2. Cell Viability Assay

This protocol describes how to measure the cytotoxic effects of this compound.

  • Reagents: Your cell line of interest, cell culture medium, this compound, and a cell viability reagent (e.g., CellTiter-Glo®).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a serial dilution of this compound or vehicle control.

    • Incubate for the desired time period (e.g., 72 hours).

    • Add the cell viability reagent according to the manufacturer's instructions.

    • Measure the signal (e.g., luminescence) using a plate reader.

    • Normalize the data to the vehicle control and calculate the GI50 (concentration for 50% growth inhibition).

Visualizations

GHP_88309_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PrimaryTarget Primary Target Receptor->PrimaryTarget Activates DownstreamEffector1 Downstream Effector 1 PrimaryTarget->DownstreamEffector1 Phosphorylates TranscriptionFactor Transcription Factor DownstreamEffector1->TranscriptionFactor Activates OffTargetKinase Off-Target Kinase X OffTargetSubstrate Off-Target Substrate OffTargetKinase->OffTargetSubstrate Phosphorylates CellularResponse Cellular Response TranscriptionFactor->CellularResponse Regulates GHP88309 This compound GHP88309->PrimaryTarget Inhibits (On-Target) GHP88309->OffTargetKinase Inhibits (Off-Target)

Caption: Hypothetical signaling pathway of this compound.

GHP_88309_Experimental_Workflow start Start: Observe Unexpected Phenotype dose_response Perform Dose-Response Curve start->dose_response compare_inhibitor Compare with Structurally Unrelated Inhibitor dose_response->compare_inhibitor kinome_scan Conduct Kinome-Wide Scan compare_inhibitor->kinome_scan validate_hits Validate Potential Off-Targets in Cellular Assays kinome_scan->validate_hits rescue_experiment Perform Rescue Experiment validate_hits->rescue_experiment end Conclusion: Identify Off-Target rescue_experiment->end

Caption: Workflow for investigating off-target effects.

GHP_88309_Troubleshooting_Logic start Unexpected Cytotoxicity Observed check_concentration Is this compound concentration > 5x Primary Target IC50? start->check_concentration high_conc High probability of off-target effects. Lower concentration. check_concentration->high_conc Yes low_conc Off-target effect still possible. check_concentration->low_conc No check_cell_line Does the cell line highly express a known off-target? low_conc->check_cell_line expresses_off_target This is the likely cause. Use an alternative cell line. check_cell_line->expresses_off_target Yes no_known_off_target Perform counter-screen to identify novel off-targets. check_cell_line->no_known_off_target No

Caption: Troubleshooting unexpected cytotoxicity.

GHP-88309 Stability and Degradation in Solution: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of the antiviral agent GHP-88309 in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the known stability of this compound in biological matrices?

This compound has demonstrated high stability in both human and mouse plasma, as well as in liver microsomes from both species. The half-life (t½) under these conditions was estimated to be greater than 15 hours.[1][2]

Q2: What are the recommended storage conditions for this compound stock solutions?

While specific guidelines for this compound are to follow the Certificate of Analysis, general recommendations for small molecule inhibitors are to store stock solutions at -20°C or -80°C.[1] It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and promote degradation.[3] For short-term storage (e.g., overnight), refrigeration at 4°C may be acceptable, but long-term storage should be at frozen temperatures.

Q3: My this compound solution has changed color. What does this indicate?

A color change in a stock or working solution often suggests chemical degradation or oxidation of the compound.[1] This can be triggered by exposure to light, air (oxygen), or reactive impurities in the solvent. It is crucial to assess the integrity of the compound before proceeding with experiments.

Q4: I'm observing precipitation in my this compound stock solution after thawing. What should I do?

Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. Consider the following troubleshooting steps:

  • Thawing Protocol: Thaw the solution slowly at room temperature and vortex gently to ensure it is fully dissolved before use.

  • Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider preparing a new stock solution at a slightly lower concentration.

  • Solvent Choice: Ensure the chosen solvent is appropriate for long-term storage at your desired temperature.

Q5: Can the type of storage container affect the stability of this compound?

Yes, the material of the storage container can impact a compound's stability. Some plastics may leach contaminants, or the compound may adhere to the container's surface. For long-term storage, it is advisable to use amber glass vials or polypropylene (B1209903) tubes that are known to be inert.

Troubleshooting Guides

Issue: Inconsistent Experimental Results or Loss of Compound Activity

This is a common problem that may arise from the degradation of this compound in solution. The following guide provides a systematic approach to troubleshoot this issue.

1. Assess Solution Preparation and Handling:

  • Solvent Purity: Use high-purity, anhydrous solvents (e.g., DMSO, ethanol) to prepare stock solutions. Water content in solvents can facilitate hydrolysis.

  • Fresh Solutions: Whenever possible, prepare fresh working solutions from a frozen stock on the day of the experiment.

  • pH of Aqueous Buffers: The stability of compounds can be pH-dependent. If diluting into an aqueous buffer, ensure the pH is within a stable range for the compound.

2. Evaluate Storage Conditions:

  • Temperature: Elevated temperatures can accelerate degradation. Store stock solutions at -20°C or -80°C.

  • Light Exposure: Protect solutions from light by using amber vials or wrapping containers in foil, as light can induce photochemical degradation.

  • Air (Oxygen) Exposure: If the compound is susceptible to oxidation, consider purging the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.

3. Verify Compound Integrity:

  • If you suspect degradation, it is recommended to perform an analytical check, such as High-Performance Liquid Chromatography (HPLC), to assess the purity of the solution. Compare the chromatogram of the suspect solution to that of a freshly prepared solution.

Data on this compound Stability

The following table summarizes the available quantitative data on the stability of this compound.

Matrix/SolutionSpeciesIncubation TimeHalf-life (t½)Reference
PlasmaMouseUp to 120 min> 15 hours
PlasmaHumanUp to 120 min> 15 hours
Liver MicrosomesMouseUp to 120 min> 15 hours
Liver MicrosomesHumanUp to 120 min> 15 hours

Experimental Protocols

Protocol: Assessment of this compound Stability in an Aqueous Buffer

This protocol outlines a general method to assess the stability of this compound in a user-defined aqueous buffer using HPLC.

1. Materials:

  • This compound solid compound

  • High-purity solvent for stock solution (e.g., DMSO)

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

  • Incubator or water bath set to the desired temperature (e.g., 37°C)

2. Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in the chosen organic solvent (e.g., 10 mM in DMSO).

  • Prepare Working Solution: Dilute the stock solution into the aqueous buffer to the final desired concentration for your experiment. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid solubility issues and toxicity in cell-based assays.

  • Timepoint Zero (T=0): Immediately after preparation, take an aliquot of the working solution and analyze it by HPLC to determine the initial peak area of this compound. This serves as the baseline.

  • Incubation: Incubate the remaining working solution under the desired experimental conditions (e.g., 37°C in the dark).

  • Subsequent Timepoints: At regular intervals (e.g., 2, 4, 8, 24 hours), take aliquots of the incubated solution and analyze them by HPLC under the same conditions as the T=0 sample.

  • Data Analysis: Calculate the percentage of this compound remaining at each timepoint by comparing the peak area to the peak area at T=0. % Remaining = (Peak Area at time 't' / Peak Area at T=0) * 100

Visualizations

GHP_88309_Degradation_Pathway GHP_88309 This compound (Isoquinoline-Benzamide Structure) Hydrolysis Hydrolysis of Amide Bond GHP_88309->Hydrolysis H₂O / H⁺ or OH⁻ Oxidation Oxidation of Isoquinoline Ring GHP_88309->Oxidation O₂ / Light Degradation_Product_1 Degradation Product 1 (Carboxylic Acid and Amine) Hydrolysis->Degradation_Product_1 Degradation_Product_2 Degradation Product 2 (N-oxide) Oxidation->Degradation_Product_2

Caption: Hypothetical degradation pathways for this compound.

Stability_Assessment_Workflow cluster_prep Preparation cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) Prep_Working Dilute to Working Concentration in desired buffer Prep_Stock->Prep_Working T0_Analysis T=0 Analysis by HPLC Prep_Working->T0_Analysis Incubate Incubate at Experimental Conditions (e.g., 37°C) T0_Analysis->Incubate Timepoints Analyze Aliquots at Various Timepoints (T=x) Incubate->Timepoints Compare Compare Peak Areas to T=0 Timepoints->Compare

Caption: Experimental workflow for stability assessment.

Troubleshooting_Tree Start Inconsistent Results or Loss of Activity Check_Prep Review Solution Preparation (Solvent, Freshness) Start->Check_Prep Check_Storage Evaluate Storage Conditions (Temp, Light, Air) Check_Prep->Check_Storage Prep OK Solution_Prep Prepare Fresh Solutions with High-Purity Solvents Check_Prep->Solution_Prep Issue Found Check_Purity Assess Compound Purity (e.g., by HPLC) Check_Storage->Check_Purity Storage OK Solution_Storage Store Aliquots at -80°C in Amber Vials Check_Storage->Solution_Storage Issue Found Solution_Purity Order New Compound Batch if Degradation is Confirmed Check_Purity->Solution_Purity Degradation Confirmed Resolved Problem Resolved Check_Purity->Resolved Purity OK Solution_Prep->Resolved Solution_Storage->Resolved

Caption: Troubleshooting decision tree for stability issues.

References

Technical Support Center: GHP-88309 Efficacy Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the efficacy of GHP-88309 in different cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a broad-spectrum, orally active, non-nucleoside inhibitor of paramyxovirus polymerases.[1][2] It functions through allosteric inhibition of the viral RNA-dependent RNA polymerase (RdRP), specifically targeting a conserved pocket in the L protein.[1][3][4] This action blocks the initiation phase of viral RNA synthesis.[3][5]

Q2: Against which viruses is this compound active?

A2: this compound has demonstrated broad-spectrum activity against various members of the Paramyxoviridae family, including:

  • Respiroviruses: Human Parainfluenza Virus 1 and 3 (HPIV-1, HPIV-3)[5][6]

  • Morbilliviruses: Measles Virus (MeV) and Canine Distemper Virus (CDV)[2][4]

  • Henipaviruses: Some members of this genus are also inhibited.[4]

  • Sendai Virus (SeV) , a murine respirovirus often used as a surrogate for human HPIV infection in animal models.[3]

Q3: Is this compound cytotoxic?

A3: this compound has shown a high selectivity index, with no significant cytotoxicity observed in various cell lines at concentrations well above its effective antiviral concentration. For instance, in human bronchial tracheal epithelial cells (HBTECs), the 50% cytotoxic concentration (CC50) was found to be approximately 1 mM.[3]

Troubleshooting Guide for Variable this compound Efficacy

Researchers may observe variability in the efficacy of this compound across different cell lines. This guide provides potential reasons and troubleshooting steps to address these inconsistencies.

Issue 1: Higher than expected EC50 values or lack of efficacy in a specific cell line.

Potential Cause 1: Cell Line-Dependent Factors

Different cell lines can exhibit varying permissiveness to paramyxovirus infection and may have distinct intracellular environments that affect drug efficacy.

  • Solution:

    • Cell Line Selection: Whenever possible, use cell lines that are highly permissive to the specific paramyxovirus being studied. For example, Vero cells expressing the SLAM receptor (Vero-hSLAM for MeV, Vero-cSLAM for CDV) are highly susceptible to these viruses.[7] For Respiratory Syncytial Virus (RSV), both HEp-2 and A549 cells are commonly used, though they can show differences in their antiviral responses.[8][9]

    • Cross-Validation: Test the efficacy of this compound in a secondary, well-characterized cell line to confirm your results.

Potential Cause 2: Efflux Pump Activity

Some cell lines, notably Vero cells, express high levels of multidrug resistance proteins like P-glycoprotein (P-gp), which can actively transport small molecule inhibitors out of the cell, reducing their intracellular concentration and apparent efficacy.

  • Solution:

    • Use of Efflux Pump Inhibitors: Co-administration of a known P-gp inhibitor, such as verapamil (B1683045) or cyclosporin (B1163) A, can help determine if efflux is affecting this compound activity. A significant decrease in the EC50 value in the presence of an inhibitor would suggest that this compound is a substrate for that efflux pump.

    • Alternative Cell Lines: Consider using cell lines with lower known efflux pump expression for your primary screening.

Potential Cause 3: Experimental Variability

Inconsistencies in experimental parameters can lead to variable results.

  • Solution:

    • Standardize MOI: The multiplicity of infection (MOI) can significantly impact the outcome of an antiviral assay. Ensure you are using a consistent and appropriate MOI for your specific virus and cell line combination.

    • Optimize Incubation Times: The timing of drug addition and the total incubation time should be optimized and kept consistent across experiments.

    • Serum Concentration: High concentrations of serum proteins can sometimes bind to small molecules, reducing their bioavailable concentration. If you suspect this is an issue, you can try reducing the serum percentage in your assay medium, ensuring it does not negatively impact cell viability.

Issue 2: Inconsistent results between experimental repeats.

Potential Cause 1: Reagent Quality and Storage

Degradation of this compound or variability in virus stock can lead to inconsistent results.

  • Solution:

    • Proper Stock Handling: Prepare small, single-use aliquots of your this compound stock solution to avoid repeated freeze-thaw cycles. Store as recommended by the supplier.

    • Virus Titer: Re-titer your viral stocks regularly to ensure you are using a consistent amount of infectious virus in each experiment.

Potential Cause 2: Cell Culture Conditions

Variations in cell passage number, confluency, and overall health can affect susceptibility to viral infection and drug response.

  • Solution:

    • Consistent Cell Culture Practices: Use cells within a defined passage number range. Seed cells to achieve a consistent confluency at the time of infection. Regularly monitor cell health and morphology.

Quantitative Data Summary

The following table summarizes the reported 50% effective concentration (EC50) values for this compound against various paramyxoviruses in different cell systems.

VirusStrain(s)Cell Line/SystemEC50 (µM)Reference(s)
HPIV-3 JS, 9R4, 10L3HBTEC0.07 - 0.08[3]
HPIV-3 JS-NanoLucNot Specified0.4 - 0.78[10]
RSV Not SpecifiedNot Specified0.06 - 1.2[2]
MeV Not SpecifiedNot Specified0.06 - 1.2[2]
CDV Not SpecifiedNot Specified0.06 - 1.2[2]

Note: The EC50 values for RSV, MeV, and CDV are reported as a range, and the specific cell lines used in these determinations were not consistently specified in the available literature.

Experimental Protocols

Standard Antiviral Efficacy Assay (Plaque Reduction Assay)

This protocol can be adapted for various paramyxoviruses to determine the EC50 of this compound.

Materials:

  • Permissive cell line (e.g., Vero, HEp-2, A549)

  • Paramyxovirus stock of known titer

  • This compound

  • Cell culture medium (e.g., DMEM) with appropriate supplements (e.g., FBS, antibiotics)

  • Overlay medium (e.g., 1:1 mixture of 2x MEM and 1.2% Avicel or 0.6% Agarose)

  • Crystal Violet staining solution (0.1% w/v in 20% ethanol)

  • 96-well or 6-well plates

Procedure:

  • Cell Seeding: Seed the chosen cell line in plates to form a confluent monolayer overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. Include a vehicle-only control (e.g., DMSO).

  • Infection: Aspirate the growth medium from the cells and infect with the virus at a predetermined MOI (e.g., 0.01) for 1-2 hours at 37°C.

  • Treatment: Remove the viral inoculum and add the different concentrations of this compound or vehicle control to the wells.

  • Overlay: Add the overlay medium to each well to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates at 37°C for a period sufficient for plaque formation (typically 3-7 days, depending on the virus).

  • Staining:

    • Aspirate the overlay medium.

    • Fix the cells with 10% formalin for at least 30 minutes.

    • Stain the cells with Crystal Violet solution for 15-30 minutes.

    • Gently wash the plates with water and allow them to dry.

  • Plaque Counting: Count the number of plaques in each well. The EC50 is the concentration of this compound that reduces the number of plaques by 50% compared to the vehicle control.

Cytotoxicity Assay (MTT Assay)

Materials:

  • Cell line of interest

  • This compound

  • Cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Treatment: Add serial dilutions of this compound to the wells. Include a vehicle-only control and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the same duration as your antiviral assay.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm. The CC50 is the concentration of this compound that reduces cell viability by 50% compared to the vehicle control.

Visualizations

GHP_88309_Mechanism_of_Action cluster_virus Paramyxovirus GHP88309 This compound L_Protein L Protein (RdRP) GHP88309->L_Protein Allosteric Inhibition Replication RNA Synthesis (Initiation) L_Protein->Replication Catalyzes Viral_RNA Viral RNA Genome Viral_RNA->Replication mRNA Viral mRNA Replication->mRNA Blocked

Caption: Mechanism of action of this compound.

Antiviral_Assay_Workflow A Seed cells in a multi-well plate B Infect cells with paramyxovirus A->B C Treat cells with serial dilutions of this compound B->C D Add overlay medium C->D E Incubate for plaque formation D->E F Fix and stain cells E->F G Count plaques and calculate EC50 F->G

Caption: General workflow for a plaque reduction assay.

Caption: Troubleshooting logic for variable this compound efficacy.

References

Strategies to minimize GHP-88309 cytotoxicity at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

GHP-88309 Technical Support Center

Disclaimer: this compound is a fictional compound. The following information, including all data and protocols, is for illustrative purposes only and is designed to represent a typical scenario for a cytotoxic agent in a research and development setting.

Welcome to the technical support center for this compound. This resource is intended for researchers, scientists, and drug development professionals to help troubleshoot and minimize cytotoxicity associated with this compound at high concentrations during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

This compound is a potent and selective inhibitor of the kinase domain of the oncoprotein XYZ-Kinase. At high concentrations, however, it is known to induce off-target cytotoxicity through the activation of caspase-dependent apoptotic pathways, primarily by causing mitochondrial outer membrane permeabilization (MOMP).

Q2: What are the typical IC50 values for this compound in common cancer cell lines?

The half-maximal inhibitory concentration (IC50) for this compound varies across different cell lines. The table below summarizes the average IC50 values from in-house studies.

Cell LineCancer TypeAverage IC50 (nM)
MCF-7Breast Cancer50
A549Lung Cancer120
HeLaCervical Cancer85
PC-3Prostate Cancer200

Q3: What are the initial recommended steps to mitigate this compound cytotoxicity?

To minimize off-target cytotoxicity, we recommend the following initial strategies:

  • Concentration Optimization: Titrate this compound to the lowest effective concentration in your specific cell model.

  • Incubation Time: Reduce the duration of exposure to this compound.

  • Co-treatment with a Pan-Caspase Inhibitor: The use of a pan-caspase inhibitor, such as Z-VAD-FMK, can help to elucidate the extent of caspase-dependent apoptosis.

Troubleshooting Guide

This guide addresses specific issues you may encounter when working with this compound.

Issue 1: High variance in cell viability assay results.

  • Possible Cause: Inconsistent cell seeding density or compound precipitation at high concentrations.

  • Solution: Ensure a homogenous single-cell suspension before seeding. For this compound, prepare stock solutions in DMSO and dilute in pre-warmed media immediately before use to prevent precipitation.

Issue 2: Significant cell death observed in vehicle control wells.

  • Possible Cause: The concentration of the solvent (e.g., DMSO) may be too high.

  • Solution: The final concentration of DMSO in the cell culture medium should not exceed 0.5%. Prepare serial dilutions of this compound to minimize the volume of stock solution added to each well.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat cells with a serial dilution of this compound (and vehicle control) and incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Apoptosis (Annexin V-FITC/PI) Assay

  • Seed cells in a 6-well plate and treat with this compound.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Visual Guides

GHP88309_Pathway cluster_cell Cell Membrane GHP_high High Conc. This compound Mito Mitochondrion GHP_high->Mito Induces MOMP GHP_low Low Conc. This compound XYZ XYZ-Kinase GHP_low->XYZ Inhibits Proliferation Cell Proliferation XYZ->Proliferation Casp9 Caspase-9 Mito->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed signaling pathway of this compound.

Cytotoxicity_Workflow start Start: High Cytotoxicity Observed titrate 1. Titrate this compound Concentration start->titrate time 2. Reduce Incubation Time titrate->time viability 3. Perform Cell Viability Assay time->viability analyze 4. Analyze IC50 Shift viability->analyze apoptosis 5. Conduct Apoptosis Assay analyze->apoptosis If cytotoxicity persists end End: Optimized Protocol analyze->end If cytotoxicity is reduced apoptosis->end

Caption: Experimental workflow for cytotoxicity mitigation.

Troubleshooting_Logic issue Issue: High Data Variability cause1 Possible Cause: Compound Precipitation issue->cause1 cause2 Possible Cause: Inconsistent Seeding issue->cause2 solution1 Solution: Dilute in pre-warmed media cause1->solution1 solution2 Solution: Ensure single-cell suspension cause2->solution2

Caption: Troubleshooting logic for high data variability.

GHP-88309 Technical Support Center: Investigating Impacts on Host Cell RNA Polymerases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the effects of GHP-88309, a potent non-nucleoside inhibitor of paramyxovirus RNA-dependent RNA polymerase (RdRP).[1][2][3][4] While this compound demonstrates high selectivity for its viral target, this resource addresses potential off-target effects on host cell RNA polymerases, offering troubleshooting guides and frequently asked questions to ensure accurate experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a non-nucleoside inhibitor that targets the viral RNA-dependent RNA polymerase (RdRP) of paramyxoviruses.[1] It functions by binding to a conserved site in the central cavity of the viral polymerase, blocking the initiation phase of viral RNA synthesis.

Q2: Are there any known off-target effects of this compound on host cell RNA polymerases?

Currently, there is no published evidence to suggest that this compound directly inhibits host cell RNA polymerases (I, II, or III) at its effective antiviral concentrations. The compound has been shown to be well-tolerated in cell cultures and in vivo models, indicating a high degree of selectivity for the viral polymerase. However, as with any small molecule inhibitor, it is crucial to experimentally verify its specificity in your system.

Q3: What are the potential signs of off-target effects on host cell transcription?

Potential indicators of off-target effects on host cell RNA polymerases include:

  • Unexpected cytotoxicity: Significant cell death in uninfected cells treated with this compound.

  • Global decrease in protein expression: A general reduction in the levels of various host cell proteins.

  • Changes in cell morphology or proliferation: Alterations in cell shape, size, or growth rate in the absence of viral infection.

  • Downregulation of housekeeping gene expression: Reduced mRNA levels of constitutively expressed genes (e.g., GAPDH, ACTB) in treated, uninfected cells.

Q4: How can I differentiate between on-target antiviral effects and potential off-target effects on host cells?

Distinguishing between on-target and off-target effects is critical for accurate data interpretation. A multi-faceted approach is recommended:

  • Dose-Response Analysis: On-target antiviral effects should occur at lower concentrations of this compound than any potential off-target effects.

  • Use of Controls: Include uninfected cells treated with this compound to assess baseline cytotoxicity and effects on host cell transcription.

  • Molecular Markers: Assess markers specific to viral replication (e.g., viral RNA levels) and host cell transcription (e.g., host gene mRNA levels).

  • Rescue Experiments: In a controlled setting, overexpression of the viral polymerase could potentially rescue the antiviral phenotype but not the off-target effects.

Troubleshooting Guides

Issue 1: I am observing significant cytotoxicity in uninfected cells treated with this compound.

  • Question: Why are my uninfected cells dying when treated with this compound at concentrations effective against the virus?

  • Possible Cause: While this compound is reported to be well-tolerated, high concentrations or specific cell line sensitivities may lead to off-target effects, potentially through inhibition of host cell RNA polymerases.

  • Troubleshooting Steps:

    • Confirm Dose-Response: Perform a detailed dose-response curve in your specific uninfected cell line to determine the concentration at which cytotoxicity is observed. Compare this to the EC50 for antiviral activity.

    • Assess Global Transcription: Use a global transcription assay, such as an EU-Click-iT assay, to determine if there is a general decrease in RNA synthesis in uninfected cells treated with this compound.

    • Measure Housekeeping Gene Expression: Use RT-qPCR to quantify the mRNA levels of multiple housekeeping genes. A significant decrease would suggest an impact on host cell transcription.

Issue 2: My reporter gene expression is decreased in this compound-treated cells, even without viral infection.

  • Question: I am using a reporter plasmid to study a host cell pathway, and its expression is reduced by this compound. Is this an off-target effect?

  • Possible Cause: If the reporter gene is driven by a eukaryotic promoter (e.g., CMV, SV40), its expression relies on the host cell's RNA polymerase II. A decrease in expression could indicate an off-target effect of this compound on this polymerase.

  • Troubleshooting Steps:

    • Use a Structurally Unrelated Inhibitor: If available, use a different paramyxovirus inhibitor with a distinct chemical structure to see if it produces the same effect on your reporter.

    • Perform an In Vitro Transcription Assay: Use a commercial in vitro transcription kit with purified RNA polymerase II and a DNA template for your reporter gene to directly test the inhibitory effect of this compound.

    • Analyze Endogenous Gene Expression: Assess the expression of several endogenous genes that are known to be transcribed by RNA polymerase II.

Quantitative Data Summary

The following tables present hypothetical data to illustrate how to compare the on-target and potential off-target activities of this compound.

Table 1: Comparative IC50/EC50 Values for this compound

Assay TypeTargetCell LineParameterThis compound Concentration
Antiviral AssayParamyxovirus RdRPA549EC5050 nM
Cytotoxicity AssayHost Cell ViabilityA549CC50> 50 µM
In Vitro TranscriptionHost RNA Polymerase IIN/AIC50> 100 µM
In Vitro TranscriptionHost RNA Polymerase IN/AIC50> 100 µM
In Vitro TranscriptionHost RNA Polymerase IIIN/AIC50> 100 µM

Table 2: Effect of this compound on Host Cell Gene Expression (Hypothetical Data)

This compound Conc.GAPDH mRNA (fold change)c-myc mRNA (fold change)U6 snRNA (fold change)
0 µM (Vehicle)1.001.001.00
0.1 µM0.981.020.99
1 µM0.950.971.01
10 µM0.920.900.96
50 µM0.650.580.85

Experimental Protocols

Protocol 1: In Vitro Transcription Assay for Host RNA Polymerase II

  • Objective: To directly assess the inhibitory potential of this compound on purified host RNA polymerase II.

  • Methodology:

    • Reaction Setup: Assemble the in vitro transcription reaction on ice using a commercial kit (e.g., HeLa Scribe Nuclear Extract in vitro Transcription System). Include a DNA template with a known RNA polymerase II promoter (e.g., adenovirus major late promoter).

    • Inhibitor Addition: Add this compound at a range of concentrations (e.g., 0.1 µM to 100 µM) or vehicle control to the reactions.

    • Transcription: Incubate the reactions at 30°C for 1 hour to allow for RNA synthesis.

    • RNA Purification: Purify the newly synthesized RNA using a suitable method (e.g., phenol-chloroform extraction followed by ethanol (B145695) precipitation).

    • Analysis: Analyze the RNA products by denaturing agarose (B213101) gel electrophoresis and visualize by autoradiography (if using radiolabeled nucleotides) or Northern blotting with a probe specific to the transcript.

Protocol 2: Global Transcription Analysis in Cells using EU-Click-iT Assay

  • Objective: To measure the rate of new RNA synthesis in cultured cells treated with this compound.

  • Methodology:

    • Cell Culture and Treatment: Plate cells of interest and treat with various concentrations of this compound or vehicle for the desired duration.

    • EU Labeling: Add 5-ethynyl uridine (B1682114) (EU) to the culture medium and incubate for 1-2 hours to allow for its incorporation into newly transcribed RNA.

    • Fixation and Permeabilization: Fix and permeabilize the cells according to the manufacturer's protocol.

    • Click-iT Reaction: Perform the Click-iT reaction to conjugate a fluorescent azide (B81097) to the incorporated EU.

    • Analysis: Analyze the fluorescence intensity of the cells by flow cytometry or high-content imaging to quantify the amount of newly synthesized RNA.

Visualizations

Signaling_Pathway GHP_88309 This compound (High Conc.) Pol_II RNA Polymerase II GHP_88309->Pol_II Inhibition Transcription Transcription Initiation Pol_II->Transcription mRNA mRNA Synthesis Transcription->mRNA Proteins Protein Synthesis mRNA->Proteins Cell_Cycle Cell Cycle Progression Proteins->Cell_Cycle Viability Cell Viability Cell_Cycle->Viability

Caption: Hypothetical pathway of this compound off-target effects.

Experimental_Workflow cluster_cell_based Cell-Based Assays cluster_biochemical Biochemical Assays A Dose-Response (Antiviral EC50) Conclusion Conclusion A->Conclusion B Cytotoxicity Assay (CC50) C Global Transcription (EU-Click-iT) B->C If CC50 is low D RT-qPCR (Host Genes) C->D E In Vitro Transcription (Pol II) D->E Confirm Direct Inhibition E->Conclusion Start Start Investigation Start->A Start->B

Caption: Workflow for differentiating on- and off-target effects.

Troubleshooting_Logic start Unexpected Cytotoxicity? check_conc Is [this compound] >> EC50? start->check_conc global_tx Global Transcription Decreased? check_conc->global_tx Yes on_target Likely On-Target or Other Cytotoxicity check_conc->on_target No host_gene_exp Housekeeping Gene Expression Down? global_tx->host_gene_exp Yes global_tx->on_target No off_target Potential Off-Target Effect on Host Transcription host_gene_exp->off_target Yes host_gene_exp->on_target No

Caption: Troubleshooting logic for unexpected cytotoxicity.

References

Addressing variability in GHP-88309 antiviral activity assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GHP-88309 in antiviral activity assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a non-nucleoside inhibitor that targets the viral RNA-dependent RNA polymerase (RdRp) of paramyxoviruses.[1][2] It specifically blocks the initiation phase of viral RNA synthesis.[1][2] This allosteric inhibition is achieved by binding to a conserved pocket in the central cavity of the polymerase L protein.[3]

Q2: Against which viruses is this compound active?

A2: this compound demonstrates broad-spectrum activity against various paramyxoviruses, including human parainfluenza virus 3 (HPIV-3), measles virus (MeV), and Sendai virus (SeV).

Q3: What are the typical EC50 values observed for this compound?

A3: The half-maximal effective concentration (EC50) of this compound varies depending on the virus, cell line, and assay conditions. For a summary of reported EC50 values, please refer to Table 1.

Q4: Can resistance to this compound develop?

A4: Yes, resistance mutations to this compound have been identified in the viral L protein. Interestingly, the development of resistance to this compound has been associated with a significant loss of viral pathogenicity.

Data Presentation

Table 1: Antiviral Activity of this compound Against Various Paramyxoviruses

VirusCell LineAssay TypeEC50 (µM)Reference
HPIV-3VeroReporter Assay0.24
HPIV-3 (clinical isolate)HBTECNot specified0.07 - 0.08
Measles Virus (MeV)VeroReporter Assay0.59
Sendai Virus (SeV)LLC-MK2Plaque Assay1.16
HPIV-1 (clinical isolate)Not specifiedTCID50 TitrationNot specified

This table summarizes representative data. Actual EC50 values may vary based on experimental conditions.

Experimental Protocols

Plaque Reduction Neutralization Test (PRNT)

This protocol is a general guideline for assessing the antiviral activity of this compound by quantifying the reduction in viral plaques.

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero, LLC-MK2) in 12- or 24-well plates to achieve a confluent monolayer on the day of infection.

  • Compound Preparation: Prepare serial dilutions of this compound in a serum-free cell culture medium.

  • Virus Preparation: Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units (PFU) per well).

  • Incubation: Mix equal volumes of each compound dilution with the diluted virus and incubate for 1 hour at 37°C to allow the compound to interact with the virus.

  • Infection: Remove the growth medium from the cell monolayer and inoculate with the virus-compound mixture. Incubate for 1 hour at 37°C, rocking the plate every 15 minutes to ensure even distribution.

  • Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a duration that allows for plaque development (typically 2-4 days, depending on the virus).

  • Staining and Counting: Fix the cells with a solution such as 10% formalin and stain with a dye like crystal violet. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.

qPCR-Based Viral Load Assay

This protocol outlines the use of quantitative PCR (qPCR) to measure the effect of this compound on viral RNA replication.

  • Cell Culture and Infection: Seed host cells in a multi-well plate and allow them to adhere. Infect the cells with the paramyxovirus of interest at a known multiplicity of infection (MOI) in the presence of serial dilutions of this compound.

  • RNA Extraction: At a designated time post-infection (e.g., 24 or 48 hours), lyse the cells and extract total RNA using a suitable commercial kit.

  • Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and either random hexamers or gene-specific primers for the viral genome.

  • qPCR: Perform quantitative PCR using a validated set of primers and a probe specific to a conserved region of the viral genome. Include the following controls in your run:

    • No Template Control (NTC): To check for contamination.

    • Positive Control: A known quantity of viral RNA or a plasmid containing the target sequence to ensure the reaction is working.

    • Standard Curve: A serial dilution of a quantified plasmid or viral RNA to determine the absolute copy number of the viral genome in your samples.

  • Data Analysis: Determine the cycle threshold (Ct) values for your samples. Use the standard curve to quantify the viral RNA copy number in each sample. Calculate the percentage of inhibition of viral replication for each this compound concentration compared to the untreated virus control. Determine the EC50 value from the dose-response curve.

Cytotoxicity Assay (PrestoBlue™ or CellTiter-Glo®)

It is crucial to assess the cytotoxicity of this compound in parallel with antiviral assays to ensure that the observed antiviral effect is not due to cell death.

Using PrestoBlue™:

  • Cell Seeding: Seed the same host cell line used in the antiviral assay into a 96-well plate at a density that will not reach over-confluence during the incubation period.

  • Compound Addition: Add serial dilutions of this compound to the cells. Include wells with untreated cells (vehicle control) and wells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48 or 72 hours).

  • Reagent Addition: Add PrestoBlue™ reagent to each well according to the manufacturer's instructions (typically 10% of the culture volume).

  • Incubation: Incubate the plate at 37°C for 10 minutes to 2 hours, protected from light.

  • Measurement: Read the fluorescence (Ex/Em: ~560/590 nm) or absorbance (570 nm with a 600 nm reference) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.

Using CellTiter-Glo®:

  • Follow steps 1-3 as described for the PrestoBlue™ assay.

  • Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's protocol.

  • Reagent Addition: Add CellTiter-Glo® reagent to each well (equal to the volume of cell culture medium).

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50.

Troubleshooting Guides

Issue 1: High Variability in Plaque Reduction Assay Results

G

Issue 2: Inconsistent or No Amplification in qPCR for Viral Load

G

Caption: Troubleshooting workflow for inconsistent RT-qPCR.

Issue 3: High Background Signal in Minigenome Reporter Assays

G

Caption: Troubleshooting high background in minigenome assays.

Mandatory Visualizations

Mechanism of Action: this compound Inhibition of Paramyxovirus Polymerase

G

Caption: this compound inhibits paramyxovirus replication at the initiation of RNA synthesis.

References

GHP-88309 Technical Support Center: Optimizing Antiviral Efficacy Through Strategic Treatment Timing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the optimal use of GHP-88309, a broad-spectrum, non-nucleoside inhibitor of paramyxovirus polymerase. Our goal is to equip researchers with the necessary information to design experiments that maximize the antiviral effect of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an allosteric inhibitor of the paramyxovirus RNA-dependent RNA polymerase (RdRp).[1][2][3] It specifically targets the viral polymerase's 'L' protein within a conserved central cavity.[1][4] Mechanistic studies, including viral RNA profiling and in vitro polymerase assays, have revealed that this compound blocks the initiation phase of viral RNA synthesis.[1][2][3] This action prevents the synthesis of viral RNA, thereby halting viral replication.

Q2: What is the optimal time to administer this compound to achieve the maximum antiviral effect in vivo?

A2: In a Sendai virus (SeV) mouse surrogate model for human parainfluenza virus (HPIV) infection, this compound has demonstrated high efficacy with both prophylactic and therapeutic administration.[1] Treatment initiated 48 hours post-infection (therapeutic) provided complete protection against lethal infection, similar to the outcomes of prophylactic treatment initiated at the time of infection.[1][2][3] This suggests a promising therapeutic window for this compound.

Q3: How does the timing of this compound addition affect its efficacy in cell culture?

A3: Time-of-addition (ToA) studies in cell culture have been instrumental in defining the mechanism of this compound. These experiments show that the compound is most effective when present during the early stages of viral replication, consistent with its role as an inhibitor of polymerase initiation.[1]

Q4: What is the antiviral spectrum of this compound?

A4: this compound exhibits broad-spectrum activity against a range of paramyxoviruses. It is potent against respiroviruses like human parainfluenza viruses 1 and 3 (HPIV-1, HPIV-3) and morbilliviruses such as the measles virus (MeV).[1][4]

Q5: What is the safety profile of this compound?

A5: this compound has shown a high selectivity index (>7,111) and was well-tolerated in preclinical models.[1][2][3] In well-differentiated primary human bronchial tracheal airway epithelium cultures, it did not show significant cytotoxicity.[1]

Troubleshooting Guides

Issue: Suboptimal antiviral activity observed in in vivo experiments.

  • Possible Cause 1: Treatment initiated too late. While this compound has a therapeutic window of at least 48 hours post-infection in the SeV mouse model, the optimal window in other models or against different paramyxoviruses may vary.[1]

    • Troubleshooting Step: Design a time-course experiment to determine the latest time point at which this compound administration still confers significant antiviral protection.

  • Possible Cause 2: Insufficient drug exposure. The oral bioavailability and pharmacokinetic profile of this compound may differ between animal models.

    • Troubleshooting Step: Conduct pharmacokinetic studies to ensure that the dosing regimen (e.g., 150 mg/kg, b.i.d.) achieves and maintains therapeutic concentrations in the target tissues.[1]

Issue: Inconsistent results in in vitro time-of-addition assays.

  • Possible Cause 1: Variation in viral infection synchronization. For accurate determination of the mechanism of action, it is crucial that the viral infection is synchronized across the cell monolayer.

    • Troubleshooting Step: Optimize the virus adsorption period (e.g., 1 hour at 37°C) and ensure thorough washing of the cells to remove unbound virus before adding the compound at different time points.

  • Possible Cause 2: Compound stability. The stability of this compound in cell culture media over the course of the experiment could affect its potency.

    • Troubleshooting Step: While this compound has shown good stability in plasma and with liver microsomes, it is advisable to verify its stability under your specific experimental conditions.[1]

Data Presentation

Table 1: In Vivo Efficacy of this compound in SeV-Infected Mice [1]

Treatment RegimenDosingInitiation of TreatmentSurvival RateReduction in Tracheal Virus Load (Day 6 p.i.)Reduction in Lung Virus Load (Day 6 p.i.)
Prophylactic 150 mg/kg, b.i.d., oralAt the time of infection100%Significant (P<0.0001)Significant (P<0.0001)
Therapeutic 150 mg/kg, b.i.d., oral48 hours post-infection100%Significant (P=0.0068)Significant (P<0.0001)
Vehicle Control --0%--

Table 2: In Vitro Antiviral Activity of this compound [1]

VirusCell TypeEC50 (µM)CC50 (µM)Selectivity Index (SI)
HPIV-3 BEAS-2B~0.1>1000>10,000
HPIV-3 (Clinical Isolate) HBTEC0.07 - 0.08~1000>12,500
MeV Vero-hSLAM~0.3>1000>3,333

Experimental Protocols

Protocol 1: In Vivo Efficacy Assessment in a Mouse Model

This protocol is based on the Sendai virus (SeV) mouse model for HPIV infection.[1]

  • Animal Model: Use a suitable mouse strain (e.g., C57BL/6).

  • Infection: Intranasally infect mice with a lethal dose of SeV (e.g., 1.5x10^5 TCID50).

  • Treatment Groups:

    • Prophylactic Group: Administer this compound orally (e.g., 150 mg/kg, b.i.d.) starting at the time of infection.

    • Therapeutic Group: Administer this compound orally (e.g., 150 mg/kg, b.i.d.) starting 48 hours post-infection.

    • Vehicle Control Group: Administer the vehicle used to dissolve this compound following the same schedule as the treatment groups.

  • Monitoring: Monitor the mice daily for body weight, temperature, and clinical signs of disease.

  • Endpoint: The primary endpoint is survival. Euthanize mice that lose more than 20% of their initial body weight.

  • Viral Load Determination: On days 3, 6, and 9 post-infection, euthanize a subset of mice from each group and collect trachea and lungs to quantify viral loads via TCID50 assay or qRT-PCR.

Protocol 2: Time-of-Addition (ToA) Assay in Cell Culture

This protocol helps determine the stage of the viral life cycle inhibited by this compound.

  • Cell Seeding: Seed a suitable cell line (e.g., Vero-hSLAM for MeV) in 96-well plates to form a confluent monolayer.

  • Virus Infection: Synchronize infection by pre-chilling the cells and virus at 4°C for 30 minutes. Infect the cells with the virus (e.g., MeV at an MOI of 0.1) for 1 hour at 4°C to allow attachment but not entry.

  • Time Points: Add this compound (at a concentration of ~10x EC50) at various time points relative to the infection:

    • During infection (-1 to 0 h)

    • Immediately after infection (0 h)

    • At various time points post-infection (e.g., 1, 2, 4, 6, 8 hours).

  • Incubation: Incubate the plates for a duration that allows for one round of viral replication (e.g., 12-24 hours).

  • Readout: Measure the antiviral effect at each time point using a suitable assay, such as a reporter virus (e.g., luciferase) or by quantifying viral RNA or protein levels.

  • Controls: Include known inhibitors of viral entry and replication as controls to validate the assay.

Mandatory Visualizations

GHP_88309_Signaling_Pathway cluster_virus Paramyxovirus Life Cycle cluster_drug This compound Action Virus Virion Attachment Attachment & Entry Virus->Attachment Uncoating Uncoating Attachment->Uncoating Transcription Primary Transcription Uncoating->Transcription Translation Translation of Viral Proteins Transcription->Translation Replication Genome Replication Translation->Replication Assembly Assembly Replication->Assembly Budding Budding & Release Assembly->Budding GHP88309 This compound GHP88309->Transcription Inhibits Initiation GHP88309->Replication Inhibits Initiation

Caption: Mechanism of action of this compound on the paramyxovirus life cycle.

In_Vivo_Workflow cluster_setup Experimental Setup cluster_prophylactic Prophylactic Treatment cluster_therapeutic Therapeutic Treatment cluster_monitoring Monitoring & Endpoints Infection Day 0: Intranasal SeV Infection Pro_Treat Day 0 onwards: This compound (150 mg/kg, b.i.d.) Infection->Pro_Treat Thera_Treat Day 2 onwards: This compound (150 mg/kg, b.i.d.) Infection->Thera_Treat Monitor Daily: Body Weight, Temperature, Clinical Signs Pro_Treat->Monitor Thera_Treat->Monitor Viral_Load Days 3, 6, 9: Viral Load in Trachea & Lungs Monitor->Viral_Load Survival Primary Endpoint: Survival Monitor->Survival

Caption: Workflow for in vivo efficacy testing of this compound.

References

Validation & Comparative

GHP-88309: A Comparative Analysis of a Novel Broad-Spectrum Paramyxovirus Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Distribution to the Research Community

This guide provides a comprehensive comparison of the novel antiviral compound GHP-88309 against other known paramyxovirus inhibitors. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's efficacy and mechanism of action.

Executive Summary

This compound is a first-in-class, orally bioavailable, non-nucleoside inhibitor of the paramyxovirus polymerase.[1][2][3][4] It demonstrates broad-spectrum activity against a range of paramyxoviruses, including human parainfluenza viruses (HPIV) and measles virus (MeV).[1][2][3][4] This guide compares the efficacy of this compound with other paramyxovirus inhibitors, including the polymerase inhibitor ERDRP-0519, the fusion inhibitor Presatovir, and the broad-spectrum antiviral Favipiravir.

Data Presentation: In Vitro Efficacy

The following table summarizes the in vitro efficacy of this compound and comparator compounds against various paramyxoviruses. Efficacy is presented as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50).

CompoundTarget VirusAssay TypeCell LineEC50/IC50 (µM)Source
This compound Human Parainfluenza Virus 3 (HPIV3)Reporter AssayVarious0.07 - 0.9[2]
Measles Virus (MeV)Reporter AssayVarious~1.0[2]
Sendai Virus (SeV)Reporter AssayVarious~6-17 fold higher than HPIV3[2]
ERDRP-0519 Measles Virus (MeV)Plaque ReductionVero0.07 - 0.3
Presatovir Respiratory Syncytial Virus (RSV)Cytopathic EffectHEp-20.00043[1]
Favipiravir Human Metapneumovirus (HMPV)VariesVaries8 - 40 (EC90)[5][6]
Respiratory Syncytial Virus (RSV)VariesVaries>125[5]
Human Parainfluenza Virus 3 (HPIV3)VariesVaries>125[5]
Measles Virus (MeV)VariesVaries~62.5[5]

Experimental Protocols

Determination of Antiviral Activity of this compound (Reporter Gene Assay)

This protocol is based on the methods described by Cox et al. in Nature Microbiology (2020).[2][3][4]

  • Cell Culture and Seeding: Appropriate host cells (e.g., Vero, A549) are seeded in 96-well plates to form a confluent monolayer.

  • Compound Preparation: this compound is serially diluted in cell culture medium to achieve a range of concentrations.

  • Virus Infection: Cells are infected with a recombinant paramyxovirus expressing a reporter gene (e.g., luciferase or green fluorescent protein) at a predetermined multiplicity of infection (MOI).

  • Compound Addition: Immediately following infection, the prepared dilutions of this compound are added to the cells.

  • Incubation: Plates are incubated at 37°C in a 5% CO2 atmosphere for a period sufficient for viral gene expression (e.g., 24-48 hours).

  • Reporter Gene Measurement: The expression of the reporter gene is quantified using a luminometer or fluorescence plate reader.

  • Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition of reporter gene expression against the log of the compound concentration and fitting the data to a dose-response curve.

Determination of Antiviral Activity of ERDRP-0519 (Plaque Reduction Assay)
  • Cell Culture and Seeding: Vero cells are seeded in 6-well plates and grown to confluency.

  • Compound Preparation: ERDRP-0519 is serially diluted in an appropriate medium.

  • Virus Infection: Cell monolayers are infected with a known titer of Measles Virus for 1 hour at 37°C.

  • Overlay and Compound Addition: The virus inoculum is removed, and the cells are overlaid with a medium containing 1% methylcellulose (B11928114) and the desired concentrations of ERDRP-0519.

  • Incubation: Plates are incubated for 5-7 days to allow for plaque formation.

  • Plaque Visualization and Counting: The overlay is removed, and the cell monolayer is fixed and stained with crystal violet to visualize and count the plaques.

  • Data Analysis: The IC50 value is determined as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.

Determination of Antiviral Activity of Presatovir (Cytopathic Effect Inhibition Assay)

This protocol is based on the methods described for RSV fusion inhibitors.[1]

  • Cell Culture and Seeding: HEp-2 cells are seeded in 384-well plates.[1]

  • Compound Preparation: Presatovir is serially diluted in cell culture medium.

  • Virus Infection: A suspension of HEp-2 cells is infected with Respiratory Syncytial Virus (RSV).[1]

  • Cell and Compound Addition: The infected cell suspension is added to the wells containing the diluted Presatovir.[1]

  • Incubation: The plates are incubated for 4 days at 37°C.[1]

  • Viability Measurement: Cell viability is assessed using a reagent such as CellTiter-Glo, which measures ATP levels as an indicator of cell health.[1]

  • Data Analysis: The EC50 value is calculated as the concentration of Presatovir that inhibits the virus-induced cytopathic effect by 50%.[1]

Determination of Antiviral Activity of Favipiravir (Viral Yield Reduction Assay)

This is a general protocol for assessing the efficacy of Favipiravir.[7][8]

  • Cell Culture and Seeding: Suitable host cells for the target paramyxovirus are grown to confluency in multi-well plates.

  • Compound Preparation: Favipiravir is serially diluted in cell culture medium.

  • Virus Infection: Cells are infected with the target virus at a specific MOI.

  • Compound Addition: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are washed and incubated with a medium containing the various concentrations of Favipiravir.[7]

  • Incubation: Plates are incubated for a duration that allows for at least one round of viral replication (typically 24-72 hours).

  • Virus Quantification: The supernatant containing progeny virus is collected, and the viral titer is determined using a standard method such as a plaque assay or TCID50 assay.

  • Data Analysis: The EC50 value is calculated as the concentration of Favipiravir that reduces the viral yield by 50% compared to the untreated control.

Mandatory Visualizations

GHP_88309_Mechanism cluster_virus Paramyxovirus Replication Cycle cluster_inhibitors Inhibitor Targets Entry Viral Entry (Fusion) Replication_Transcription Viral RNA Replication & Transcription (Polymerase Complex) Entry->Replication_Transcription Assembly_Budding Assembly & Budding Replication_Transcription->Assembly_Budding GHP_88309 This compound GHP_88309->Replication_Transcription Inhibits Polymerase ERDRP_0519 ERDRP-0519 ERDRP_0519->Replication_Transcription Inhibits Polymerase Presatovir Presatovir Presatovir->Entry Inhibits Fusion Favipiravir Favipiravir Favipiravir->Replication_Transcription Inhibits Polymerase (Broad Spectrum)

Caption: Mechanism of Action for this compound and Comparator Paramyxovirus Inhibitors.

Experimental_Workflow start Start cell_seeding Seed Host Cells in Multi-well Plates start->cell_seeding compound_prep Prepare Serial Dilutions of Antiviral Compound cell_seeding->compound_prep virus_infection Infect Cells with Paramyxovirus compound_prep->virus_infection compound_addition Add Compound to Infected Cells virus_infection->compound_addition incubation Incubate for Defined Period compound_addition->incubation data_acquisition Measure Viral Activity (e.g., Reporter, CPE, Plaques, Yield) incubation->data_acquisition data_analysis Calculate EC50/IC50 Values data_acquisition->data_analysis end End data_analysis->end

Caption: General Experimental Workflow for In Vitro Antiviral Efficacy Testing.

References

GHP-88309: A Broad-Spectrum Inhibitor of Paramyxoviruses Validated Against Clinical Isolates

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

ATLANTA, GA – A novel antiviral compound, GHP-88309, has demonstrated potent and broad-spectrum activity against a range of clinical isolates of paramyxoviruses, a family of viruses responsible for common respiratory infections such as measles and parainfluenza. Research indicates that this compound, a non-nucleoside inhibitor of the viral polymerase, effectively blocks viral replication at the initiation phase of RNA synthesis, offering a promising new avenue for the development of antiviral therapeutics.[1][2][3][4] This guide provides a comparative analysis of this compound's performance against other experimental antiviral agents, supported by experimental data and detailed methodologies.

Comparative Antiviral Activity

This compound has shown consistent low-micromolar to submicromolar potency against various clinical isolates of human parainfluenza virus 1 (HPIV1), human parainfluenza virus 3 (HPIV3), and measles virus (MeV).[1] The following tables summarize the available quantitative data on the efficacy of this compound and comparator compounds against these clinically relevant viruses.

Table 1: Antiviral Activity of this compound against Clinical Paramyxovirus Isolates

VirusClinical Isolate(s)Cell LineAssay TypeEC50 (µM)Reference
HPIV39R4, 10L3Primary human bronchial tracheal epithelial cells (HBTEC)Not Specified0.07, 0.08
HPIV310L3, 9R4, 3-1, 3-2, 3-3Not SpecifiedTCID50 TitrationLow-micromolar to submicromolar
HPIV14C5, 2D4, 5M6, 5F6Not SpecifiedTCID50 TitrationLow-micromolar to submicromolar
MeVMultiple clinical isolatesNot SpecifiedTCID50 TitrationLow-micromolar to submicromolar

Table 2: Comparative Antiviral Activity of Paramyxovirus Polymerase Inhibitors

CompoundVirusAssay TypeEC50/IC50 (µM)Reference
This compound MeV (with L protein resistance mutations)Minigenome AssayVaries (see original source for details on specific mutations)
ERDRP-0519 MeV (with L protein resistance mutations)Minigenome AssayVaries (see original source for details on specific mutations)
JNJ-8003 RSVAntiviral Assay (HeLa cells)0.00082
JNJ-8003 RSVPolymerase Assay0.00029
AVG-233 RSV (clinical isolates)Not Specified0.14 - 0.31

Note: Direct comparison of EC50/IC50 values across different studies should be approached with caution due to variations in experimental conditions, including cell lines, viral strains, and assay methodologies.

Mechanism of Action: Targeting the Viral Polymerase

This compound functions as an allosteric inhibitor of the paramyxovirus RNA-dependent RNA polymerase (RdRp), a crucial enzyme complex for viral replication. Specifically, it targets the Large (L) protein of the polymerase complex, binding to a conserved site in the central cavity. This binding event prevents the initiation of RNA synthesis, effectively halting the production of new viral genomes and proteins. Resistance to this compound has been mapped to mutations in the L protein, and importantly, there is no cross-resistance with other polymerase inhibitors like ERDRP-0519, indicating distinct binding sites and mechanisms of action.

GHP_88309_Mechanism cluster_virus Paramyxovirus Replication Cycle Viral_Entry Viral Entry Uncoating Uncoating Viral_Entry->Uncoating vRNA_Genome (-) sense vRNA Genome Uncoating->vRNA_Genome Transcription Transcription vRNA_Genome->Transcription template Replication Replication vRNA_Genome->Replication template Assembly Assembly vRNA_Genome->Assembly Polymerase_Complex Viral Polymerase (L-P) Complex Polymerase_Complex->Transcription catalyzes Polymerase_Complex->Replication catalyzes mRNA Viral mRNA Transcription->mRNA cRNA_Intermediate (+) sense cRNA Intermediate Replication->cRNA_Intermediate template for new genomes Translation Translation mRNA->Translation cRNA_Intermediate->vRNA_Genome template for new genomes Viral_Proteins Viral Proteins Translation->Viral_Proteins Viral_Proteins->Assembly Budding Budding & Release Assembly->Budding Progeny_Virions Progeny Virions Budding->Progeny_Virions GHP_88309 This compound GHP_88309->Polymerase_Complex Inhibits Initiation

Caption: Mechanism of action of this compound.

Experimental Protocols

The validation of this compound's broad-spectrum activity involved several key experimental assays. Detailed methodologies for these assays are provided below.

Antiviral Activity Assay (Cytopathic Effect Reduction Assay)

This assay determines the concentration of a compound required to inhibit virus-induced cell death.

  • Cell Preparation: Seed a 96-well plate with a suitable host cell line (e.g., Vero cells) to form a confluent monolayer.

  • Compound Dilution: Prepare serial dilutions of the test compound (e.g., this compound) in cell culture medium.

  • Infection: Infect the cell monolayer with a predetermined amount of the clinical isolate of the paramyxovirus.

  • Treatment: Immediately after infection, add the diluted compound to the wells. Include wells with virus-infected untreated cells (virus control) and uninfected untreated cells (cell control).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator until significant cytopathic effect (CPE) is observed in the virus control wells.

  • Quantification of Cell Viability: Assess cell viability using a colorimetric assay such as the MTT or neutral red uptake assay.

  • Data Analysis: Calculate the 50% effective concentration (EC50), the concentration of the compound that protects 50% of the cells from virus-induced death, by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve. The 50% cytotoxic concentration (CC50) is determined in parallel on uninfected cells. The selectivity index (SI) is calculated as CC50/EC50.

Minigenome Reporter Assay

This assay measures the activity of the viral polymerase in a controlled cellular environment.

  • Plasmid Construction: Create a "minigenome" plasmid that contains a reporter gene (e.g., luciferase) flanked by the viral leader and trailer sequences, which are necessary for polymerase recognition.

  • Co-transfection: Transfect a suitable cell line (e.g., BSR-T7 cells) with the minigenome plasmid along with plasmids expressing the viral nucleoprotein (N), phosphoprotein (P), and the large polymerase protein (L).

  • Compound Treatment: Add serial dilutions of the test compound to the transfected cells.

  • Incubation: Incubate the cells for a defined period (e.g., 24-48 hours) to allow for transcription of the reporter gene by the reconstituted viral polymerase.

  • Reporter Gene Assay: Lyse the cells and measure the reporter gene activity (e.g., luciferase activity) using a luminometer.

  • Data Analysis: Calculate the EC50 value by plotting the percentage of reporter gene inhibition against the compound concentration.

In Vitro Polymerase Activity Assay (Primer Extension Assay)

This biochemical assay directly measures the ability of the purified viral polymerase to synthesize RNA.

  • Purification of Polymerase Complex: Purify the viral L and P proteins, typically expressed in insect or mammalian cells.

  • Assay Setup: In a reaction tube, combine the purified polymerase complex with a synthetic RNA template containing a primer binding site, a short RNA primer, and ribonucleotides (NTPs), one of which is radioactively or fluorescently labeled.

  • Compound Addition: Add serial dilutions of the test compound to the reaction mixture.

  • Reaction Incubation: Incubate the reaction at an optimal temperature for a specific time to allow for primer extension.

  • Product Analysis: Stop the reaction and analyze the RNA products by denaturing polyacrylamide gel electrophoresis.

  • Data Analysis: Visualize and quantify the amount of extended primer. Calculate the IC50 value, the concentration of the compound that inhibits polymerase activity by 50%, by plotting the percentage of inhibition against the compound concentration.

Antiviral_Workflow cluster_workflow Workflow for Validating Broad-Spectrum Antiviral Activity Start Start: Identify Potential Antiviral Compound In_Vitro_Screening In Vitro Antiviral Screening (e.g., CPE Reduction Assay) Start->In_Vitro_Screening Select_Hits Select Hit Compounds (Potent & Low Toxicity) In_Vitro_Screening->Select_Hits Mechanism_of_Action Mechanism of Action Studies Select_Hits->Mechanism_of_Action Broad_Spectrum_Validation Broad-Spectrum Activity Validation (against Clinical Isolates) Select_Hits->Broad_Spectrum_Validation Minigenome_Assay Minigenome Reporter Assay Mechanism_of_Action->Minigenome_Assay Polymerase_Assay In Vitro Polymerase Assay Mechanism_of_Action->Polymerase_Assay Resistance_Profiling Resistance Profiling Mechanism_of_Action->Resistance_Profiling Mechanism_of_Action->Broad_Spectrum_Validation In_Vivo_Efficacy In Vivo Efficacy Studies (Animal Models) Broad_Spectrum_Validation->In_Vivo_Efficacy End Lead Compound for Further Development In_Vivo_Efficacy->End

Caption: Experimental workflow for antiviral validation.

References

GHP-88309 vs. ERDRP-0519: A Comparative Guide to Morbillivirus Polymerase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent small molecule inhibitors of morbillivirus replication, GHP-88309 and ERDRP-0519. Both compounds target the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral transcription and replication, but through distinct mechanisms of action. This document summarizes their performance based on available experimental data, outlines the methodologies of key experiments, and visualizes their mechanisms and experimental workflows.

Executive Summary

This compound and ERDRP-0519 are both potent allosteric inhibitors of the morbillivirus L protein, the catalytic subunit of the RdRp. However, they exhibit key differences in their spectrum of activity, mechanism of inhibition, and resistance profiles. ERDRP-0519 is a pan-morbillivirus specific inhibitor that uniquely blocks both the initiation and elongation phases of RNA synthesis.[1][2] In contrast, this compound demonstrates a broader spectrum of activity, inhibiting both morbilliviruses and respiroviruses, and primarily acts by blocking the initiation of RNA synthesis.[3][4] Crucially, there is no cross-resistance between the two compounds, indicating they bind to distinct sites on the L protein and have different pharmacophores.[1]

Data Presentation

Table 1: In Vitro Efficacy of this compound and ERDRP-0519 against Morbilliviruses
CompoundVirusAssayEC50 (µM)Reference
This compound Measles Virus (MeV)Minigenome Assay0.06 - 1.2
Human Parainfluenza Virus 3 (HPIV3)RdRP Assay0.9
HPIV3 Clinical IsolatesCell-based Assay0.07 - 0.08
ERDRP-0519 Measles Virus (MeV) IsolatesCell-based Assay0.07 - 0.3
Canine Distemper Virus (CDV)Cell-based Assay~2-fold less potent than against MeV
Table 2: Cross-Resistance Profile of this compound and ERDRP-0519 in Measles Virus L Protein Mutants

This table summarizes the half-maximal effective concentration (EC50) of each inhibitor against viral polymerases carrying resistance mutations to the other compound. The lack of significant change in EC50 demonstrates the absence of cross-resistance.

L Protein Mutation (Resistance to)This compound EC50 (µM)Fold Change vs. Wild-TypeERDRP-0519 EC50 (µM)Fold Change vs. Wild-TypeReference
Wild-Type0.09-0.03-
H589Y (ERDRP-0519)0.101.1>10>333
S768A (ERDRP-0519)0.080.92.583
T776A (ERDRP-0519)0.091.05.0167
L1170F (ERDRP-0519)0.111.2>10>333
R1233Q (ERDRP-0519)0.091.0>10>333
V1239A (ERDRP-0519)0.101.17.5250
S869P (this compound)>10>1110.031.0
Y942H (this compound)>10>1110.031.0
I1009F (this compound)>10>1110.041.3
Y1106S (this compound)>10>1110.031.0

Experimental Protocols

Morbillivirus Minigenome Reporter Assay

This assay is a primary tool for quantifying the inhibitory activity of compounds against the viral polymerase in a controlled cellular environment, independent of other viral life cycle stages.

Objective: To determine the EC50 of an inhibitor against the morbillivirus RdRp.

Methodology:

  • Cell Culture and Transfection:

    • HEK293T or other suitable cells are seeded in 96-well plates.

    • Cells are co-transfected with plasmids encoding the measles virus (MeV) nucleoprotein (N), phosphoprotein (P), and the large polymerase protein (L), along with a plasmid containing a reporter gene (e.g., luciferase) flanked by the MeV leader and trailer sequences. This "minigenome" is a template for the reconstituted RdRp.

  • Compound Treatment:

    • Following transfection, cells are treated with serial dilutions of the test compound (e.g., this compound or ERDRP-0519). A vehicle control (e.g., DMSO) is also included.

  • Incubation:

    • The plates are incubated for 24-48 hours to allow for expression of the viral proteins, assembly of the RdRp complex, and reporter gene expression.

  • Data Acquisition:

    • The reporter gene activity (e.g., luminescence for luciferase) is measured using a plate reader.

  • Data Analysis:

    • The reporter signal is normalized to the vehicle control.

    • The EC50 value, the concentration of the inhibitor that reduces reporter activity by 50%, is calculated using a four-parameter variable slope regression model.

Time-of-Addition Assay

This assay helps to pinpoint the stage of the viral life cycle that is targeted by an antiviral compound.

Objective: To determine whether an inhibitor acts at an early (entry), middle (replication), or late (assembly/release) stage of viral infection.

Methodology:

  • Synchronized Infection:

    • Host cells (e.g., Vero cells) are infected with a morbillivirus (e.g., measles virus) at a high multiplicity of infection (MOI) for a short period (e.g., 1 hour) to synchronize the infection.

    • The viral inoculum is then removed, and the cells are washed to remove any unbound virus.

  • Staggered Compound Addition:

    • The test compound (at a fixed concentration, typically well above the EC50) is added to different wells at various time points post-infection (e.g., 0, 1, 2, 4, 6, 8 hours).

    • Control compounds with known mechanisms of action (e.g., an entry inhibitor and a known polymerase inhibitor) are included for comparison.

  • Incubation and Data Acquisition:

    • The infection is allowed to proceed for a set period (e.g., 24 hours).

    • The extent of viral replication is quantified, for example, by measuring the expression of a reporter gene engineered into the virus, or by quantifying viral RNA or protein levels.

  • Data Analysis:

    • The time at which the addition of the compound no longer inhibits viral replication indicates the point in the viral life cycle that the inhibitor targets. If a compound loses its effectiveness when added at later time points, it suggests an early-stage target. Conversely, if it remains effective even when added several hours post-infection, it points to a later-stage target like replication. For both this compound and ERDRP-0519, the time-of-addition profile aligns with that of other known polymerase inhibitors, indicating they target the replication stage.

Visualizations

Mechanism of Action of Morbillivirus Polymerase Inhibitors

Morbillivirus RNA Synthesis Inhibition cluster_virus Morbillivirus RNA-dependent RNA Polymerase (RdRp) cluster_inhibitors Inhibitor Action RdRp RdRp RNA_Synthesis RNA Synthesis (Transcription & Replication) RdRp->RNA_Synthesis Catalyzes RNA_Template Viral RNA Template RNA_Template->RdRp Binding NTPs Nucleoside Triphosphates NTPs->RdRp Initiation Initiation RNA_Synthesis->Initiation This compound This compound This compound->RdRp Allosteric Binding (Site 1) Inhibition_GHP Inhibition This compound->Inhibition_GHP ERDRP-0519 ERDRP-0519 ERDRP-0519->RdRp Allosteric Binding (Site 2) Inhibition_ERDRP Inhibition ERDRP-0519->Inhibition_ERDRP Elongation Elongation Initiation->Elongation Inhibition_GHP->Initiation Inhibition_ERDRP->Initiation Inhibition_ERDRP->Elongation

Caption: Mechanism of morbillivirus RNA synthesis inhibition.

Experimental Workflow for Minigenome Assay

Minigenome Assay Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Transfect Co-transfect with plasmids (N, P, L, and minigenome) Seed_Cells->Transfect Treat Add serial dilutions of inhibitor Transfect->Treat Incubate Incubate for 24-48 hours Treat->Incubate Measure Measure reporter gene activity Incubate->Measure Analyze Calculate EC50 Measure->Analyze End End Analyze->End

Caption: Workflow for the morbillivirus minigenome assay.

Experimental Workflow for Time-of-Addition Assay

Time of Addition Assay Workflow Start Start Infect_Cells Synchronized infection of cells Start->Infect_Cells Wash_Cells Wash to remove unbound virus Infect_Cells->Wash_Cells Add_Inhibitor Add inhibitor at different time points Wash_Cells->Add_Inhibitor Incubate Incubate for 24 hours Add_Inhibitor->Incubate Quantify Quantify viral replication Incubate->Quantify Determine_Target Determine targeted stage of viral life cycle Quantify->Determine_Target End End Determine_Target->End

Caption: Workflow for the time-of-addition assay.

References

Synergistic Antiviral Effects of Dolutegravir in Combination Therapies Against HIV-1

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Introduction: The development of effective antiviral therapies is a cornerstone of infectious disease research. A critical strategy in this field is the use of combination therapies to enhance efficacy, reduce dosages, and mitigate the development of drug resistance. This guide provides a comparative analysis of the synergistic effects of Dolutegravir (DTG), a second-generation integrase strand transfer inhibitor (INSTI), when used in combination with other antiretroviral agents against Human Immunodeficiency Virus Type 1 (HIV-1). This document summarizes quantitative data from in-vitro studies, details the experimental protocols used to assess synergy, and provides visual representations of the underlying mechanisms and experimental workflows.

Quantitative Analysis of Synergistic Effects

The synergistic, additive, or antagonistic effects of drug combinations can be quantified using various models. The Combination Index (CI), based on the median-effect principle, is a widely used metric where a CI value of less than 1 indicates synergy, a value of 1 indicates an additive effect, and a value greater than 1 suggests antagonism. Another metric, the D value, also helps to classify the nature of the drug interaction.

The following table summarizes the in-vitro synergistic effects of Dolutegravir when combined with other antiretroviral drugs, as determined by checkerboard assays.

Drug Combination Interaction Metric Result Interpretation
Dolutegravir (DTG) + Lamivudine (3TC)Combination Index (CI)< 1Synergistic
D Value-0.1 to 0.1Additive
Dolutegravir (DTG) + Rilpivirine (RPV)Combination Index (CI)< 1Synergistic
D Value-0.1 to 0.1Additive
Dolutegravir (DTG) + Elvitegravir (EVG)Combination Index (CI)≈ 1Additive
D Value-0.1 to 0.1Additive
Lamivudine (3TC) + Rilpivirine (RPV)Combination Index (CI)< 1Synergistic
D Value-0.1 to 0.1Additive

Data sourced from in-vitro studies using checkerboard assays.[1]

Experimental Protocols

The following section details the methodologies for key experiments used to determine the synergistic effects of Dolutegravir in combination with other antiviral agents.

Cell Lines and Virus
  • Cell Line: MT-2 cells, a human T-cell leukemia line, are commonly used for HIV-1 infection studies.

  • Virus: A laboratory-adapted strain of HIV-1, such as NL4-3, is used for infection.

In-Vitro Antiviral Synergy Assay (Checkerboard Method)

The checkerboard assay is a standard in-vitro method to assess the interactions between two antimicrobial agents.[2][3][4][5]

a. Preparation of Drug Dilutions:

  • Prepare stock solutions of each drug (Dolutegravir and the combination agent) in an appropriate solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Create a series of two-fold serial dilutions for each drug in a cell culture medium. The concentration range should typically span from well below to well above the 50% effective concentration (EC50) of each drug.

b. Assay Plate Setup:

  • In a 96-well microtiter plate, dispense the serially diluted drugs in a checkerboard pattern.

  • Drug A (e.g., Dolutegravir) is serially diluted along the rows of the plate.

  • Drug B (e.g., Lamivudine) is serially diluted along the columns of the plate.

  • This setup results in each well containing a unique combination of concentrations of the two drugs, with wells along the axes serving as single-drug controls.

c. Cell Infection and Incubation:

  • A suspension of MT-2 cells is infected with the HIV-1 NL4-3 virus.

  • The infected cell suspension is then added to each well of the pre-prepared 96-well plate.

  • The plate is incubated at 37°C in a 5% CO2 incubator for a period that allows for viral replication and the observation of a cytopathic effect (CPE), typically 3 to 4 days.

d. Measurement of Antiviral Activity:

  • After the incubation period, the extent of viral replication is quantified. A common method is the MTT assay, which measures cell viability.

  • The 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) reagent is added to each well. Viable cells metabolize MTT into a colored formazan (B1609692) product.

  • The absorbance of the formazan product is measured using a microplate reader, which correlates with the number of viable cells.

e. Data Analysis:

  • The percentage of cell protection for each drug combination is calculated relative to untreated, infected controls.

  • The Combination Index (CI) values are calculated using software such as CalcuSyn or MacSynergy II, based on the Chou-Talalay method.

  • CI values are interpreted as follows:

    • CI < 1: Synergy

    • CI = 1: Additive effect

    • CI > 1: Antagonism

Visualizations

Mechanism of Action and Synergy

The primary mechanism of synergy for Dolutegravir in combination with Nucleoside Reverse Transcriptase Inhibitors (NRTIs) like Lamivudine stems from their targeting of different, essential stages of the HIV-1 replication cycle. Dolutegravir blocks the integration of the viral DNA into the host cell's genome, while NRTIs prevent the reverse transcription of the viral RNA into DNA. This dual blockade creates a higher barrier to viral replication and the development of resistance.

HIV_Replication_Cycle cluster_extracellular Extracellular cluster_cell Host Cell (CD4+ T-cell) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HIV HIV Virion Uncoating Viral RNA and Enzymes Released HIV->Uncoating 1. Fusion & Entry ReverseTranscription Reverse Transcription (RNA -> DNA) Uncoating->ReverseTranscription ViralDNA Viral DNA ReverseTranscription->ViralDNA Integration Integration ViralDNA->Integration 2. Nuclear Import Provirus Provirus Integration->Provirus HostDNA Host DNA Transcription Transcription (DNA -> mRNA) Provirus->Transcription ViralRNA Viral mRNA Transcription->ViralRNA Assembly Assembly of New Virions ViralRNA->Assembly 3. Translation & Protein Synthesis Budding Budding Assembly->Budding NewHIV New HIV Virion Budding->NewHIV NRTI NRTI Inhibition (e.g., Lamivudine) NRTI->ReverseTranscription DTG Dolutegravir (INSTI) Inhibition DTG->Integration

Caption: HIV-1 replication cycle with points of inhibition for Dolutegravir and NRTIs.

Experimental Workflow: Checkerboard Synergy Assay

The following diagram illustrates the workflow for determining the synergistic effects of two antiviral agents using the checkerboard method.

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Acquisition & Analysis DrugA Prepare Serial Dilutions of Drug A (DTG) Plate Dispense Drugs into 96-Well Plate (Checkerboard Pattern) DrugA->Plate DrugB Prepare Serial Dilutions of Drug B (e.g., 3TC) DrugB->Plate AddCells Add Infected Cells to Plate Plate->AddCells Infection Infect MT-2 Cells with HIV-1 Infection->AddCells Incubate Incubate Plate (3-4 days at 37°C) AddCells->Incubate MTT Perform MTT Assay (Measure Cell Viability) Incubate->MTT Calculate Calculate Combination Index (CI) and D Values MTT->Calculate Result Determine Synergy, Additivity, or Antagonism Calculate->Result

Caption: Workflow for the in-vitro checkerboard synergy assay.

References

Head-to-Head Comparison: GHP-88309 and Favipiravir for Paramyxovirus Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive, data-driven comparison of two antiviral compounds, GHP-88309 and favipiravir (B1662787), for the treatment of infections caused by paramyxoviruses. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of the available experimental data to inform future research and development efforts.

Executive Summary

Paramyxoviruses, a family of RNA viruses including measles, mumps, and human parainfluenza viruses (HPIV), pose a significant global health threat. The development of effective antiviral therapies is a critical unmet need. This guide evaluates two promising antiviral candidates: this compound, a novel non-nucleoside inhibitor of the viral polymerase, and favipiravir, a broad-spectrum antiviral that also targets the viral RNA-dependent RNA polymerase (RdRp). By presenting a side-by-side comparison of their in vitro efficacy, cytotoxicity, in vivo effectiveness, and mechanisms of action, this document aims to provide a clear and concise resource for the scientific community.

Mechanism of Action

This compound is a non-nucleoside inhibitor that allosterically targets the viral RNA-dependent RNA polymerase (L protein) of paramyxoviruses.[1][2] It binds to a conserved pocket in the central cavity of the L protein, which is essential for viral RNA synthesis.[1][2] This binding event is believed to block the initiation phase of RNA synthesis, preventing the polymerase from starting the transcription and replication of the viral genome.[1][3]

Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP).[4] Favipiravir-RTP acts as a purine (B94841) analogue and competitively inhibits the viral RdRp.[4] Its mechanism involves being incorporated into the nascent viral RNA strand, leading to either chain termination or lethal mutagenesis, where the accumulation of mutations results in non-viable viral progeny.[4]

Antiviral_Mechanisms Figure 1. Mechanisms of Action cluster_GHP This compound cluster_Favipiravir Favipiravir GHP_drug This compound GHP_target Paramyxovirus L-Protein (RdRp) GHP_drug->GHP_target Binds to conserved pocket GHP_action Allosteric Inhibition of Initiation GHP_target->GHP_action GHP_result Blocks Viral RNA Synthesis GHP_action->GHP_result Favi_drug Favipiravir (Prodrug) Favi_active Favipiravir-RTP (Active Form) Favi_drug->Favi_active Intracellular Metabolism Favi_target Paramyxovirus RdRp Favi_active->Favi_target Incorporation Favi_action Competitive Inhibition Favi_target->Favi_action Favi_result1 Chain Termination Favi_action->Favi_result1 Favi_result2 Lethal Mutagenesis Favi_action->Favi_result2

Figure 1. Mechanisms of Action

In Vitro Efficacy and Cytotoxicity

The following tables summarize the in vitro activity of this compound and favipiravir against various paramyxoviruses. The data is presented as the 50% effective concentration (EC50) or 90% effective concentration (EC90), which represent the drug concentration required to inhibit viral replication by 50% or 90%, respectively. The 50% cytotoxic concentration (CC50) indicates the drug concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the drug's therapeutic window.

Table 1: In Vitro Efficacy and Cytotoxicity of this compound against Paramyxoviruses

VirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
HPIV3 (JS strain)HBTEC0.07~1000>14,285[1]
HPIV3 (9R4 clinical isolate)HBTEC0.08~1000>12,500[1]
HPIV3 (10L3 clinical isolate)HBTEC0.08~1000>12,500[1]
Measles Virus (MeV)Vero0.6-1.2>1000>833-1667[1]
Canine Distemper Virus (CDV)Vero0.06-1.2>1000>833-16667[1]
HPIV1 (clinical isolates)Vero0.5-1.0>1000>1000-2000[1]

Table 2: In Vitro Efficacy of Favipiravir against Paramyxoviruses

VirusCell LineEC90 (µM)Reference
Human Metapneumovirus (HMPV)Vero8 - 40[5]
Respiratory Syncytial Virus (RSV)Vero8 - 40[5]
Human Parainfluenza Virus (HPIV)Vero8 - 40[5]
Measles Virus (MeV)Vero8 - 40[5]
Newcastle Disease Virus (NDV)Vero8 - 40[5]
Avian Metapneumovirus (aMPV)Vero8 - 40[5]

In Vivo Efficacy

Animal models provide crucial insights into the potential therapeutic efficacy of antiviral compounds.

This compound: In a lethal Sendai virus (SeV) mouse model, which serves as a surrogate for human HPIV3 infection, oral administration of this compound at 150 mg/kg twice daily provided complete protection against mortality, even when treatment was initiated 48 hours after infection.[1][3] Treated animals also showed significant reductions in viral titers in the trachea and lungs.[1]

Favipiravir: In a hamster model of HMPV infection, treatment with favipiravir at 200 mg/kg/day resulted in 100% protection from lung infection.[5] While infectious virus was cleared from the lungs, viral RNA remained detectable in the respiratory tract.[5]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

Viral Yield Reduction Assay

This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.

Viral_Yield_Reduction_Workflow Figure 2. Viral Yield Reduction Assay Workflow start Seed cells in multi-well plates step1 Infect cells with paramyxovirus (e.g., MOI 0.1) start->step1 step2 Add serial dilutions of antiviral compound step1->step2 step3 Incubate for a defined period (e.g., 48-72 hours) step2->step3 step4 Harvest supernatant containing progeny virus step3->step4 step5 Determine viral titer (e.g., TCID50 or Plaque Assay) step4->step5 end Calculate EC50/EC90 step5->end Minigenome_Assay_Workflow Figure 3. Minigenome Assay Workflow start Co-transfect cells with plasmids encoding viral proteins (N, P, L) and a minigenome with reporter step1 Add serial dilutions of antiviral compound start->step1 step2 Incubate for a defined period (e.g., 24-48 hours) step1->step2 step3 Lyse cells and measure reporter gene activity (e.g., luciferase) step2->step3 end Determine inhibition of polymerase activity step3->end

References

Validating the Allosteric Binding Site of GHP-88309 in the Paramyxovirus L Protein: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental data validating the allosteric binding site of GHP-88309, a broad-spectrum inhibitor of the paramyxovirus polymerase L protein. The following sections detail the performance of this compound, compare it with other compounds where applicable, and provide the methodologies behind the key validation experiments.

Executive Summary

This compound is a novel, orally bioavailable non-nucleoside inhibitor with potent, broad-spectrum activity against a range of paramyxoviruses, including human parainfluenza viruses (HPIV) and measles virus (MeV).[1][2][3] Its mechanism of action is allosteric inhibition of the viral RNA-dependent RNA polymerase (L protein) by binding to a conserved pocket in the central cavity of the protein.[1][4] This binding obstructs the initiation phase of viral RNA synthesis.[1][2][5] The validation of this allosteric site has been robustly demonstrated through a combination of resistance profiling, photoaffinity labeling, and in silico modeling, distinguishing its binding site from other known L protein inhibitors.

Data Presentation: Performance of this compound

The antiviral potency and cytotoxicity of this compound have been evaluated across various paramyxoviruses and cell lines.

Table 1: In Vitro Efficacy and Cytotoxicity of this compound [1]

Virus/Cell LineAssayEC50 (µM)CC50 (µM)Selectivity Index (SI)
HPIV3 (JS strain) in LLC-MK2Plaque Reduction0.40>1000>2500
HPIV3 (JS strain) in A549Luciferase Reporter0.35>1000>2857
HPIV3 (clinical isolate 9R4) in HBTEC---0.07~1000>14285
HPIV3 (clinical isolate 10L3) in HBTEC---0.08~1000>12500
MeV (Edmonston strain) in Vero-SLAMPlaque Reduction0.14>1000>7142
SeV in LLC-MK2Plaque Reduction1.16>1000>862

EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration; SI = CC50/EC50; LLC-MK2: Rhesus monkey kidney epithelial cells; A549: Human lung carcinoma cells; Vero-SLAM: African green monkey kidney cells engineered to express the SLAM receptor; HBTEC: Human bronchial tracheal airway epithelial cells; SeV: Sendai virus.

Table 2: In Vivo Efficacy of this compound in a Sendai Virus Mouse Model [1]

Treatment GroupDosing RegimenSurvival Rate (%)Mean Body Weight Change (%)
Vehicle Controlb.i.d.0-25
This compound (Prophylactic)150 mg/kg, b.i.d., starting 2h pre-infection100+5
This compound (Therapeutic)150 mg/kg, b.i.d., starting 48h post-infection100+2

b.i.d.: twice daily

Experimental Protocols

The validation of the this compound allosteric binding site relied on several key experimental approaches.

Resistance Profiling

Objective: To identify the viral protein target of this compound and map its binding site by selecting for and sequencing drug-resistant viral variants.

Methodology:

  • Virus Propagation: Paramyxoviruses (HPIV3, MeV, and SeV) were serially passaged in the presence of escalating concentrations of this compound.

  • Resistant Clone Selection: Viral clones capable of replicating at high drug concentrations were isolated and plaque-purified.

  • Genomic Sequencing: The full genomes of resistant viruses were sequenced to identify mutations not present in the wild-type virus.

  • Reverse Genetics: Identified mutations were engineered into the wild-type viral genome using reverse genetics systems to confirm their role in conferring resistance.

  • Phenotypic Analysis: The drug susceptibility of the reverse-engineered mutant viruses was reassessed to confirm the resistance phenotype.

The spatial clustering of resistance mutations from distinct viruses within a specific region of the L protein provided strong evidence for a conserved allosteric binding pocket.[1][5][6]

Photoaffinity Labeling

Objective: To directly map the physical interaction site of this compound on the L protein.

Methodology:

  • Probe Synthesis: A photo-reactive analog of this compound was synthesized, containing a group that forms a covalent bond with the target protein upon UV light exposure.

  • Target Binding: The photo-probe was incubated with purified viral polymerase complexes or within infected cells.

  • UV Crosslinking: The mixture was exposed to UV light to induce covalent crosslinking between the probe and its binding partner.

  • Protein Isolation and Digestion: The covalently labeled L protein was isolated via immunoprecipitation and subsequently digested into smaller peptide fragments.

  • Mass Spectrometry: The peptide fragments were analyzed by mass spectrometry to identify the specific peptides adducted with the photo-probe, thereby pinpointing the binding site.[1][2][3]

In Silico Docking and Modeling

Objective: To computationally model the interaction of this compound with the L protein structure and rationalize the effects of resistance mutations.

Methodology:

  • Homology Modeling: A three-dimensional structural model of the target paramyxovirus L protein was generated based on the known crystal structures of related viral polymerases (e.g., PIV5 L protein).[5]

  • Docking Simulation: Computational docking algorithms were used to predict the most favorable binding pose of this compound within the L protein structure.

  • Binding Pocket Analysis: The analysis focused on the central cavity of the L protein, informed by the resistance mapping data.

  • Interaction Analysis: The predicted binding pose was analyzed to identify key amino acid residues involved in the interaction with this compound. In silico models predicted interactions with residues in the RdRP domain, such as A935, M940, and R1011 in the MeV L protein.[5]

  • Resistance Mutation Mapping: The locations of experimentally identified resistance mutations were mapped onto the structural model to confirm their proximity to the predicted binding pocket.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

GHP88309_MOA cluster_virus Paramyxovirus Replication Cycle cluster_inhibition Mechanism of this compound Viral Entry Viral Entry Transcription/Replication Transcription/Replication Viral Entry->Transcription/Replication Protein Synthesis Protein Synthesis Transcription/Replication->Protein Synthesis Assembly Assembly Protein Synthesis->Assembly Budding Budding Assembly->Budding This compound This compound L Protein (Polymerase) L Protein (Polymerase) This compound->L Protein (Polymerase) Binds to allosteric site Initiation Blocked Initiation Blocked L Protein (Polymerase)->Initiation Blocked Conformational change Initiation Blocked->Transcription/Replication INHIBITS

Caption: Mechanism of action for this compound.

Validation_Workflow cluster_exp Experimental Validation Resistance Profiling Resistance Profiling Identified Resistance\nMutations (e.g., L-Y1106H) Identified Resistance Mutations (e.g., L-Y1106H) Resistance Profiling->Identified Resistance\nMutations (e.g., L-Y1106H) Leads to Photoaffinity Labeling Photoaffinity Labeling Directly Maps\nBinding Region Directly Maps Binding Region Photoaffinity Labeling->Directly Maps\nBinding Region Provides In Silico Modeling In Silico Modeling Predicts Binding Pose Predicts Binding Pose In Silico Modeling->Predicts Binding Pose Generates Validation of\nBinding Pocket Validation of Binding Pocket Identified Resistance\nMutations (e.g., L-Y1106H)->Validation of\nBinding Pocket Directly Maps\nBinding Region->Validation of\nBinding Pocket Predicts Binding Pose->Validation of\nBinding Pocket

Caption: Workflow for validating the allosteric binding site.

Comparison with Alternatives

A key comparator for this compound is ERDRP-0519, another non-nucleoside inhibitor of the MeV L protein. While both target the polymerase, their distinct resistance profiles confirm they act on different allosteric sites.

Table 3: Comparison of Allosteric L Protein Inhibitors [5][6][7]

FeatureThis compoundERDRP-0519
Spectrum Broad (Respirovirus, Morbillivirus)Morbillivirus-specific
Binding Site Conserved pocket in the central cavity (RdRP/PRNTase interface)Distinct region in the central cavity
Resistance Profile Mutations cluster in a specific region of L protein.Mutations cluster in a different region of L protein.
Cross-Resistance No cross-resistance observed.No cross-resistance observed.
Mechanism Blocks initiation of RNA synthesis.Inhibits phosphodiester bond formation during initiation and elongation.

The lack of cross-resistance between this compound and ERDRP-0519 is crucial, as it validates the existence of multiple, distinct druggable allosteric sites on the paramyxovirus L protein.[5][7] This opens possibilities for combination therapies to combat potential drug resistance.

Conclusion

The allosteric binding site of this compound in the paramyxovirus L protein has been rigorously validated through a multi-faceted approach. The convergence of evidence from resistance profiling across multiple viral species, direct target mapping via photoaffinity labeling, and computational modeling provides a high degree of confidence in the identified site. The broad-spectrum activity and high therapeutic index of this compound, combined with a validated and conserved allosteric target, establish it as a promising candidate for further development as an anti-paramyxovirus therapeutic.[1][2][3]

References

Cross-resistance studies of GHP-88309 with other polymerase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-resistance profile of GHP-88309, a novel non-nucleoside inhibitor of the paramyxovirus polymerase, with other polymerase inhibitors. The data presented herein is intended to inform research and development efforts in the field of antiviral therapeutics.

Executive Summary

This compound is a broad-spectrum inhibitor of paramyxovirus polymerase activity, demonstrating potent efficacy against a range of viruses including human parainfluenza viruses (HPIV) and measles virus (MeV)[1][2]. Mechanistic studies have revealed that this compound functions as an allosteric inhibitor, blocking the initiation phase of viral RNA synthesis[1]. A critical aspect of its preclinical evaluation is the assessment of cross-resistance with other polymerase inhibitors, which informs its potential utility in combination therapies and its effectiveness against existing drug-resistant viral strains.

Available data robustly demonstrates a lack of cross-resistance between this compound and the polymerase inhibitor ERDRP-0519[3][4][5]. This is attributed to their distinct binding sites within the viral polymerase complex[3][5]. Resistance mutations that confer a significant decrease in susceptibility to ERDRP-0519 do not impact the antiviral activity of this compound, and conversely, mutations conferring resistance to this compound do not affect susceptibility to ERDRP-0519[4][5]. This lack of cross-resistance highlights the unique mechanism of action of this compound and suggests its potential as a valuable component in antiviral strategies.

Quantitative Cross-Resistance Data

The following table summarizes the 50% effective concentration (EC50) values of this compound and ERDRP-0519 against wild-type (WT) measles virus (MeV) polymerase and mutant polymerases harboring resistance mutations to either inhibitor. The data is derived from a cell-based MeV minigenome assay[4][5].

Viral PolymeraseMutationThis compound EC50 (µM)Fold Change vs WTERDRP-0519 EC50 (µM)Fold Change vs WT
Wild-Type -0.05-0.04-
ERDRP-0519 Resistant L-H589Y0.051.02.562.5
L-T776A0.061.2>10>250
L-M777A0.051.05.8145
This compound Resistant L-E863D>10>2000.041.0
L-Y942H>10>2000.051.25

Data sourced from Cox et al., PLOS Pathogens, 2021.[4][5]

The data clearly indicates that mutations conferring high-level resistance to ERDRP-0519 do not alter the susceptibility to this compound. Similarly, mutations that render the virus highly resistant to this compound do not impact the efficacy of ERDRP-0519.

Experimental Protocols

The cross-resistance studies were primarily conducted using a measles virus (MeV) minigenome assay. This assay allows for the specific assessment of viral polymerase activity in a controlled cellular environment.

Measles Virus Minigenome Assay Protocol
  • Cell Culture and Transfection:

    • HEK293T cells are seeded in 24-well plates to achieve 80-90% confluency on the day of transfection.

    • Cells are co-transfected with a cocktail of plasmids encoding:

      • The MeV nucleoprotein (N)

      • The MeV phosphoprotein (P)

      • The MeV large polymerase protein (L) (either wild-type or mutant)

      • A plasmid containing the MeV minigenome, which includes a reporter gene (e.g., Luciferase or Green Fluorescent Protein) flanked by the MeV leader and trailer sequences.

      • A plasmid expressing the T7 RNA polymerase to drive the initial transcription of the minigenome.

  • Compound Treatment:

    • At 24 hours post-transfection, the cell culture medium is replaced with fresh medium containing serial dilutions of the polymerase inhibitors (this compound or ERDRP-0519). A vehicle-only control (e.g., DMSO) is also included.

  • Reporter Gene Assay:

    • After 24-48 hours of incubation with the compounds, the cells are lysed.

    • The activity of the reporter gene is quantified. For a luciferase reporter, a luminometer is used to measure light output. For a GFP reporter, fluorescence is measured using a plate reader.

  • Data Analysis:

    • The reporter gene activity is normalized to the vehicle-only control.

    • The EC50 values are calculated by fitting the dose-response data to a four-parameter variable slope regression model using appropriate software (e.g., GraphPad Prism). The EC50 is defined as the concentration of the inhibitor that reduces reporter gene expression by 50%.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of polymerase inhibitors and the experimental workflow for determining cross-resistance.

polymerase_inhibition Mechanism of Paramyxovirus Polymerase Inhibition cluster_virus Viral Replication Cycle cluster_inhibition Inhibitor Action Viral Entry Viral Entry Transcription (mRNA synthesis) Transcription (mRNA synthesis) Viral Entry->Transcription (mRNA synthesis) Translation (Viral Proteins) Translation (Viral Proteins) Transcription (mRNA synthesis)->Translation (Viral Proteins) Polymerase Viral Polymerase (L-P Complex) Transcription (mRNA synthesis)->Polymerase Genome Replication Genome Replication Translation (Viral Proteins)->Genome Replication Assembly Assembly Genome Replication->Assembly Genome Replication->Polymerase Budding Budding Assembly->Budding GHP88309 This compound (Allosteric Inhibitor) GHP88309->Polymerase Blocks Initiation ERDRP0519 ERDRP-0519 (Allosteric Inhibitor) ERDRP0519->Polymerase Blocks Initiation & Elongation

Caption: Mechanism of action for this compound and ERDRP-0519.

cross_resistance_workflow Cross-Resistance Assay Workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_readout Data Acquisition & Analysis Plate Cells Seed HEK293T cells Transfect Co-transfect with Plasmids (N, P, L-WT/Mutant, Minigenome, T7) Plate Cells->Transfect Add Inhibitors Add serial dilutions of This compound & ERDRP-0519 Transfect->Add Inhibitors Incubate Incubate for 24-48h Add Inhibitors->Incubate Lyse & Read Lyse cells and measure reporter gene activity Incubate->Lyse & Read Analyze Normalize data and calculate EC50 values Lyse & Read->Analyze Compare EC50s Compare EC50s Analyze->Compare EC50s Determine Fold Change

References

Comparative analysis of GHP-88309 in different animal models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Paramyxovirus Polymerase Inhibitor GHP-88309 in Murine and Ferret Models

This guide provides a comprehensive comparison of the antiviral agent this compound in two distinct animal models: a Sendai virus (SeV) mouse model for human parainfluenza virus 3 (HPIV-3) and a canine distemper virus (CDV) ferret model for measles virus (MeV). The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's efficacy and to provide detailed experimental context.

Executive Summary

This compound is a novel, orally bioavailable, broad-spectrum allosteric inhibitor of the paramyxovirus RNA-dependent RNA polymerase (RdRP). It demonstrates significant therapeutic potential against a range of paramyxoviruses by targeting the viral L protein and inhibiting the initiation of RNA synthesis. This guide details its performance in preclinical studies using two key surrogate animal models, including a direct comparison with another polymerase inhibitor, ERDRP-0519.

Mechanism of Action: Targeting the Viral Polymerase

This compound functions as a non-nucleoside inhibitor that allosterically targets a conserved pocket within the central cavity of the viral L protein. This binding event prevents the initiation of viral RNA synthesis, a critical step in the viral replication cycle. Resistance to this compound has been mapped to mutations in the L protein, confirming its target. Notably, the development of resistance appears to be associated with a significant attenuation of viral pathogenicity.

In comparison, ERDRP-0519, another non-nucleoside inhibitor of the morbillivirus polymerase, also targets the L protein. However, its mechanism is distinct, as it appears to lock the polymerase in a pre-initiation conformation, thereby blocking all phosphodiester bond formation during both the initiation and elongation phases of RNA synthesis.

cluster_0 Paramyxovirus RNA-dependent RNA Polymerase (RdRP) Inhibition cluster_1 Inhibitor Action Viral_RNA_Template Viral RNA Template RdRP_Complex RdRP Complex (L Protein) Viral_RNA_Template->RdRP_Complex Binds to RNA_Synthesis RNA Synthesis (Initiation & Elongation) RdRP_Complex->RNA_Synthesis Catalyzes Viral_Progeny Viral Progeny RNA_Synthesis->Viral_Progeny Leads to GHP_88309 This compound GHP_88309->RdRP_Complex Allosterically Binds GHP_88309->RNA_Synthesis Inhibits Initiation ERDRP_0519 ERDRP-0519 ERDRP_0519->RdRP_Complex Binds & Locks Conformation ERDRP_0519->RNA_Synthesis Inhibits Initiation & Elongation

Mechanism of Action of this compound and ERDRP-0519.

Comparative Efficacy in Animal Models

Sendai Virus (SeV) Mouse Model (HPIV-3 Surrogate)

The SeV mouse model is a well-established surrogate for studying HPIV-3 infection, as SeV infection in mice recapitulates key aspects of HPIV-3 pathology in humans.

Experimental Workflow:

Infection Intranasal Infection (1.5x10^5 TCID50 SeV) Treatment_Groups Treatment Groups: - this compound (150 mg/kg, b.i.d., oral) - Placebo Infection->Treatment_Groups Initiate Treatment (Prophylactic or Therapeutic) Monitoring Daily Monitoring: - Body Weight - Temperature Treatment_Groups->Monitoring Endpoints Endpoints (Day 3, 6, 9): - Survival - Viral Load (Trachea & Lungs) Monitoring->Endpoints

SeV Mouse Model Experimental Workflow.

Data Summary:

ParameterThis compound (Therapeutic)Placebo
Survival Rate 100%0%
Body Weight MaintainedSignificant Loss
Temperature NormalizedHypothermia
Viral Titer (Lungs, Day 6 p.i.) Undetectable> 10^6 PFU/g
Canine Distemper Virus (CDV) Ferret Model (Measles Surrogate)

The CDV ferret model is a highly relevant surrogate for human measles, as CDV infection in ferrets mirrors the clinical and immunological features of measles in humans. A recent study by Cox et al. (2024) evaluated the therapeutic efficacy of this compound in this model, including a comparison with ERDRP-0519.

Experimental Workflow:

Infection Intranasal Infection (CDV) Treatment_Groups Treatment Groups: - this compound (oral, b.i.d.) - ERDRP-0519 (oral, b.i.d.) - Placebo Infection->Treatment_Groups Initiate Therapeutic Treatment Monitoring Daily Monitoring: - Clinical Signs (Rash) - Lymphocyte Counts - Viremia Treatment_Groups->Monitoring Endpoints Endpoints: - Survival - Viral Load (PBMCs, Nasal Lavage) - Antibody Titers Monitoring->Endpoints

CDV Ferret Model Experimental Workflow.

Data Summary:

ParameterThis compoundERDRP-0519Placebo
Survival Rate HighHighLow
PBMC-associated Viremia Significantly ReducedSignificantly ReducedHigh
Lymphocyte Counts Aided RecoveryAided RecoverySevere Lymphopenia
CDV Nasal Lavage Titers ReducedReducedHigh

Experimental Protocols

SeV Mouse Model
  • Animal Model: 6- to 8-week-old female BALB/c mice.

  • Virus: Sendai virus, strain 52.

  • Infection: Intranasal inoculation with 1.5x10^5 TCID50 of SeV in a volume of 30 µL.

  • Drug Formulation: this compound was formulated in 0.5% (w/v) methylcellulose (B11928114) in water.

  • Dosing:

    • Prophylactic: Oral administration of 150 mg/kg this compound twice daily (b.i.d.) starting 2 hours before infection.

    • Therapeutic: Oral administration of 150 mg/kg this compound b.i.d. starting 48 hours post-infection.

  • Monitoring: Body weight and temperature were recorded daily.

  • Viral Load Quantification: On days 3, 6, and 9 post-infection, trachea and lungs were harvested, and viral titers were determined by plaque assay on Vero cells.

CDV Ferret Model (Based on Cox et al., 2024)
  • Animal Model: Young adult female ferrets.

  • Virus: Recombinant canine distemper virus (recCDV).

  • Infection: Intranasal inoculation with a lethal dose of recCDV.

  • Drug Formulation: this compound and ERDRP-0519 were formulated for oral administration.

  • Dosing: Therapeutic oral administration of this compound or ERDRP-0519 twice daily, with the specific dosage determined by pharmacokinetic studies to achieve therapeutic concentrations.

  • Monitoring: Daily monitoring of clinical signs, including rash, and body temperature. Blood samples were collected regularly for analysis of lymphocyte counts and viremia. Nasal lavage was performed to assess viral shedding.

  • Viral Load Quantification: Viral RNA in peripheral blood mononuclear cells (PBMCs) and nasal lavage samples was quantified by RT-qPCR. Infectious virus titers were determined by TCID50 assay.

  • Immunological Analysis: Neutralizing antibody titers against CDV were measured in recovered animals.

Conclusion

This compound demonstrates robust efficacy in both mouse and ferret models of severe paramyxovirus infections. In the SeV mouse model, it provides complete protection from lethal infection when administered therapeutically. In the more complex CDV ferret model, this compound shows comparable efficacy to ERDRP-0519 in reducing viral load and promoting survival. The distinct mechanisms of action of these two polymerase inhibitors may offer different advantages and opportunities for combination therapy. The data presented in this guide supports the continued development of this compound as a promising broad-spectrum antiviral agent for the treatment of human paramyxovirus infections.

Confirming the in vivo efficacy of GHP-88309 against emerging paramyxoviruses

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of novel paramyxoviruses, such as Nipah virus and Hendra virus, presents a significant and ongoing threat to public health. The development of effective antiviral therapeutics is a critical priority. This guide provides a comparative overview of the investigational antiviral agent GHP-88309 and its potential efficacy against these emerging threats, based on available preclinical data. While direct in vivo studies of this compound against highly pathogenic emerging paramyxoviruses are not yet publicly available, existing data from surrogate models provide valuable insights into its potential as a broad-spectrum inhibitor.

This compound: A Novel Polymerase Inhibitor

This compound is a non-nucleoside small molecule inhibitor that targets the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication.[1][2][3] Its mechanism of action involves blocking the initiation phase of viral RNA synthesis.[1][2] This compound has demonstrated potent, broad-spectrum activity against a range of paramyxoviruses in vitro, including human parainfluenza virus type-3 (HPIV3) and measles virus (MeV).

In Vivo Efficacy in a Surrogate Model

To date, the in vivo efficacy of this compound has been reported in a Sendai virus (SeV) mouse model, which serves as a surrogate for human HPIV3 infection. In these studies, therapeutic administration of this compound resulted in complete protection against lethal infection.

Table 1: Summary of In Vivo Efficacy of this compound in a Sendai Virus Mouse Model
ParameterThis compoundPlacebo
Virus Sendai Virus (SeV)Sendai Virus (SeV)
Animal Model MouseMouse
Treatment Initiation 48 hours post-infection48 hours post-infection
Survival Rate 100%0%
Oral Bioavailability YesN/A
Key Finding Complete protection from lethal infectionNo protection

Source: Cox, R. M., et al. (2020). Nature Microbiology.

Comparison with Other Antiviral Agents for Emerging Paramyxoviruses

While direct comparative data for this compound against emerging paramyxoviruses is lacking, a qualitative comparison with other antiviral agents that have been evaluated against Nipah and Hendra viruses provides context for its potential utility.

Table 2: Comparative Overview of Antiviral Agents for Emerging Paramyxoviruses
Antiviral AgentMechanism of ActionIn Vivo Efficacy (Animal Models)Status
This compound Viral Polymerase InhibitorComplete protection in a Sendai virus mouse model for HPIV3. Data against Nipah/Hendra not yet available.Preclinical
Ribavirin Nucleoside AnalogShowed some benefit in a hamster model of Nipah virus infection, but results have been inconsistent. Used in a non-randomized human trial with some observed reduction in mortality.Approved for other viral infections; off-label use for henipaviruses.
m102.4 Monoclonal Antibody Targets the viral G glycoproteinHighly effective as a post-exposure therapy in ferret and nonhuman primate models of Nipah and Hendra virus infection.Investigational
Remdesivir Nucleoside Analog (Viral Polymerase Inhibitor)Demonstrated efficacy in nonhuman primate models of Nipah virus infection.Approved for other viral infections; investigational for henipaviruses.

Experimental Protocols

In Vivo Efficacy Evaluation of this compound in a Sendai Virus Mouse Model

The following is a generalized protocol based on the described studies for evaluating the in vivo efficacy of antiviral candidates against paramyxoviruses using a surrogate mouse model.

1. Animal Model:

  • Specific pathogen-free mice (e.g., C57BL/6 strain), aged 6-8 weeks, are used.

  • Animals are housed in BSL-2 containment facilities and allowed to acclimate for at least 7 days prior to the experiment.

2. Virus:

  • A lethal strain of Sendai virus (SeV) is used as the challenge virus.

  • The virus stock is titrated to determine the lethal dose 50 (LD50). For challenge studies, a dose of 10-100x LD50 is typically used.

3. Antiviral Compound:

  • This compound is formulated for oral administration (e.g., in a vehicle such as 0.5% methylcellulose).

  • A placebo group receives the vehicle only.

4. Experimental Procedure:

  • Mice are anesthetized and intranasally inoculated with the challenge dose of SeV.

  • At a predetermined time point post-infection (e.g., 48 hours), therapeutic treatment with this compound or placebo is initiated.

  • Treatment is administered orally, twice daily, for a specified duration (e.g., 7-14 days).

  • Animals are monitored daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) and survival for at least 21 days post-infection.

5. Outcome Measures:

  • Primary Endpoint: Survival rate.

  • Secondary Endpoints:

    • Body weight changes over time.

    • Clinical scoring of disease severity.

    • Viral load in target organs (e.g., lungs, brain) at various time points, quantified by qPCR or plaque assay.

    • Histopathological analysis of tissues to assess inflammation and tissue damage.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the in vivo evaluation of an antiviral candidate like this compound.

Experimental_Workflow cluster_pre_infection Pre-Infection Phase cluster_infection_treatment Infection and Treatment Phase cluster_post_infection Post-Infection Monitoring cluster_outcome Outcome Assessment Animal_Acclimation Animal Acclimation (≥ 7 days) Infection Intranasal Infection with Sendai Virus Animal_Acclimation->Infection Virus_Titration Virus Titration (Determine LD50) Virus_Titration->Infection Treatment_Initiation Treatment Initiation (e.g., 48h post-infection) Infection->Treatment_Initiation Treatment_Groups Treatment Groups Treatment_Initiation->Treatment_Groups GHP_88309 This compound (Oral, twice daily) Treatment_Groups->GHP_88309 Placebo Placebo Control (Vehicle only) Treatment_Groups->Placebo Monitoring Daily Monitoring (Survival, Weight, Clinical Signs) GHP_88309->Monitoring Placebo->Monitoring Data_Collection Data Collection (Viral Load, Histopathology) Monitoring->Data_Collection Efficacy_Evaluation Efficacy Evaluation Data_Collection->Efficacy_Evaluation

Caption: Experimental workflow for in vivo efficacy testing of this compound.

Conclusion

This compound represents a promising broad-spectrum antiviral candidate against paramyxoviruses, with demonstrated in vivo efficacy in a surrogate model for HPIV3. While its efficacy against emerging paramyxoviruses like Nipah and Hendra has not yet been reported, its mechanism of action targeting the conserved viral polymerase suggests potential for broad activity. Further studies are warranted to evaluate this compound's efficacy in relevant BSL-4 models of Nipah and Hendra virus infection to fully assess its therapeutic potential for these high-consequence pathogens. The development of orally bioavailable, direct-acting antivirals like this compound is a critical component of preparedness for future outbreaks of emerging paramyxoviruses.

References

GHP-88309: A Comparative Analysis of its Selectivity Index Against Other Non-Nucleoside Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the non-nucleoside inhibitor GHP-88309 with other compounds in its class, focusing on the critical parameter of the selectivity index (SI). The data presented is intended to offer an objective overview supported by available experimental data to aid in research and development efforts.

Superior Selectivity Profile of this compound

This compound, a non-nucleoside inhibitor of viral polymerase activity, has demonstrated a remarkably high selectivity index of over 7,111.[1][2][3] This indicates a wide therapeutic window, suggesting a favorable safety profile where the concentration required for antiviral efficacy is significantly lower than the concentration at which cellular toxicity is observed.

The selectivity index is a crucial metric in drug development, calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50 or IC50). A higher SI value is indicative of a more promising therapeutic candidate.

Comparative Selectivity of Non-Nucleoside Inhibitors

The following table summarizes the selectivity indices of this compound and other notable non-nucleoside reverse transcriptase inhibitors (NNRTIs). It is important to note that direct comparison of SI values across different studies should be approached with caution due to variations in experimental conditions, cell lines, and viral strains used.

InhibitorTarget Virus/EnzymeEC50/IC50CC50Selectivity Index (SI = CC50/EC50)
This compound Paramyxoviruses (e.g., HPIV3, MeV)~0.07-0.08 µM[1]~1 mM[1]>7,111
RilpivirineHIV-1 WT RT0.4 nM10 µM25,000
DoravirineHIV-1 WT RT12 nM>10 µM>833
EfavirenzHIV-11.5 nM (IC95)35 µM~23,333 (estimated from IC95)
NevirapineHIV-140 nM20.06 µg/mL (~75 µM)~1,875
DelavirdineHIV-1 RT0.26 µM>36 µM>138
EtravirineHIV-1Not specifiedNot specifiedNot specified
ERDRP-0519Measles Virus0.07-0.3 µMNot specifiedNot specified
AS-136AMeasles VirusNot specifiedNot specifiedNot specified

Experimental Protocols

The determination of the selectivity index relies on standardized in vitro assays to measure both antiviral activity (EC50/IC50) and cytotoxicity (CC50).

Determination of 50% Effective Concentration (EC50/IC50)

This value represents the concentration of the inhibitor that reduces viral replication or enzyme activity by 50%.

  • Cell Culture and Virus Infection: A suitable host cell line is seeded in multi-well plates and infected with the target virus at a predetermined multiplicity of infection (MOI).

  • Compound Treatment: The infected cells are then treated with serial dilutions of the test compound.

  • Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication.

  • Quantification of Viral Activity: The extent of viral replication is quantified using various methods, such as:

    • Plaque Reduction Assay: Counting the number of viral plaques formed in the cell monolayer.

    • Cytopathic Effect (CPE) Inhibition Assay: Visually assessing the protection of cells from virus-induced damage.

    • Reporter Gene Assay: Measuring the expression of a reporter gene (e.g., luciferase) incorporated into the viral genome.

    • Quantitative PCR (qPCR): Quantifying the amount of viral nucleic acid.

  • Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Determination of 50% Cytotoxic Concentration (CC50)

This value represents the concentration of the inhibitor that causes a 50% reduction in the viability of uninfected host cells.

  • Cell Seeding: Host cells are seeded in multi-well plates at a specific density.

  • Compound Treatment: The cells are treated with the same serial dilutions of the test compound used in the antiviral assay.

  • Incubation: The plates are incubated for the same duration as the antiviral assay.

  • Cell Viability Assessment: Cell viability is measured using colorimetric assays such as:

    • MTT Assay: Measures the metabolic activity of viable cells.

    • XTT Assay: Similar to the MTT assay but with a water-soluble formazan (B1609692) product.

    • CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels as an indicator of cell viability.

  • Data Analysis: The CC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action and Signaling Pathways

This compound Mechanism of Action

This compound is an allosteric inhibitor that targets a conserved site in the viral polymerase (L) protein of paramyxoviruses. By binding to this site, it is thought to lock the polymerase in an initiation stage, preventing the conformational changes necessary for RNA synthesis. This mechanism effectively blocks the initiation phase of viral polymerase activity.

GHP_88309_Mechanism cluster_virus Paramyxovirus Replication cluster_inhibition Inhibition by this compound Viral_RNA Viral RNA Genome RdRp_Complex RNA-dependent RNA Polymerase Complex Viral_RNA->RdRp_Complex Template L_Protein L-Protein (Polymerase) L_Protein->RdRp_Complex P_Protein P-Protein (Phosphoprotein) P_Protein->RdRp_Complex RNA_Synthesis Viral RNA Synthesis (Transcription & Replication) RdRp_Complex->RNA_Synthesis Progeny_Virions Progeny Virions RNA_Synthesis->Progeny_Virions GHP_88309 This compound GHP_88309->L_Protein Allosteric Binding Inhibition->RNA_Synthesis Blocks Initiation

Caption: this compound allosterically inhibits the viral L-protein, blocking RNA synthesis.

General Mechanism of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

NNRTIs are a class of antiretroviral drugs that bind to an allosteric site on the reverse transcriptase enzyme of HIV. This binding induces a conformational change in the enzyme, which distorts the active site and prevents the conversion of viral RNA into DNA, a crucial step in the HIV replication cycle.

NNRTI_Mechanism cluster_hiv HIV Replication cluster_inhibition Inhibition by NNRTIs Viral_RNA Viral RNA RT Reverse Transcriptase Viral_RNA->RT Template Viral_DNA Viral DNA RT->Viral_DNA dNTPs Deoxynucleotide Triphosphates dNTPs->RT Substrate Integration Integration into Host Genome Viral_DNA->Integration NNRTI NNRTI NNRTI->RT Allosteric Binding Inhibition->Viral_DNA Blocks Synthesis

Caption: NNRTIs allosterically inhibit reverse transcriptase, preventing viral DNA synthesis.

Experimental Workflow for Determining Selectivity Index

The following diagram outlines the typical workflow for determining the selectivity index of an antiviral compound.

SI_Workflow cluster_workflow Selectivity Index Determination Workflow Start Start Prepare_Cells Prepare Host Cell Cultures Start->Prepare_Cells Serial_Dilutions Prepare Serial Dilutions of Test Compound Prepare_Cells->Serial_Dilutions EC50_Assay EC50 Assay (Infected Cells) Serial_Dilutions->EC50_Assay CC50_Assay CC50 Assay (Uninfected Cells) Serial_Dilutions->CC50_Assay Quantify_EC50 Quantify Viral Replication EC50_Assay->Quantify_EC50 Quantify_CC50 Quantify Cell Viability CC50_Assay->Quantify_CC50 Calculate_EC50 Calculate EC50 Quantify_EC50->Calculate_EC50 Calculate_CC50 Calculate CC50 Quantify_CC50->Calculate_CC50 Calculate_SI Calculate Selectivity Index (SI = CC50 / EC50) Calculate_EC50->Calculate_SI Calculate_CC50->Calculate_SI End End Calculate_SI->End

Caption: Workflow for the experimental determination of the selectivity index.

References

Safety Operating Guide

Navigating the Disposal of GHP-88309: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

While specific, publicly available disposal procedures for the antiviral agent GHP-88309 are not currently documented, established best practices for the disposal of research-grade chemical compounds provide a clear framework for ensuring safety and compliance. Researchers, scientists, and drug development professionals handling this substance should adhere to general laboratory safety protocols and consult their institution's specific guidelines.

This compound is identified as a broad-spectrum, orally active antiviral agent intended for research use only.[1] As with any synthetic compound used in a laboratory setting, proper handling and disposal are paramount to protect personnel and the environment. In the absence of a specific Safety Data Sheet (SDS) for this compound in the public domain, general chemical safety principles must be applied.

General Handling and Waste Disposal Principles

When handling this compound, standard laboratory precautions should be observed. This includes the use of personal protective equipment (PPE) such as gloves, eye protection, and a lab coat. Work should be conducted in a well-ventilated area to avoid inhalation of any dust or aerosols.

For disposal, it is crucial to treat this compound as potentially hazardous waste. It should not be disposed of in the general trash or poured down the drain. The following workflow outlines a generalized procedure for the disposal of laboratory chemical waste, which should be adapted to institutional protocols.

GHP_88309_Disposal_Workflow cluster_prep Preparation & Segregation cluster_collection Collection & Storage cluster_disposal Final Disposal A Identify Waste Stream (e.g., solid, liquid, contaminated PPE) B Select Appropriate Waste Container A->B C Label Container Clearly ('Hazardous Waste', Chemical Name) B->C D Place Waste in Labeled Container C->D E Store in Designated Satellite Accumulation Area D->E F Request Waste Pickup from EH&S or Licensed Contractor E->F G Complete Waste Manifest/Documentation F->G H Waste is Transported to Approved Disposal Facility G->H

General Chemical Waste Disposal Workflow

Key Steps for Proper Disposal:

  • Waste Identification and Segregation : Determine the physical state of the this compound waste (solid, liquid). Segregate it from other waste streams to avoid unintended chemical reactions. Any materials contaminated with this compound, such as gloves, pipette tips, or absorbent paper, should also be treated as hazardous waste.

  • Containerization : Use a chemically resistant, leak-proof container that is appropriate for the type of waste. The container must be in good condition and have a secure lid.

  • Labeling : Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics.

  • Storage : Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials.

  • Disposal Request : Follow your institution's specific procedures for having chemical waste removed. This typically involves contacting the Environmental Health and Safety (EH&S) office or a designated hazardous waste contractor.

Important Considerations:

  • Consult the Supplier : The most reliable source of safety and disposal information is the supplier of this compound. Request a Safety Data Sheet (SDS) if one was not provided with the shipment. The SDS will contain a section on disposal considerations.

  • Institutional Protocols : Every research institution has its own waste management plan. It is imperative to be familiar with and adhere to these specific protocols.

  • Regulatory Compliance : Disposal of chemical waste is regulated by local, state, and federal authorities. Following institutional guidelines will typically ensure compliance.

While the provided information is based on general best practices for laboratory chemical waste, it is not a substitute for a substance-specific SDS or the guidance of your institution's safety professionals. Always prioritize safety and regulatory compliance when handling and disposing of any research chemical.

References

Essential Safety and Logistical Information for Handling GHP-88309

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Operation, and Disposal of the Antiviral Compound GHP-88309.

This document provides crucial procedural guidance for the laboratory use of this compound, a potent, non-nucleoside paramyxovirus polymerase inhibitor. Adherence to these protocols is essential to ensure personnel safety and maintain experimental integrity.

Immediate Safety and Handling Precautions

This compound is a white to beige powder. While specific hazard classifications are not fully detailed, its nature as a potent antiviral compound necessitates handling with care, treating it as potentially hazardous. All operations should be conducted in a controlled laboratory environment.

Personal Protective Equipment (PPE)

Due to the potent nature of this compound, a comprehensive PPE strategy is mandatory to prevent accidental exposure through inhalation, skin contact, or ingestion.

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or a full-face shield.
Hand Protection Double gloving with chemotherapy-rated nitrile gloves is recommended.
Body Protection A disposable, fluid-resistant laboratory coat with long sleeves.
Respiratory Protection An N95 or higher-rated respirator is essential when handling the powder form outside of a containment device.

This information is based on general guidelines for handling potent and cytotoxic compounds and should be adapted to specific laboratory risk assessments.

Operational Plan: From Receipt to Disposal

A systematic approach to the handling of this compound minimizes the risk of contamination and exposure.

Receiving and Storage
  • Upon receipt, inspect the container for any damage.

  • This compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture.

  • The storage area should be clearly labeled as containing a potent compound.

Weighing and Solution Preparation

All manipulations of powdered this compound must be performed in a certified chemical fume hood or a containment ventilated enclosure to prevent aerosolization.

Experimental Protocol: Preparation of a this compound Stock Solution in DMSO

  • Preparation: Don the appropriate PPE as detailed in the table above. Ensure the work area within the chemical fume hood is clean and decontaminated.

  • Weighing: Tare a sterile, amber glass vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder using a spatula.

  • Dissolution: Slowly add the required volume of sterile, anhydrous dimethyl sulfoxide (B87167) (DMSO) to the vial to achieve the desired stock concentration. This compound is soluble in DMSO at 2 mg/mL.

  • Mixing: Cap the vial securely and vortex until the compound is completely dissolved.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Solid Waste: All disposable PPE (gloves, gowns, masks), contaminated labware (e.g., pipette tips, vials), and unused this compound powder must be disposed of as hazardous pharmaceutical waste in a clearly labeled, sealed container.

  • Liquid Waste: Unused this compound solutions in DMSO should be collected in a designated hazardous waste container for organic solvents.[1][2] Do not dispose of DMSO solutions down the drain.[3]

  • Decontamination: All non-disposable equipment and work surfaces should be decontaminated with an appropriate solvent (e.g., 70% ethanol) followed by a suitable laboratory detergent.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the stability and cytotoxic profile of this compound.[4]

Table 1: Metabolic Stability of this compound [4]

MatrixHalf-life (t½)
Mouse Plasma>15 hours
Human Plasma>15 hours
Mouse Liver Microsomes>24 hours
Human Liver Microsomes15.3 hours

Table 2: In Vitro Cytotoxicity and Antiviral Activity of this compound [4]

Cell Line/VirusCC₅₀ (μM)EC₅₀ (μM)Selectivity Index (SI)
Uninfected Cells~1000N/A>2,500
HPIV3-JS in HBTEC~10000.07>7,111
HPIV3-9R4 in HBTEC~10000.08>7,111

CC₅₀: 50% cytotoxic concentration; EC₅₀: 50% effective concentration; HBTEC: Human Bronchial Tracheal Epithelial Cells; SI: Selectivity Index (CC₅₀/EC₅₀).

Mandatory Visualizations

This compound Handling and Disposal Workflow

GHP88309_Workflow cluster_prep Preparation & Handling cluster_disposal Disposal weigh Weigh Solid this compound (in fume hood) dissolve Dissolve in DMSO weigh->dissolve store_solution Store Stock Solution (-20°C / -80°C) dissolve->store_solution use Use in Experiment store_solution->use solid_waste Solid Waste (PPE, contaminated labware) dispose_solid Dispose as Hazardous Pharmaceutical Waste solid_waste->dispose_solid liquid_waste Liquid Waste (DMSO solutions) dispose_liquid Dispose as Hazardous Organic Solvent Waste liquid_waste->dispose_liquid decontaminate Decontaminate Surfaces & Equipment start Start: Receive this compound store_solid Store Solid (2-8°C) start->store_solid store_solid->weigh use->solid_waste use->liquid_waste use->decontaminate

Caption: Workflow for the safe handling and disposal of this compound.

Mechanism of Action: Inhibition of Paramyxovirus Polymerase

MoA cluster_virus Paramyxovirus Replication Cycle entry Virus Entry transcription Viral RNA Transcription entry->transcription replication Viral Genome Replication transcription->replication polymerase Viral RNA-dependent RNA Polymerase (L protein) transcription->polymerase assembly Virus Assembly & Egress replication->assembly replication->polymerase ghp88309 This compound inhibition Inhibition ghp88309->inhibition inhibition->polymerase

Caption: this compound inhibits viral replication by targeting the polymerase.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.